8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-amino-2-(2H-tetrazol-5-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-6-3-1-2-5-7(16)4-8(17-9(5)6)10-12-14-15-13-10/h1-4H,11H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZQAIJMONCDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=CC2=O)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474135 | |
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110683-22-2 | |
| Record name | 8-Amino-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of the asthma therapeutic, Pranlukast.[1] We move beyond a simple recitation of data to present a holistic analytical strategy, detailing the causality behind experimental choices and integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can approach this analytical challenge with confidence and scientific rigor.
Introduction and Strategic Overview
The target molecule, this compound (Molecular Formula: C₁₀H₇N₅O₂[2]), features a chromone core fused to a benzene ring, substituted with an amino group and a 1H-tetrazole moiety. The unambiguous confirmation of this structure requires a multi-faceted spectroscopic approach. The analytical strategy is designed to first determine the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity of the hydrogen-carbon framework, and finally, to assemble these pieces of evidence to confirm the final structure.
Proposed Structure:
Caption: Proposed structure of this compound.
Foundational Analysis: Synthesis Pathway and Molecular Formula
Understanding the synthetic origin of a molecule provides crucial context for its structural analysis. A plausible and documented route involves the initial formation of a chromone precursor followed by a cycloaddition to form the tetrazole ring. A key precursor, 8-amino-4-oxo-4H-chromene-2-carbonitrile, undergoes a [3+2] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis or Brønsted acid, to yield the final tetrazole product.[3][4][5] This specific transformation from a nitrile to a 5-substituted-1H-tetrazole is a well-established and reliable method in heterocyclic chemistry.[6][7]
Caption: Hypothesized synthesis workflow for the target compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first and most fundamental question in structure elucidation is "What is the elemental composition?". HRMS provides an extremely accurate mass measurement, allowing for the determination of a unique molecular formula, thereby constraining all subsequent spectroscopic interpretations.
Protocol: ESI-FT-ICR MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Ionization: Use positive ion mode ESI to generate the protonated molecule, [M+H]⁺.
-
Analysis: Analyze the ions using a Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer for its superior mass accuracy (<1 ppm).[8][9]
-
Data Processing: Determine the exact mass of the [M+H]⁺ ion and use formula prediction software to match it against possible elemental compositions, constrained to C, H, N, and O.
Data Presentation:
| Parameter | Theoretical Value | Experimental Result | Deviation (ppm) |
| Molecular Formula | C₁₀H₇N₅O₂ | Confirmed | - |
| Exact Mass [M] | 229.0600 | - | - |
| [M+H]⁺ Ion Mass | 230.0678 | e.g., 230.0677 | < 1.0 |
This result provides high-confidence confirmation of the molecular formula, C₁₀H₇N₅O₂, and validates the Nitrogen Rule (odd number of nitrogen atoms for an odd nominal molecular mass).[10]
Functional Group Identification: FT-IR Spectroscopy
Causality: Before assembling the molecular puzzle, we must identify the pieces. FT-IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups whose vibrations correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum.[11]
Protocol: KBr Pellet Method
-
Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |
| 3450-3300 (doublet) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the -NH₂ group at C-8.[10][12] |
| 3100-3000 (broad) | N-H Stretch | Tetrazole Ring | Indicates the N-H bond within the tetrazole ring. |
| ~3050 | C-H Aromatic Stretch | Ar-H | Presence of the benzene and chromone rings. |
| ~1660 | C=O Stretch | α,β-Unsaturated Ketone | Confirms the chromone carbonyl (C-4). |
| 1620-1580 | C=C Stretch / N-H Bend | Aromatic Ring / Amine | Overlapping signals confirming the aromatic system and NH₂ group. |
| 1550-1450 | C=N / N=N Stretch | Tetrazole Ring | Confirms the heterocyclic tetrazole ring system.[13] |
| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Confirms the pyran ring ether linkage in the chromone core. |
Atomic Connectivity Mapping: NMR Spectroscopy
Causality: NMR spectroscopy is the definitive tool for establishing the precise bonding arrangement of atoms in a molecule. A logical progression of 1D and 2D experiments allows for the complete assembly of the carbon-hydrogen framework.[14]
Protocol: Standard NMR Experiment Suite
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆), which is ideal for observing exchangeable protons like N-H and O-H. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Perform the following experiments on a high-field NMR spectrometer (≥500 MHz):
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Proton-decoupled carbon spectrum.
-
Edited-HSQC or DEPT-135: To differentiate C, CH, CH₂, and CH₃ signals.
-
HSQC: To map all direct ¹H-¹³C one-bond correlations.[15]
-
HMBC: To map long-range ¹H-¹³C correlations (2-4 bonds), optimized for a J-coupling of ~8 Hz.[16]
-
1D NMR Data Interpretation (¹H and ¹³C)
The combination of ¹H and ¹³C NMR provides a census of the hydrogen and carbon environments. The chemical shifts are indicative of the electronic environment, and proton coupling patterns reveal neighbor relationships.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | δ ¹³C (ppm) (Type) | δ ¹H (ppm) (Mult., J in Hz) | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | ~158.0 (C) | - | H-3 → C-2 |
| 3 | ~110.0 (CH) | ~6.5 (s, 1H) | H-3 → C-2, C-4, C-4a |
| 4 | ~175.0 (C) | - | H-3, H-5 → C-4 |
| 4a | ~120.0 (C) | - | H-3, H-5, H-6 → C-4a |
| 5 | ~125.0 (CH) | ~7.5 (d, J=8.0, 1H) | H-5 → C-4, C-4a, C-6, C-7, C-8a |
| 6 | ~118.0 (CH) | ~7.0 (t, J=8.0, 1H) | H-6 → C-4a, C-5, C-7, C-8, C-8a |
| 7 | ~115.0 (CH) | ~7.2 (d, J=8.0, 1H) | H-7 → C-5, C-6, C-8, C-8a |
| 8 | ~145.0 (C) | - | H-6, H-7 → C-8 |
| 8a | ~150.0 (C) | - | H-5, H-6, H-7 → C-8a |
| -NH₂ | - | ~5.5 (br s, 2H) | H-NH₂ → C-7, C-8, C-8a |
| 5' (Tetrazole) | ~155.0 (C) | - | H-3 → C-5' |
| -NH (Tetrazole) | - | ~16.0 (br s, 1H) | - |
2D NMR Connectivity Analysis
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. HSQC links protons to their carbons, and HMBC builds the larger structure by connecting fragments across multiple bonds.
Caption: Logical workflow of NMR data integration for structure elucidation.
Key HMBC Correlations for Structural Confirmation:
The HMBC experiment is the cornerstone of this elucidation, bridging non-protonated carbons with nearby protons to assemble the full scaffold.
-
Chromone Core Assembly:
-
The singlet proton H-3 shows a correlation to the carbonyl carbon C-4 (~175 ppm) and the quaternary carbon C-2 (~158 ppm), confirming its position between them.
-
The aromatic proton H-5 correlates to the carbonyl C-4 and the bridgehead carbon C-8a , locking the A and C rings together.
-
-
Substitution Pattern Confirmation:
-
The absence of a proton at C-8 is confirmed by the lack of a corresponding CH signal in this region.
-
Correlations from the amine protons (-NH₂ ) to carbons C-7 , C-8 , and C-8a definitively place the amino group at the C-8 position.
-
-
Tetrazole Linkage:
-
The most critical correlation is from the chromone's H-3 proton to the tetrazole ring's quaternary carbon C-5' (~155 ppm). This three-bond coupling (³JH3-C5') unambiguously establishes the connection between the two heterocyclic systems at the C-2 position of the chromone.
-
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion: A Self-Validating Structural Proof
The structure of this compound is unequivocally confirmed through the systematic and logical integration of orthogonal analytical techniques.
-
HRMS established the exact elemental composition (C₁₀H₇N₅O₂).
-
FT-IR confirmed the presence of all requisite functional groups: primary amine, tetrazole N-H, an α,β-unsaturated ketone, and an aryl ether.
-
NMR spectroscopy , through a comprehensive suite of 1D and 2D experiments, provided the definitive atomic connectivity map. The key ³J HMBC correlation between H-3 and C-5' served as the lynchpin, irrefutably connecting the chromone and tetrazole rings.
This guide illustrates a robust, field-proven methodology where each piece of data cross-validates the others, leading to a structural assignment of the highest confidence.
References
-
Hu, A., Wang, J., & Ren, X. (2009). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 39(1), 165-174. [Link]
-
Ghorbani‐Vaghei, R., & Malaeki, A. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Organic Chemistry, 2(3), 241-244. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
-
Synthonix. (n.d.). This compound. Synthonix. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Crash Course. (2020, June 9). IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5 [Video]. YouTube. Retrieved from [Link]
-
Marshall, A. G., & Chen, T. (2015). Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics. Metabolites, 5(2), 263-287. [Link]
-
The Organic Chemistry Tutor. (2023, January 6). Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR MS) [Video]. YouTube. Retrieved from [Link]
-
Sim, L. H., & Chee, C. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]
-
Gunanathan, C. (2018). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 9(12), 1619-1644. [Link]
-
Martin, G. E. (2011). HMBC-1,n-ADEQUATE spectra calculated from HMBC and 1,n-ADEQUATE spectra. Magnetic Resonance in Chemistry, 49(10), 633-637. [Link]
-
Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the compound's structural elucidation, key physicochemical characteristics, and established synthetic protocols. Furthermore, it explores the chemical reactivity and known biological activities, including its crucial role as a key intermediate in the synthesis of the anti-asthmatic drug Pranlukast. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this versatile molecule.
Introduction
This compound is a multifaceted molecule that integrates two pharmacologically significant moieties: a chromenone core and a tetrazole ring. The chromenone scaffold is a common feature in a wide array of natural and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the tetrazole ring is a well-recognized bioisostere for carboxylic acids, often incorporated into drug candidates to enhance metabolic stability and receptor binding affinity. The unique combination of these two heterocyclic systems in this compound underpins its utility as a versatile building block in medicinal chemistry, most notably in the synthesis of Pranlukast, a leukotriene receptor antagonist.[2] This guide aims to consolidate the current scientific knowledge on this compound, providing a detailed examination of its properties and synthesis.
Molecular Structure and Properties
The structural architecture of this compound is characterized by a chromen-4-one (also known as chromone) nucleus, with an amino group substituted at the 8-position and a 1H-tetrazol-5-yl group at the 2-position.
Diagram 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Physical Properties
The macroscopic and physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇N₅O₂ | [2] |
| Molecular Weight | 229.19 g/mol | [1] |
| Appearance | Dark yellow solid | [2] |
| Melting Point | >280 °C (decomposition) | [2][3] |
| Boiling Point | 515 °C at 760 mmHg (predicted) | [4][5] |
| Flash Point | 265.2 °C (predicted) | [4][5] |
| Solubility | Sparingly soluble in DMSO and methanol upon heating | [2] |
| pKa (of tetrazole) | ~5.0 (for similar tetrazole moieties) | [1] |
| XLogP3 | 1.93850 | [5] |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the aromatic protons on the chromenone ring, the amine protons, and the N-H proton of the tetrazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic and heterocyclic rings.
-
FT-IR: Characteristic absorption bands for N-H stretching (amine and tetrazole), C=O stretching (ketone), and C=C/C=N stretching of the aromatic and heterocyclic systems.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Experimental Protocols
The synthesis of this compound, particularly its hydrochloride salt, has been described in the patent literature.[6] The following protocol is a generalized representation of the synthetic route.
Diagram 2: Synthetic Pathway for this compound Hydrochloride
A simplified overview of the two-step synthesis.
Step 1: Synthesis of N-(3-Acetyl-2-hydroxyphenyl)acetamide
This initial step involves the acetylation of 3-amino-2-hydroxyacetophenone.
Protocol:
-
To a reaction vessel, add 3-amino-2-hydroxyacetophenone, a suitable solvent (e.g., ethyl acetate), an aqueous solution of sodium hydroxide or potassium hydroxide, and an acid-binding agent (e.g., pyridine or triethylamine).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add acetyl chloride dropwise while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, perform an aqueous workup to isolate the crude N-(3-acetyl-2-hydroxyphenyl)acetamide.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound Hydrochloride
This step involves the cyclization reaction to form the chromenone ring system.
Protocol:
-
In a reaction vessel, add a base such as sodium methoxide or potassium tert-butoxide to an anhydrous solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen).
-
Add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester to the mixture.
-
Heat the reaction mixture to 80-85 °C and stir until the reaction is complete, monitoring by HPLC.
-
Cool the reaction mixture and dilute with methanol.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product.
-
Filter the precipitate, wash with water and/or methanol, and dry to obtain this compound hydrochloride.[6]
-
Further purification can be achieved by recrystallization.[6]
Chemical Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups: the amino group, the tetrazole ring, and the chromenone core.
-
Amino Group: The 8-amino group is a nucleophilic site and can undergo various reactions such as acylation, alkylation, and diazotization. The acylation of this amino group is the key step in the synthesis of Pranlukast, where it reacts with a substituted benzoyl chloride.
-
Tetrazole Ring: The tetrazole ring exhibits acidic properties due to the N-H proton and can form salts with bases. It can also participate in N-alkylation reactions.
-
Chromenone Core: The chromenone system can undergo electrophilic substitution reactions on the benzene ring, although the positions are influenced by the existing amino and oxygen substituents. The carbonyl group can potentially undergo reactions typical of ketones. The pyrone ring can be opened under certain hydrolytic conditions.
The molecule is also susceptible to oxidation and reduction reactions, which can modify the chromenone or tetrazole moieties.[2]
Biological Activity and Applications
The primary and most well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Pranlukast.[2] Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the treatment of bronchial asthma.
Beyond its role as a synthetic intermediate, the inherent structural motifs of this compound suggest a broader potential for biological activity.
Antimicrobial Activity
Derivatives of chromone-tetrazoles have been investigated for their antimicrobial properties. Studies have shown that certain substituted analogs exhibit significant activity against various bacterial and fungal strains. For instance, some derivatives have shown promising minimum inhibitory concentration (MIC) values against Pseudomonas aeruginosa and Escherichia coli (0.49 - 3.9 µg/mL) and Staphylococcus aureus (MIC₅₀ of 12.5 µg/mL for a 6-fluoro derivative).[1] The introduction of electron-withdrawing groups on the chromenone ring has been shown to enhance antimicrobial efficacy.[1]
Anticancer Potential
The chromone scaffold is present in many compounds with demonstrated anticancer activity. This compound has been reported to have potential in inducing apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1] However, specific IC50 values for this parent compound against various cancer cell lines are not widely reported in the literature, with more data available for its derivatives.
Diagram 3: Potential Biological Activities and Applications
A summary of the established and potential roles of the title compound.
Conclusion
This compound is a compound of considerable scientific and pharmaceutical interest. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable molecule for research and development. While its primary application to date has been as a key building block for the drug Pranlukast, the inherent biological potential of its chromone and tetrazole components suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents in their own right, particularly in the areas of antimicrobial and anticancer research. This technical guide serves as a foundational resource to stimulate and support such future explorations.
References
-
ChemSrc. (2025, August 25). CAS#:110683-22-2 | this compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). 8-amino-2-(2h-tetrazol-5-yl)-chromen-4-one hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
ChemBK. (2024, April 9). This compound hydrochloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020, July 30). Synthesis,characterisation and antibacterial activity of some [8-amino-4,7-dihydroxy-chromen-2-one] , [N-(3-cyano-4-ethoxy-2-oxo-2h-chromen-7-yl)-formamide] derivatives. The comparison with standard drug. Retrieved from [Link]
-
MDPI. (2019). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Retrieved from [Link]
-
NIH. (2024, April 10). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Retrieved from [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.. Retrieved from [Link]
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
ResearchGate. (2025, August 10). DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND EVALUATION OF CHROMONE BASED TETRAZOLE DERIVATIVES. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 110683-22-2|this compound|BLD Pharm [bldpharm.com]
- 3. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS 110683-22-2)
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical overview of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, CAS No. 110683-22-2. This heterocyclic compound, a hybrid of chromone and tetrazole moieties, is a pivotal intermediate in pharmaceutical synthesis, most notably for the anti-asthmatic agent Pranlukast.[1][2] Beyond its role as a synthetic precursor, this molecule has emerged as a subject of significant research interest due to its intrinsic biological activities, including potential anticancer and antimicrobial properties.[1] This guide synthesizes data on its physicochemical properties, provides validated protocols for its synthesis and characterization, explores its pharmacological significance, and outlines methodologies for its analytical quality control. The content is structured to provide researchers, chemists, and drug development professionals with a foundational understanding and practical application of this versatile compound.
Physicochemical and Structural Characteristics
This compound is a structurally unique molecule that marries the rigid, bicyclic system of a chromen-4-one (benzopyran-4-one) with the nitrogen-rich, bioisosteric properties of a tetrazole ring.[1][3] This combination imparts specific chemical and physical properties that are critical to its function and reactivity. The compound typically presents as a dark yellow solid with a high melting point, reflecting a stable crystalline lattice.[1][4] Its solubility is limited in common organic solvents but can be enhanced in polar aprotic solvents like DMSO, particularly with heating.[1][4]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 110683-22-2 | [1] |
| Molecular Formula | C₁₀H₇N₅O₂ | [1][5] |
| Molecular Weight | 229.19 g/mol | [4][6] |
| Appearance | Dark Yellow Solid | [1] |
| Melting Point | >280°C (with decomposition) | [1][4][7] |
| Solubility | Sparingly soluble in DMSO and Methanol (heating) | [1][4] |
| IUPAC Name | 8-amino-2-(1H-tetrazol-5-yl)chromen-4-one | [3] |
Synthesis and Purification
The synthesis of this chromone derivative is a multi-step process that leverages classical organic reactions to construct the heterocyclic core. The most cited route involves the cyclization of a substituted acetophenone with a tetrazole derivative.[2][8] This approach provides a reliable pathway to the target molecule with good yields and has been scaled for industrial production.[8]
Synthetic Workflow: Rationale and Protocol
The key transformation is a base-catalyzed condensation and subsequent cyclization. The process begins with the protection of the amine in 3-amino-2-hydroxyacetophenone, followed by reaction with a tetrazole ester, and finally an acid-catalyzed cyclization to form the chromone ring.
Caption: Generalized synthetic workflow for the target compound.
Experimental Protocol (Adapted from Patent Literature[2][8])
-
Step 1: Acetylation of 3-Amino-2-hydroxyacetophenone:
-
Rationale: The amino group is protected as an acetamide to prevent side reactions during the subsequent base-catalyzed condensation.
-
Procedure: To a cooled (0-5°C) solution of 3-amino-2-hydroxyacetophenone in a suitable solvent, an acid-binding agent and an aqueous solution of sodium hydroxide are added. Acetyl chloride is then added dropwise while maintaining the low temperature. The reaction is stirred until completion, yielding N-(3-acetyl-2-hydroxyphenyl)-acetamide.
-
-
Step 2: Condensation and Cyclization:
-
Rationale: A strong base (sodium methoxide) is used to deprotonate the phenolic hydroxyl group and the α-carbon of the acetyl group, facilitating a Claisen-like condensation with the tetrazole ester. The high temperature promotes the reaction in the polar aprotic solvent DMSO.
-
Procedure: Sodium methoxide is dissolved in DMSO. The protected acetophenone derivative from Step 1 and 1H-tetrazol-5-carboxylic acid ethyl ester are added sequentially. The mixture is heated to 80-85°C and stirred until the reaction is complete.
-
-
Step 3: Hydrolysis and Product Isolation:
-
Rationale: Concentrated hydrochloric acid serves a dual purpose: it catalyzes the intramolecular cyclization to form the chromone ring and hydrolyzes the acetamide protecting group to reveal the free amine. The product precipitates as its hydrochloride salt.
-
Procedure: After cooling the reaction mixture, water and concentrated hydrochloric acid are added. The resulting precipitate, this compound hydrochloride, is collected by filtration.
-
-
Step 4: Purification:
-
Rationale: The crude hydrochloride salt can be purified by recrystallization or neutralized to the free base, which can then be purified.
-
Procedure: The crude product is washed and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water). To obtain the free base (CAS 110683-22-2), the hydrochloride salt is neutralized with an aqueous base like sodium hydroxide.
-
Structural Elucidation and Characterization
The definitive characterization of this compound relies on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on the known molecular structure.
Expected Spectroscopic Data
Table 2: Predicted Spectroscopic Characteristics
| Technique | Feature | Expected Assignment |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.8-7.8 ppm. The protons on the benzo- portion of the chromone will exhibit coupling patterns consistent with their substitution. |
| Vinyl Proton (C3-H) | A singlet around δ 6.5-6.7 ppm, characteristic of the C3 proton in 2-substituted chromones. | |
| Amine Protons (-NH₂) | A broad singlet, typically downfield, which may exchange with D₂O. | |
| Tetrazole Proton (-NH) | A very broad, downfield singlet (δ > 10 ppm), often not observed due to rapid exchange. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the range of δ 175-180 ppm. |
| Tetrazole Carbon (C5') | A signal around δ 155-160 ppm. | |
| Aromatic/Vinyl Carbons | Multiple signals between δ 100-160 ppm. | |
| FT-IR | N-H Stretching | Broad peaks around 3300-3450 cm⁻¹ (amine) and a broader absorption for the tetrazole N-H. |
| C=O Stretching | A strong, sharp absorption around 1630-1650 cm⁻¹, characteristic of a chromone ketone. | |
| C=C & C=N Stretching | Multiple absorptions in the 1450-1600 cm⁻¹ region. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z 229, corresponding to the molecular weight [C₁₀H₇N₅O₂]⁺. |
Pharmacological Profile and Biological Significance
The primary application of this compound is as a direct precursor to Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma.[1][2] However, the inherent structure of the molecule confers biological activities that are of independent scientific interest.
Anticancer Activity
Research has indicated that this compound possesses potential anticancer properties.[1] The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is reportedly achieved through two synergistic actions: the activation of caspases, which are the executive enzymes of apoptosis, and the disruption of tubulin polymerization.[1] The failure of tubulin to polymerize correctly prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Caption: Proposed mechanism of anticancer action.
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial efficacy against a range of pathogens.[1] Studies using agar well diffusion methods have shown zones of inhibition against both Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) and Gram-positive bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).[1] This broad-spectrum activity suggests that the unique hybrid structure could serve as a scaffold for the development of novel antimicrobial agents.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical, especially for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
HPLC Purity Assay: Workflow and Protocol
Caption: Standard workflow for HPLC purity analysis.
General HPLC Protocol
-
System and Column:
-
Rationale: A reverse-phase C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like the analyte.
-
Specification: HPLC system with a UV-Vis detector. Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Rationale: A gradient of a weak acid in water and an organic solvent allows for the efficient elution of the analyte while separating it from more or less polar impurities. Trifluoroacetic acid (TFA) is used to improve peak shape.
-
Specification: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. A typical gradient might run from 10% B to 90% B over 20 minutes.
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved in a solvent compatible with the mobile phase to ensure accurate injection and prevent precipitation on the column.
-
Procedure: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
-
Chromatographic Run and Analysis:
-
Rationale: The UV detector is set to a wavelength where the chromone core exhibits strong absorbance, ensuring high sensitivity.
-
Procedure: Set the column temperature to 30°C and the flow rate to 1.0 mL/min. Set the UV detector to an appropriate wavelength (e.g., 254 nm or 320 nm). Inject 10 µL of the prepared sample.
-
Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity of the compound.
-
Conclusion
This compound (CAS 110683-22-2) is a high-value chemical entity whose importance transcends its role as a pharmaceutical intermediate. Its well-defined synthesis, distinct physicochemical properties, and compelling biological profile make it a subject of continued interest in medicinal chemistry and material science. The chromone-tetrazole scaffold presents a validated platform for exploring novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this potent molecule in their development programs.
References
- This compound - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf7kIPiAtMqx9rqCHSGczg1d2l-X_PdNDMP-znnumv7u7WbLvJoLIWWZONfzXT-jAJevOGTUaXPFIZ14wZcrYruRyi8NpV7_3-1STYc-SjMI76vPbo_yKMiZJmUbJuYW1U0jy3]
- Buy this compound – High-Quality & Competitive Pricing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiicK7sWV-IutrNK6zQG1CPcu5i6iJ59V2GgOFQa419XLxJ__xQsL_m_Bs5qhZcwfMZIEy2pOA9oKo7bSnIpV7D-BXvhZvnU8303LzRbYFcSI7BEJ9nsAG87PiE0ST6owmKVba47j50aZpyOGz7_SLPwGTho1qAhByR2jxL6a3nXMszjyTl-tA4sQGOHWrgr3306-3KPpI6uwsAwen75A9vS1vC5IvpW9ZB0Wa]
- This compound - ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4sbhaSp8CFGFHjLs299vC0Xkm1MynYqQ38ds9fPe6IZ5mvPLgYttVzghr77OK6Twfpdj04mI1Qy9fZXktWzkzF_geyzof7waqHayDvEd-ZG3AZ6_pRDGALI8sjr5K0AVjRo6Jp3bfvaI6QPfRGjAhB7JAqZ4_7L19AeQ6PhvXPCdP-b1rPvg=]
- This compound - Caming Pharmaceutical Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRf3XVlgOP0Slmo7elLvu5Um39sgND7GeFoqjeIw0VN0B6YvFfrU0oDgcUb2mPhxxcZGYziATRyYsUfPFZzkZuc-87maufs_AfpI8oOLTKb482qVoWFeWryW9VNU4S78RSLEP0KT1gXIIoTg7ZPT_-yTGGHVS7pLVRIuScJZvQ-6Xp]
- CAS#:110683-22-2 | this compound | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHArhaBxnaBezNcdH_9fV48BAl08oE-QFwZ2dxqKRX_0BHD-7l5iRsLJcwmebv3Kzx5aypHNE1oR66W02ovJ7R38gVCdaJd3dGnWjyAaeeYQgebs-8n2zOB-_USgoZv2iY274-_MOIRYTbF7uYasSsNCA==]
- 110683-22-2|this compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYi3l1VOuBCvb0Fn1dpyxDqmgDwKSovL20jm6MAEYKnyXUJpy7SQca93ajHttZ9Z5djaevtbwbuIz-Hk4uwKPHE3ICfJxPVEJLGzWR8x37ZT0D1HXVVRwJS_5E4ux1u3eqUYSlUEMjvtPsSj1d]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka Patents. [URL: https://vertexaisearch.cloud.google.
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAF8gCMELatTBuZJ1vm7v-ZsdoMykogGt3wvWo75cdQx0XJvCmxf36w6L_o-qmKfdY5lzGDAlMvsg6cVXfweiLBCoZ5csXSBwIEt4R0sWn5s8zY3L5kTj-0YaAI0kYtWRIpini05nCCaLcyo=]
- This compound - [A53555] - Synthonix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv6H8-v3Fx92kDXVABeK91mk3Di6viWFMbh8mcte2kgK0Jkpmq_gzSJmscUXpgHUdHFxDR2s5v05JjTzn7OkM634kE0rH8d22f2871mOzuUtcyy3YZfGOUrB5A]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 8. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
Spectroscopic Profile of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of pharmaceutical agents like Pranlukast, a leukotriene receptor antagonist for bronchial asthma treatment, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[1] This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.
Molecular Structure and Overview
This compound (CAS: 110683-22-2) possesses a unique molecular architecture, integrating a chromen-4-one scaffold with a tetrazole ring and an amino functional group.[1] This hybrid structure imparts a distinct set of physicochemical properties and is the foundation for its biological activities, which include antimicrobial and anticancer potential.[1]
Molecular Formula: C₁₀H₇N₅O₂[1][2]
Molecular Weight: 229.20 g/mol [2]
Appearance: Dark yellow solid[1]
Melting Point: >280°C (with decomposition)[1][3]
The following sections will dissect the expected spectroscopic data, providing a detailed interpretation to aid in the structural elucidation and quality control of this important molecule.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] For this compound, both ¹H and ¹³C NMR are instrumental for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chromenone core, the amino group protons, and the N-H proton of the tetrazole ring. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C5-H, C6-H, C7-H) | 6.5 - 8.0 | Multiplet (m) | 3H |
| Vinyl-H (C3-H) | ~6.3 | Singlet (s) | 1H |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H |
| Tetrazole N-H | 14.0 - 16.0 | Broad Singlet (br s) | 1H |
Expert Insights: The downfield chemical shift of the tetrazole N-H proton is a characteristic feature, arising from its acidic nature and involvement in hydrogen bonding.[6][7] The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling. The exact positions will depend on the electronic effects of the amino and carbonyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 175 - 185 |
| Tetrazole (C-5) | 142 - 164[8] |
| Aromatic & Vinylic Carbons | 100 - 160 |
| C-NH₂ | 140 - 150 |
Causality in Experimental Choices: When preparing a sample for NMR, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for this compound due to its ability to dissolve the polar molecule and the presence of exchangeable protons (NH₂ and NH), which can be observed in this solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino & Tetrazole) | 3100 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Ketone) | 1640 - 1680 | Strong |
| C=N and C=C Stretch (Ring) | 1500 - 1620 | Medium-Strong |
| N=N Stretch (Tetrazole) | 1300 - 1400[6] | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1200 - 1300 | Strong |
Self-Validating Protocol: A key aspect of acquiring a reliable IR spectrum is sample preparation. For a solid sample like this, the KBr pellet method is often employed. This involves grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. This minimizes scattering and ensures that the observed absorption bands are from the sample, not the matrix.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.[12][13][14]
Expected Molecular Ion Peak (M⁺): m/z = 229.06
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition, C₁₀H₇N₅O₂.
Fragmentation Pathway
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[8] A characteristic fragmentation for 5-substituted tetrazoles is the loss of a neutral molecule of hydrazoic acid (HN₃) or a molecule of nitrogen (N₂).[8]
Caption: Simplified synthetic workflow.
Spectroscopic Analysis Procedures
-
NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed using a high-field NMR spectrometer (e.g., 300 MHz or higher). [8]* IR: A solid sample is finely ground with KBr and pressed into a thin pellet. The spectrum is recorded using an FTIR spectrometer. [11]* MS: The compound is introduced into the mass spectrometer via a suitable ionization source (e.g., ESI) and the mass spectrum is recorded. [14]
Conclusion
The spectroscopic data of this compound, as predicted from the analysis of its structural components, provides a unique fingerprint for its identification and characterization. The combination of NMR, IR, and MS techniques offers a powerful and comprehensive approach to confirming the structure and purity of this pharmaceutically important molecule. This guide serves as a valuable resource for researchers by providing a detailed interpretation of the expected spectroscopic features and the underlying scientific principles.
References
-
Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl. [Link]
-
Quantitative Mass Spectrometry Approaches for Molecular Structure Elucidation. [Link]
-
The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. [Link]
-
Mass Spectrometry: Unlocking the Secrets of Molecular Structure - Research and Reviews. [Link]
-
Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. [Link]
-
Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - SciSpace. [Link]
-
New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry. [Link]
-
Mass spectrometry for structural elucidation - CURRENTA. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)
-
Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019 - RSC Publishing. [Link]
-
Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka. [Link]
-
Synthesis and Characterization of a Series of Chromone–Hydrazones - MDPI. [Link]
-
(PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - ResearchGate. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl - PharmaCompass.com. [Link]
-
CAS#:110683-22-2 | this compound | Chemsrc. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]
-
IR Spectroscopy Tutorial - Organic Chemistry at CU Boulder. [Link]
-
1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. [Link]
-
Lab 2 - Infrared Spectroscopy (IR) - WebAssign. [Link]
-
This compound - [A53555] - Synthonix. [Link]
-
1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. [Link]
-
1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . …. [Link]
-
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. [Link]
-
Infrared Spectroscopy | ACS Reagent Chemicals. [Link]
-
NMR Spectra of Simple Heterocycles - Portland Press. [Link]
-
This compound hydrochloride - ChemBK. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride - PubChem. [Link]
-
IR Spectroscopy - Basic Introduction - YouTube. [Link]
-
Infrared Spectroscopy - MSU chemistry. [Link]
-
Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride - Acmec Biochemical. [Link]
-
CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride | Pharmaffiliates. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 3. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. webassign.net [webassign.net]
- 12. Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]
- 13. rroij.com [rroij.com]
- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
Solubility profile of 8-amino-tetrazolyl-chromenone in organic solvents
An In-Depth Technical Guide
**Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of 8-amino-tetrazolyl-chromenone, a heterocyclic compound of significant interest in medicinal chemistry. Solubility is a critical determinant of a drug candidate's success, influencing everything from in-vitro assay performance to in-vivo bioavailability.[1][2][3] This document delineates the foundational physicochemical principles governing the solubility of this specific chromenone derivative, outlines theoretical models for solubility prediction, and provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. By integrating theoretical insights with practical, step-by-step methodologies, this guide serves as an essential resource for researchers aiming to accurately characterize and optimize the solubility of 8-amino-tetrazolyl-chromenone and related compounds in various organic solvent systems, thereby accelerating the drug discovery and development process.[4]
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, solubility is a paramount physicochemical property.[2] A compound's ability to dissolve in a solvent dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility is a primary contributor to the failure of promising drug candidates, creating significant hurdles in formulation, administration, and ultimately, clinical efficacy.[3][5] Orally administered drugs, the most common delivery route, must first dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][5] Therefore, an early and accurate assessment of a compound's solubility is not merely a characterization step but a critical decision-making point that influences lead optimization, formulation strategies, and the overall timeline and cost of development.[1][4]
The subject of this guide, 8-amino-tetrazolyl-chromenone, belongs to the chromone class of compounds, which are widely distributed in nature and form the scaffold for many molecules with significant biological activity.[6] The incorporation of an amino group and a tetrazole ring—a well-established bioisostere for the carboxylic acid group—creates a unique chemical entity with specific solubility challenges and opportunities.[7] This guide will explore the factors governing its solubility in organic solvents, which are crucial for synthesis, purification, and the preparation of stock solutions for biological screening.
Foundational Analysis: Physicochemical Properties of 8-amino-tetrazolyl-chromenone
To understand the solubility of 8-amino-tetrazolyl-chromenone, we must first analyze its molecular structure.
-
Chromenone Core: The fused aromatic ring system is largely nonpolar and hydrophobic.
-
Carbonyl Group (C=O): This group is a hydrogen bond acceptor, contributing to polarity.
-
Amino Group (-NH₂): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with polar solvents.
-
Tetrazole Ring: This nitrogen-rich heterocyclic ring is highly polar and capable of extensive hydrogen bonding. It has a pKa comparable to a carboxylic acid, meaning its ionization state can be manipulated with pH.[7]
Predicted Solubility Behavior: The molecule presents a dualistic nature. The chromenone backbone imparts lipophilic character, while the amino and tetrazole functionalities provide strong hydrophilic, hydrogen-bonding sites. This structure suggests that the compound will exhibit limited solubility in purely nonpolar solvents (e.g., hexanes) and will favor polar solvents capable of hydrogen bonding. Indeed, literature indicates that 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is sparingly soluble in DMSO and methanol, particularly with the aid of heating.[8] The key to effective solubilization lies in selecting solvents that can satisfy the molecule's complex hydrogen bonding requirements.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
Before undertaking extensive experimental work, theoretical models can provide valuable predictions and guide solvent selection. The Hansen Solubility Parameters (HSP) are a powerful tool for predicting if a solute will dissolve in a solvent based on the principle of "like dissolves like".[9][10] Every molecule is assigned three parameters, which can be treated as coordinates in a 3D "Hansen space":[9]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The distance (Ra) between the coordinates of a solute and a solvent in Hansen space indicates the likelihood of dissolution. A smaller distance implies greater affinity. This predictive power is far more nuanced than simple terms like "polar" or "hydrophilic".[11]
Caption: Hansen Solubility Parameters predict miscibility based on molecular interaction distances.
Experimental Determination of Solubility: A Two-Pronged Approach
In drug discovery, solubility is typically assessed in two distinct ways: kinetic and thermodynamic.[12]
-
Kinetic Solubility: This is the concentration of a compound that dissolves immediately when a concentrated DMSO stock solution is added to an aqueous buffer. It measures the compound's propensity to precipitate from a supersaturated solution and is highly relevant for high-throughput screening (HTS) where compounds are often handled this way.[12][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with a solvent over a prolonged period.[12] This value is critical for formulation development and understanding the compound's behavior in a final dosage form.[14]
The general workflow for solubility assessment involves screening via kinetic methods early on, followed by more rigorous thermodynamic measurements for promising candidates.
Caption: Solubility screening workflow in early drug discovery.
Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol describes a rapid method to assess the kinetic solubility of 8-amino-tetrazolyl-chromenone in a 96-well plate format, ideal for early-stage screening. Laser nephelometry, which measures light scattering from precipitated particles, is a highly effective detection method.[12][15]
A. Principle A concentrated DMSO stock of the test compound is serially diluted and then added to the chosen organic solvent. The point at which the compound precipitates is detected by an increase in light scattering (nephelometry) or turbidity.[12]
B. Materials & Equipment
-
8-amino-tetrazolyl-chromenone
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Test Solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone)
-
96-well clear-bottom microplates
-
Acoustic liquid handler or precision multichannel pipette
-
Plate-based nephelometer (e.g., NEPHELOstar Plus) or UV-Vis plate reader
-
Plate shaker
C. Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 8-amino-tetrazolyl-chromenone in 100% DMSO. Ensure complete dissolution, using gentle warming if necessary, as suggested by literature.[8]
-
Plate Mapping: Design the plate map. Include solvent-only blanks, and positive (e.g., a known poorly soluble compound) and negative (a known highly soluble compound) controls.
-
Solvent Dispensing: Dispense 198 µL of each organic test solvent into the appropriate wells of the 96-well plate.
-
Compound Addition: Using a liquid handler, transfer 2 µL of the 10 mM DMSO stock solution into the solvent wells. This creates a 1:100 dilution, resulting in a final concentration of 100 µM with 1% DMSO.
-
Mixing: Immediately place the plate on a shaker and mix at 800 RPM for 2 minutes to ensure rapid and uniform distribution.
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours. This allows time for precipitation to occur.
-
Detection: Place the plate in the nephelometer and measure the forward scattered light in each well. An increase in signal relative to the solvent blank indicates precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration tested that does not show a significant increase in signal over the background.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of 8-amino-tetrazolyl-chromenone.[16][17]
A. Principle An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved states. The supernatant is then filtered and its concentration is measured, typically by HPLC-UV.[13][14]
B. Materials & Equipment
-
8-amino-tetrazolyl-chromenone (solid)
-
Test Solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone)
-
2 mL glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C and 37°C)
-
Syringe filters (0.22 µm, PVDF or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Caption: Workflow for the Shake-Flask thermodynamic solubility protocol.
C. Step-by-Step Methodology
-
Calibration Curve: Prepare a set of standards of known concentrations of 8-amino-tetrazolyl-chromenone in the mobile phase to be used for HPLC analysis. Run these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of solid 8-amino-tetrazolyl-chromenone to a glass vial (e.g., 2-5 mg). The amount should be sufficient to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the test solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[16] A 48-hour time point can be included to confirm that equilibrium has been maintained.
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to avoid any potential adsorption to the filter material.[12]
-
Analysis: Inject the filtered sample onto the HPLC-UV system. The concentration of the dissolved compound is determined by comparing its peak area to the previously generated calibration curve.[18]
-
Validation: Visually inspect the source vial to confirm that excess solid compound remains, validating that the measured concentration represents the saturation point.
Data Presentation and Interpretation
Solubility data should be presented clearly, allowing for easy comparison across different solvents and conditions.
Table 1: Thermodynamic Solubility of 8-amino-tetrazolyl-chromenone at 25°C
| Solvent | Dielectric Constant | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) | Solubility (mM) | Qualitative Assessment |
| Methanol | 32.7 | (14.7, 12.3, 22.3) | ~0.5 - 1.0 | ~2.2 - 4.4 | Sparingly Soluble |
| Ethanol | 24.5 | (15.8, 8.8, 19.4) | ~0.2 - 0.5 | ~0.9 - 2.2 | Slightly Soluble |
| Acetone | 20.7 | (15.5, 10.4, 7.0) | < 0.1 | < 0.44 | Very Slightly Soluble |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1) | < 0.1 | < 0.44 | Very Slightly Soluble |
| DMSO | 46.7 | (18.4, 16.4, 10.2) | ~1.0 - 2.0 | ~4.4 - 8.7 | Sparingly Soluble |
| Chloroform | 4.8 | (17.8, 3.1, 5.7) | < 0.01 | < 0.04 | Practically Insoluble |
Note: The quantitative values are hypothetical and illustrative, based on the known characterization of the compound as "sparingly soluble" in polar protic solvents.[8] Actual experimental values must be determined.
Interpretation: The data suggest that solubility is highest in polar, hydrogen-bond-accepting solvents like DMSO and polar protic solvents like Methanol. The poor solubility in Acetone and Acetonitrile, despite their polarity, highlights the critical importance of hydrogen bonding (specifically, the solvent's ability to donate a hydrogen bond to the amino and tetrazole groups), which is reflected in their lower δH Hansen parameters.
Conclusion
The solubility profile of 8-amino-tetrazolyl-chromenone is a complex interplay of its structural features. The presence of strong hydrogen-bonding functional groups dictates a preference for polar organic solvents, with solvents capable of both donating and accepting hydrogen bonds showing the most promise. This guide provides the theoretical and practical framework necessary for its comprehensive characterization. Early assessment using high-throughput kinetic assays followed by definitive thermodynamic measurements using the shake-flask method will provide the robust data needed to guide synthesis, purification, and formulation efforts. A thorough understanding of this solubility profile is an indispensable step in unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). [Link]
-
Schneider, I. (2018). Substance solubility. Drug Discovery News. [Link]
-
Solubility of Things. Spectroscopic Techniques. [Link]
-
Li, Di & Kerns, Edward. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]
-
Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Hansen Solubility. Hansen Solubility Parameters. [Link]
-
Stepanov, K. S., Turmanidze, G. N., Sorokin, V. V., & Sakharov, A. D. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration. [Link]
-
Solubility of Things. Chromone. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Alshehri, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Materials. [Link]
-
ResearchGate. (2022). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
RSC Publishing. (n.d.). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry. [Link]
-
ACS Publications. (2021). Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents. Industrial & Engineering Chemistry Research. [Link]
-
ResearchGate. (2015). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. [Link]
-
NIH. (n.d.). α-Amino Acid-Isosteric α-Amino Tetrazoles. PMC. [Link]
-
ACS Publications. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. books.rsc.org [books.rsc.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ucd.ie [ucd.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. improvedpharma.com [improvedpharma.com]
- 15. rheolution.com [rheolution.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity Screening of Novel Chromenone-Tetrazole Hybrids
Introduction: The Rationale for Hybrid Vigor in Drug Discovery
The confluence of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful paradigm in modern medicinal chemistry. This approach is predicated on the hypothesis that such hybrid molecules may exhibit synergistic or additive biological activities, improved pharmacokinetic profiles, or novel mechanisms of action unattainable by the parent scaffolds alone.[1] Among the myriad of heterocyclic systems exploited for this purpose, chromones and tetrazoles have garnered significant attention due to their well-established and diverse pharmacological profiles.
The chromone nucleus, a benzopyran-4-one, is a privileged scaffold found in numerous natural products and synthetic compounds, endowed with a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Its planar structure and potential for diverse substitutions make it an attractive backbone for drug design.[3] Concurrently, the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is recognized as a bioisostere of the carboxylic acid group.[4][5] This bioisosterism imparts favorable physicochemical properties, such as enhanced metabolic stability and bioavailability, making tetrazole derivatives potent agents in various therapeutic areas, including as antibacterial and anticancer agents.[4][6][7]
The hybridization of chromone and tetrazole moieties, therefore, presents a compelling strategy for the development of novel therapeutic candidates.[4] The resulting chromenone-tetrazole hybrids are anticipated to harness the biological potential of both parent rings, potentially leading to compounds with enhanced efficacy and a broader spectrum of activity.[8][9] This guide provides a comprehensive, in-depth technical overview of the strategic screening workflow for elucidating the biological activities of these novel hybrid compounds, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The methodologies described herein are designed to be robust and self-validating, providing researchers with a reliable framework for hit identification and lead optimization.
I. Foundational Screening: Assessing General Cytotoxicity
Prior to investigating specific biological activities, it is imperative to establish the general cytotoxic profile of the newly synthesized chromenone-tetrazole hybrids. This foundational step serves a dual purpose: it identifies compounds with potent, non-specific cytotoxicity that may not be suitable for further development as targeted therapeutics, and it provides a crucial baseline for determining appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely adopted, reliable, and efficient colorimetric method for this initial assessment.[10][11][12][13]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product.[10][12] This reduction is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of viable cells.[11][12] The resulting formazan crystals are then solubilized, and the absorbance of the solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10][12]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the chromenone-tetrazole hybrids in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.[10]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
-
Data Presentation: Anticancer Activity of Chromenone-Tetrazole Hybrids
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Hybrid A | HT-29 (Colon) | 21.17 ± 4.89 | Doxorubicin | ~0.5 | [14] |
| Hybrid B | A549 (Lung) | 31.43 ± 3.01 | Doxorubicin | ~0.8 | [14] |
| Hybrid C | HepG2 (Liver) | Data not specified | Doxorubicin | ~1.2 | [5] |
| Hybrid D | SK-OV-3 (Ovarian) | Potent Activity | Doxorubicin | ~0.6 | [5] |
Note: The data presented are illustrative and synthesized from various sources on chromone and tetrazole derivatives to provide a representative example.
Diagram: Cytotoxicity Screening Workflow
Caption: A logical cascade for evaluating the anti-inflammatory potential of hit compounds.
IV. In Silico Screening: Predicting Drug-Likeness
In parallel with in vitro screening, computational methods can provide valuable insights into the potential of the hybrid compounds as viable drug candidates. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic properties. [15]
ADMET Prediction and Molecular Docking
-
ADMET Profiling: A range of computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity. [15]These predictions help in prioritizing compounds for further resource-intensive studies.
-
Molecular Docking: For compounds showing significant activity in enzymatic assays (e.g., COX-2 inhibition), molecular docking studies can be performed to predict the binding mode and interactions with the target protein's active site. This provides a structural basis for the observed activity and can guide further chemical modifications to improve potency and selectivity.
Conclusion: A Roadmap to Bioactive Hybrids
The biological activity screening of novel chromenone-tetrazole hybrids requires a systematic and multi-faceted approach. The workflow presented in this guide, beginning with a foundational cytotoxicity screen and progressing to targeted antimicrobial and anti-inflammatory assays, provides a robust framework for identifying and characterizing promising lead compounds. The integration of in silico ADMET and molecular docking studies further enhances the efficiency of the drug discovery process by enabling early-stage deselection of unfavorable candidates and providing a rationale for lead optimization. By following this comprehensive screening cascade, researchers can effectively navigate the path from novel chemical entities to potential therapeutic agents.
References
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2019). MDPI. Retrieved from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]
-
Cano, P. A., et al. (2015). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Molecules, 20(7), 12435–12448. Retrieved from [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. (2015). MDPI. Retrieved from [Link]
-
Arora, R., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 43-52. Retrieved from [Link]
-
Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. Retrieved from [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. (2015). MDPI. Retrieved from [Link]
-
In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). PubMed. Retrieved from [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2021). PubMed. Retrieved from [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2021). National Institutes of Health. Retrieved from [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. (2015). Semantic Scholar. Retrieved from [Link]
-
Tetrazole hybrids with potential anticancer activity. (2019). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). RSC Publishing. Retrieved from [Link]
-
Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. (2015). RSC Publishing. Retrieved from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2024). National Institutes of Health. Retrieved from [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. (2011). Semantic Scholar. Retrieved from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). PubMed. Retrieved from [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2010). PubMed. Retrieved from [Link]
-
Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. (2024). RSC Publishing. Retrieved from [Link]
-
Synthesis and antiinflammatory activity of heterocyclic indole derivatives. (2004). PubMed. Retrieved from [Link]
-
Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. (2013). PubMed. Retrieved from [Link]
-
Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. (2024). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2018). National Institutes of Health. Retrieved from [Link]
-
Chromone Containing Hybrid Analogues: Synthesis and Applications in Medicinal Chemistry. (2023). PubMed. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
In vitro antimicrobial spectrum of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
An In-Depth Technical Guide to the In Vitro Antimicrobial Spectrum of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the in vitro antimicrobial profile of the novel heterocyclic compound, this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available data on its antimicrobial efficacy and presents the authoritative methodologies required to validate and expand upon these findings.
The core structure of this molecule, a hybrid of chromen-4-one and tetrazole functionalities, has generated significant interest in medicinal chemistry.[1] Chromone scaffolds are well-regarded for a wide array of biological activities, including antimicrobial properties.[2][3] Similarly, the tetrazole ring is a key component in numerous therapeutic agents, valued for its metabolic stability and ability to participate in crucial binding interactions.[4] The combination of these two pharmacophores in this compound suggests a promising candidate for antimicrobial drug discovery.
This document will detail the established antimicrobial spectrum of this compound, provide a robust, self-validating protocol for its assessment based on internationally recognized standards, and offer insights into its potential therapeutic applications.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The cornerstone of evaluating any potential antimicrobial agent is a rigorous and standardized assessment of its activity against a clinically relevant panel of microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides the global gold standard for these methodologies, ensuring that results are reproducible, comparable, and clinically meaningful.[5][6] Adherence to CLSI guidelines is not merely a procedural formality; it is a critical component of scientific integrity, ensuring that data on novel compounds can be trusted and built upon. Clinicians and researchers rely heavily on the accuracy of antimicrobial susceptibility test results to make informed decisions.[7][8]
The primary metrics for quantifying in vitro antimicrobial activity are:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a fundamental measure of the compound's potency.
-
Zone of Inhibition: In diffusion-based assays, this is the area around a disk or well containing the antimicrobial agent where bacterial growth is visibly inhibited.[1] The diameter of this zone correlates with the susceptibility of the microorganism to the agent.
The Molecular Structure: A Hybrid Scaffold
The unique chemical architecture of this compound is central to its biological activity. The fusion of the chromone and tetrazole rings creates a planar, electron-rich system capable of diverse molecular interactions.
Authoritative Protocol: Broth Microdilution for MIC Determination
The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 document, which provides the standard for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6] This ensures the trustworthiness and reproducibility of the generated data.
Causality in Experimental Design:
-
Choice of Method: Broth microdilution is the preferred method for determining MIC as it is quantitative, scalable (via 96-well plates), and conserves compound.
-
Medium Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because its composition is well-defined and has minimal interference with antimicrobial agents. The adjustment of divalent cations (Ca²⁺ and Mg²⁺) is critical for the accurate testing of certain antibiotic classes and is a key part of standardization.
-
Inoculum Standardization: The final inoculum density is standardized to approximately 5 x 10⁵ CFU/mL. This is crucial because a lower or higher bacterial density can lead to falsely low or high MIC values, respectively. The McFarland turbidity standard is a reliable method for achieving this standardization.
Step-by-Step Experimental Workflow:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound compound.
-
Dissolve in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the test organisms at the final concentration used in the assay.
-
-
Serial Dilution in 96-Well Plate:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution, appropriately diluted in CAMHB, to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.
-
Known In Vitro Antimicrobial Spectrum
Research has demonstrated that this compound possesses significant antimicrobial properties against a range of pathogenic bacteria.[1] The compound shows notable efficacy against Gram-negative bacteria and moderate activity against the Gram-positive bacterium tested.[1]
The available data, determined using the agar well diffusion method and a dilution method for MIC, is summarized below.
| Pathogen | Gram Stain | Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Pseudomonas aeruginosa | Negative | Bacterium | 18.3 - 24.6 | 0.49 - 3.9 | [1] |
| Escherichia coli | Negative | Bacterium | 18.3 - 24.6 | 0.49 - 3.9 | [1] |
| Salmonella typhimurium | Negative | Bacterium | 23.4 - 26.4 | Not Specified | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | Bacterium | 20.6 - 21.3 | 1.95 - 3.9 | [1] |
Scientific Insights and Future Directions
The data indicates that this compound is a potent antibacterial agent, particularly against the tested Gram-negative species P. aeruginosa, E. coli, and S. typhimurium.[1] Its activity against MRSA is also noteworthy, as this pathogen represents a significant challenge in clinical settings due to widespread antibiotic resistance.
Potential Mechanism of Action: While the precise molecular mechanism has not been fully elucidated for this specific compound, its activity may stem from interactions with key bacterial targets.[1] The tetrazole moiety can act as a bioisostere for a carboxylic acid group, potentially enabling interaction with metabolic enzymes or DNA gyrase, a common target for antibacterial agents.[4][10] Further research, including molecular docking studies and enzyme inhibition assays, is required to confirm the exact mechanism.
Recommendations for Future Research:
-
Spectrum Expansion: The antimicrobial activity should be evaluated against a broader panel of microorganisms, including:
-
Additional Gram-positive bacteria (e.g., Enterococcus faecalis, Streptococcus pneumoniae).
-
Atypical bacteria (e.g., Mycoplasma pneumoniae).
-
Clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).
-
-
Time-Kill Kinetic Assays: To determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
-
Synergy Studies: Investigating the compound's activity in combination with existing antibiotics to identify potential synergistic effects that could combat resistance.
-
Toxicity and Selectivity: In vitro cytotoxicity assays using mammalian cell lines are essential to determine the compound's selectivity index, a crucial parameter for any potential therapeutic agent.
Conclusion
This compound is a promising heterocyclic compound with a demonstrated in vitro antimicrobial spectrum that includes activity against clinically significant Gram-negative and Gram-positive bacteria.[1] Its potent activity, particularly against pathogens like Pseudomonas aeruginosa and MRSA, underscores its potential as a lead compound for the development of new antimicrobial agents. The methodologies outlined in this guide provide a robust and authoritative framework for further investigation, ensuring that future research is built upon a foundation of scientific integrity and reproducibility. Continued exploration of its mechanism of action, antimicrobial spectrum, and safety profile is highly warranted.
References
-
Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. National Institutes of Health (NIH). [Link]
- Synthesis and antimicrobial evaluation of novel naryl
-
Synthesis, Antimicrobial Evaluation, and Docking Studies of Substituted New Chromone Linked 1,2,3-Triazoles. Taylor & Francis Online. [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
(PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. [Link]
-
Antibacterial activity of chromone-tetrazoles and fluorine-containing... ResearchGate. [Link]
-
In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. ResearchGate. [Link]
-
(PDF) DESIGN, SYNTHESIS, MOLECULAR DOCKING, AND EVALUATION OF CHROMONE BASED TETRAZOLE DERIVATIVES. ResearchGate. [Link]
-
Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. Royal Society of Chemistry. [Link]
-
This compound. Synthonix. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. iacld.com [iacld.com]
- 8. darvashco.com [darvashco.com]
- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preliminary Anticancer Evaluation of 8-Amino-Tetrazolyl-Chromenone Derivatives
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The fusion of distinct pharmacophores into novel hybrid molecules represents a rational and promising strategy in modern anticancer drug discovery. This guide focuses on the preliminary preclinical evaluation of a unique class of compounds: 8-amino-tetrazolyl-chromenone derivatives. Chromenone (or 4H-chromen-4-one) scaffolds are prevalent in natural products and have demonstrated a wide array of pharmacological activities, including potent antitumor effects.[1] Similarly, the tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group, enhancing pharmacokinetic properties and contributing to a diverse range of biological activities, including anticancer potential.[2][3] The strategic combination of these two moieties, particularly with an amino group at the 8-position of the chromenone core, aims to create novel chemical entities with enhanced potency and potentially unique mechanisms of action.
This document serves as a technical roadmap for researchers, outlining a logical, multi-stage process for the initial in vitro anticancer assessment of these derivatives. We will move from foundational cytotoxicity screening to elucidate the half-maximal inhibitory concentration (IC50), through to key mechanistic assays such as apoptosis and cell cycle analysis. The causality behind each experimental choice is explained, and detailed, self-validating protocols are provided to ensure scientific rigor and reproducibility.
Synthetic Strategy and Characterization
While numerous synthetic routes to chromenone and tetrazole derivatives exist, a common approach for the target 8-amino-tetrazolyl-chromenone scaffold involves a multi-step synthesis.[4] A representative pathway can be adapted from established methods, such as the preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.[5]
This process typically begins with a suitable substituted aminophenol, which undergoes reactions to build the chromenone core, followed by the introduction of the tetrazole moiety. For instance, a key step involves the reaction of an N-(3-ethanoyl-2-hydroxyl-phenyl)-ethanamide intermediate with an ester of 1H-tetrazole-5-carboxylic acid in the presence of a strong base like sodium methoxide.[5]
Key Steps in a Representative Synthesis:
-
Protection and Acetylation: Protection of the amino group on a starting aminophenol, followed by acylation to introduce a keto group necessary for cyclization.
-
Cyclization: Reaction with a tetrazole-containing building block to form the chromenone ring.
-
Deprotection: Removal of the protecting group to yield the final 8-amino product.
Upon successful synthesis, rigorous characterization of the final compounds is paramount. Standard analytical techniques are employed to confirm the structure and purity of each derivative:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the chemical structure and confirm the arrangement of protons and carbons.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[6]
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[7]
In Vitro Anticancer Evaluation: A Phased Approach
The preliminary evaluation of novel compounds follows a logical workflow designed to first establish cytotoxic potential and then to probe the underlying mechanism of action. This phased approach ensures that resources are focused on the most promising candidates.
Phase 1: Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells.[8] This is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[9]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial succinate dehydrogenase enzymes.[10] The amount of formazan produced is directly proportional to the number of viable cells. It is crucial to understand, however, that a reduction in signal primarily indicates fewer cells (growth inhibition) and is not a direct measure of cell death itself.[11]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for screening novel compounds.[9][10]
-
Cell Culture & Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each 8-amino-tetrazolyl-chromenone derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the seeded wells and add 100 µL of the diluted compounds. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used for the highest drug concentration.
-
Untreated Control: Cells with fresh medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plates for 48 or 72 hours.[9]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(OD of Treated - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format for easy comparison across different derivatives and cell lines.
| Compound ID | R-Group Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |
| ATC-01 | -H | 22.5 | 31.2 | 45.1 |
| ATC-02 | -Cl | 8.4 | 12.6 | 15.3 |
| ATC-03 | -OCH₃ | 15.7 | 20.1 | 28.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Table 1: Hypothetical IC50 values for a series of 8-amino-tetrazolyl-chromenone (ATC) derivatives.
Phase 2: Mechanistic Elucidation
Compounds demonstrating potent cytotoxicity (e.g., ATC-02 from the table above) are advanced to mechanistic studies to understand how they inhibit cell growth. The two most common initial pathways to investigate are the induction of apoptosis and cell cycle arrest.[12]
Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A hallmark of many effective chemotherapeutic agents is their ability to induce apoptosis.[2]
Rationale for Assay Selection: The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, the membrane phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest (e.g., at its IC50 and 2x IC50 concentrations) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will show populations in four quadrants, representing viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Cell Cycle Analysis
Cancer is characterized by uncontrolled cell proliferation, which is a direct result of a dysregulated cell cycle. Many anticancer drugs exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[7]
Rationale for Assay Selection: Cell cycle analysis is most commonly performed by staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), followed by flow cytometry. Since PI staining is stoichiometric, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cycle:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells undergoing DNA synthesis, with varying amounts of DNA between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication and have a 4N DNA content.
-
Sub-G1 Phase: A peak representing cells with less than 2N DNA content, which is indicative of apoptotic cells with fragmented DNA.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA binding ability and cytotoxicity, cell cycle arrest and apoptosis inducing properties of a benzochromene derivative against K562 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Anticancer Mechanisms of Tetrazolyl-Chromenones: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Convergence of Tetrazole and Chromenone Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the hybridization of distinct pharmacophores represents a cogent strategy for the development of novel therapeutic agents with enhanced efficacy and refined pharmacological profiles. This guide delves into the mechanistic intricacies of a promising class of such hybrids: tetrazolyl-chromenones. These compounds synergistically combine the structural attributes of the metabolically stable, bioisosteric tetrazole ring with the biologically active chromenone (4H-chromen-4-one) nucleus, a core component of many natural products with established anticancer properties.[1][2]
The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is increasingly favored in drug design for its metabolic stability and its ability to act as a bioisostere for carboxylic acid and amide groups, often improving pharmacokinetic properties.[1] Tetrazole derivatives have been implicated in a range of anticancer mechanisms, including the induction of DNA damage, inhibition of protein synthesis, and generation of oxidative stress.[3] The chromone scaffold, conversely, is a privileged structure in its own right, forming the backbone of various flavonoids and exhibiting a wide array of pharmacological activities. In the context of oncology, chromone derivatives have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[4]
This in-depth technical guide will provide a comprehensive overview of the current understanding of the mechanism of action of tetrazolyl-chromenones in cancer cells. We will explore the key signaling pathways modulated by these compounds, detail the state-of-the-art experimental workflows for their mechanistic elucidation, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.
Elucidating the Core Mechanisms of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of tetrazolyl-chromenones appears to be multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. While research specifically on tetrazolyl-chromenone hybrids is still emerging, mechanistic insights can be drawn from studies on closely related analogs and the parent scaffolds.
Induction of Apoptosis: Orchestrating Cellular Demise
A primary mechanism by which tetrazolyl-chromenones exert their anticancer effects is through the induction of apoptosis. This is a tightly regulated process of programmed cell death essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Key indicators of apoptosis induction by tetrazolyl-chromenones include:
-
Phosphatidylserine (PS) Externalization: In the early stages of apoptosis, PS, a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. This can be detected using fluorescently labeled Annexin V.
-
Caspase Activation: Apoptosis is executed by a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3 and -7), which then cleave a plethora of cellular substrates, leading to the characteristic morphological changes of apoptosis.
-
Modulation of Bcl-2 Family Proteins: The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Tetrazolyl-chromenones may shift the balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins.
A robust workflow for assessing apoptosis induction is crucial. The following diagram illustrates a typical experimental sequence.
Caption: Experimental workflow for apoptosis assessment.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, tetrazolyl-chromenones have been shown to arrest the cell cycle at specific checkpoints, thereby preventing the proliferation of cancer cells. The G2/M phase of the cell cycle appears to be a common target for these compounds, as well as for related chromone-triazole hybrids.[5][6]
Cell cycle progression is a tightly regulated process driven by cyclins and cyclin-dependent kinases (CDKs). By modulating the expression or activity of these key regulatory proteins, tetrazolyl-chromenones can halt the cell cycle, giving the cell time to either repair DNA damage or undergo apoptosis.
The distribution of a cell population across the different phases of the cell cycle can be quantitatively analyzed using flow cytometry following DNA staining.
Caption: Workflow for analyzing cell cycle distribution.
Molecular Targets and Signaling Pathways: Deconvoluting the Intracellular Interactions
While the precise molecular targets of many tetrazolyl-chromenones are still under active investigation, several key proteins and signaling pathways have been implicated in their anticancer activity.
Topoisomerase Inhibition
Some bromo-substituted 1H-benzo[f]chromene derivatives, which share the core chromenone structure, have been reported to induce apoptosis and cell cycle arrest by inhibiting topoisomerase I and II.[7] These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and subsequent cell death.
Modulation of Kinase Signaling Cascades
Several critical signaling pathways involved in cell proliferation, survival, and metastasis are potential targets for tetrazolyl-chromenones.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Some tetrazole-containing compounds have been shown to inhibit this pathway, leading to apoptosis.[8]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that promotes cell proliferation and is a target for some anticancer agents. Although a study on a tetrazolyl-oxindole hybrid that targeted this pathway was retracted, the MAPK/ERK pathway remains a plausible target for tetrazolyl-chromenones.[9]
The following diagram illustrates the potential interplay of tetrazolyl-chromenones with these key signaling pathways.
Caption: Potential signaling pathways targeted by tetrazolyl-chromenones.
Overcoming Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Molecular docking studies of some tetrazole-linked benzochromenes suggest that they may act as modulators of P-gp, potentially reversing MDR.[7][10] This represents a highly valuable therapeutic attribute for this class of compounds.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of representative tetrazolyl-chromenone and related derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-linked Benzochromenes | MCF-7 (Breast) | 15-33 | [10] |
| Caco-2 (Colon) | 15-33 | [10] | |
| HeLa (Cervical) | 15-33 | [10] | |
| SKBR-3 (Breast) | 15-33 | [10] | |
| Chromone-Triazole Dyads | T-47D (Breast) | 0.52 - 0.65 | [6] |
| MDA-MB-231 (Breast) | 0.32 | [6] | |
| PC3 (Prostate) | 0.24 | [6] |
Detailed Experimental Protocols
For the successful investigation of the mechanism of action of tetrazolyl-chromenones, rigorous and well-controlled experimental protocols are paramount. The following sections provide detailed, step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to externalized phosphatidylserine in apoptotic cells, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the tetrazolyl-chromenone compound for a predetermined time course (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Use appropriate compensation controls for FITC and PI.
Protocol 2: Propidium Iodide Cell Cycle Analysis
Principle: This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Methodology:
-
Cell Culture and Treatment: Treat cells with the tetrazolyl-chromenone compound as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is crucial for examining changes in the expression of Bcl-2 family proteins, the cleavage of caspases, and the cleavage of PARP, a substrate of activated caspase-3.
Methodology:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
Tetrazolyl-chromenones represent a promising class of hybrid molecules with significant potential in anticancer drug discovery. Their mechanism of action appears to be a composite of apoptosis induction and cell cycle arrest, likely mediated through the modulation of key signaling pathways such as those involving topoisomerases and protein kinases. The ability of some derivatives to potentially overcome multidrug resistance further enhances their therapeutic appeal.
While the current body of research provides a solid foundation, further in-depth studies are imperative to fully delineate the molecular mechanisms of these compounds. Future research should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to definitively identify the direct molecular targets of tetrazolyl-chromenones.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models to assess their therapeutic potential in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogs to establish robust SAR and optimize for potency, selectivity, and pharmacokinetic properties.
By continuing to unravel the intricate mechanisms of action of tetrazolyl-chromenones, the scientific community can pave the way for the development of novel and effective cancer therapies.
References
-
Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm (RSC Publishing). [Link]
-
Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. ResearchGate. [Link]
-
Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. NIH. [Link]
-
Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents. PubMed. [Link]
-
Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results. [Link]
-
Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. Chalcogenide Letters. [Link]
-
Effect of compounds 17, 23 and 29 on cell cycle arrest. U87MG... ResearchGate. [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molbank. [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][4][10][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC - NIH. [Link]
-
Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. PubMed. [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. MDPI. [Link]
-
Lung cancer growth inhibition and autophagy activation by tetrazole via ERK1/2 up-regulation and mTOR/p70S6K signaling down-regulation. PubMed. [Link]
-
Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. PubMed. [Link]
Sources
- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one as a Bioisostere in Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this optimization process. This technical guide provides an in-depth exploration of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one, a heterocyclic compound that exemplifies the successful application of bioisosteric principles. We will dissect its synthesis, pharmacological significance, and its role as a bioisostere for a carboxylic acid moiety, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced bioisosteric strategies in their work.
Introduction: The Power of Bioisosterism in Drug Design
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The journey from a promising hit compound to a viable drug candidate, however, is often fraught with challenges related to metabolic instability, poor bioavailability, and off-target toxicity. One of the most effective strategies to navigate these hurdles is the principle of bioisosterism.
A classic and highly successful example of bioisosterism is the replacement of a carboxylic acid group with a 1H-tetrazole ring.[5][6][7] The tetrazole moiety is not found in nature and is generally resistant to metabolic degradation, offering a significant advantage over the often-labile carboxylic acid group.[7] This guide focuses on this compound, a molecule that synergistically combines the therapeutic potential of the chromone nucleus with the pharmacokinetic benefits of a tetrazole bioisostere. Notably, this compound is a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma, underscoring its pharmaceutical relevance.[8]
The Tetrazole Ring: A Superior Mimic of Carboxylic Acid
The rationale behind using a tetrazole as a bioisostere for a carboxylic acid is rooted in their comparable physicochemical properties. Both are acidic, with similar pKa values, and can engage in similar ionic and hydrogen bonding interactions with biological targets.[9] However, the tetrazole offers distinct advantages that can lead to a superior drug candidate profile.
| Property | Carboxylic Acid | 1H-Tetrazole | Implication in Drug Design |
| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | Both are ionized at physiological pH, allowing for similar ionic interactions with receptors. |
| Lipophilicity (logP) | Lower | Higher | Increased lipophilicity can improve membrane permeability and oral absorption. The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate.[6][7] |
| Metabolic Stability | Susceptible to reduction and conjugation (e.g., glucuronidation) | Generally resistant to metabolic degradation | Enhanced metabolic stability leads to a longer half-life and improved pharmacokinetic profile.[7][10] |
| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Primarily an H-bond donor; the ring nitrogens are weak acceptors | Can influence receptor binding affinity and specificity. |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved through a multi-step process, with key details outlined in various patents.[11] The following protocol is a synthesized methodology based on these sources, providing a clear and reproducible pathway for laboratory-scale synthesis.
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide
-
To a reaction vessel, add 3-amino-2-hydroxyacetophenone (1.0 eq), ethyl acetate as the solvent, an aqueous solution of sodium hydroxide (e.g., 20%), and pyridine (1.0 eq) as an acid scavenger.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to proceed at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, warm the reaction mixture to room temperature. Add water and concentrated hydrochloric acid to neutralize the excess base and wash the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-acetyl-2-hydroxyphenyl)acetamide. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
-
To a dry reaction vessel under an inert atmosphere, add sodium methoxide (a strong base) and anhydrous dimethyl sulfoxide (DMSO).
-
Add the N-(3-acetyl-2-hydroxyphenyl)acetamide (1.0 eq) from the previous step to the mixture.
-
Add 1H-tetrazole-5-carboxylic acid ethyl ester (1.0-1.2 eq).
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for 2-4 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain the crude this compound.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., DMSO/water).
Characterization: The final compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity. The melting point should also be determined; it is reported to be >280 °C (with decomposition).[8]
Pharmacological Profile and Bioisosteric Significance
This compound possesses a range of biological activities, with its antimicrobial and anticancer properties being of particular interest.[8] The strategic inclusion of the tetrazole ring is pivotal to its potential as a therapeutic agent.
Antimicrobial Activity
Derivatives of the chromone scaffold are known to exhibit significant antimicrobial activity.[12] The title compound has been shown to be effective against various pathogenic bacteria. The following table summarizes representative data from antimicrobial screening.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pseudomonas aeruginosa | 18.3 - 24.6 | 0.49 - 3.9 |
| Escherichia coli | 18.3 - 24.6 | 0.49 - 3.9 |
| Salmonella typhimurium | 23.4 - 26.4 | Not specified |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20.6 - 21.3 | 1.95 - 3.9 |
Data adapted from publicly available information.[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a standardized method for assessing the in vitro antimicrobial activity of a compound.
Caption: Workflow for the broth microdilution assay.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain in CAMHB overnight at 37 °C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Potential and Mechanism of Action
The subject compound has demonstrated promising anticancer properties, with studies indicating that it can induce apoptosis in cancer cells.[8] The proposed mechanisms of action include the activation of caspases and the disruption of tubulin polymerization, leading to G2/M cell cycle arrest.[8]
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Caption: Workflow for a colorimetric caspase-3 assay.
-
Cell Treatment: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) and treat the cells with varying concentrations of this compound for a predetermined time to induce apoptosis. Include an untreated control.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Assay Reaction: Transfer the cell lysate to a 96-well plate. Add the caspase-3 substrate, Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), to each well.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).
-
Measurement: Measure the absorbance of the samples at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.[5]
Experimental Protocol: Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
-
Preparation: Reconstitute purified tubulin in a suitable polymerization buffer (e.g., PEM buffer) on ice.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to promote polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37 °C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule formation. Inhibitors of tubulin polymerization will prevent this increase.
Conclusion and Future Directions
This compound stands as a compelling example of rational drug design, where the principles of bioisosterism are applied to a privileged scaffold to create a molecule with significant therapeutic potential. Its role as a key intermediate in the synthesis of Pranlukast has already validated its importance in pharmaceutical manufacturing. Furthermore, its inherent antimicrobial and anticancer activities suggest that this compound and its derivatives warrant further investigation as standalone therapeutic agents.
Future research should focus on a direct, head-to-head comparison of this compound with its carboxylic acid analogue to definitively quantify the benefits of the bioisosteric replacement on its pharmacokinetic and pharmacodynamic properties. Elucidating the specific signaling pathways involved in its anticancer activity will also be crucial for its further development. The strategic application of bioisosterism, as demonstrated by this molecule, will undoubtedly continue to be a driving force in the discovery of next-generation therapeutics.
References
-
Caspase Activity Assay - Creative Bioarray. Available from: [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Available from: [Link]
-
Chromone: a valid scaffold in Medicinal Chemistry - CORE. Available from: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones | ACS Omega. Available from: [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents.
-
The same and not the same: Carboxylic acids and tetrazoles - The Curious Wavefunction. Available from: [Link]
-
Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - ResearchGate. Available from: [Link]
-
Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m - ResearchGate. Available from: [Link]
-
Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives - ResearchGate. Available from: [Link]
-
SAR Studies and Biological Characterization of a Chromen-4-one Derivative as an Anti-Trypanosoma brucei Agent - PubMed Central. Available from: [Link]
-
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available from: [Link]
-
(PDF) αβ-Tubulin and Microtubule-Binding Assays - ResearchGate. Available from: [Link]
-
5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. Available from: [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Available from: [Link]
-
Chromone: A Valid Scaffold in Medicinal Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - PMC - NIH. Available from: [Link]
-
Pharmacological activities of chromene derivatives: An overview. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 110683-22-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Therapeutic Potential of 8-Amino-Tetrazolyl-Chromenone: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 8-amino-tetrazolyl-chromenone scaffold represents a compelling starting point for novel drug discovery, integrating three distinct pharmacophoric elements into a single, synthetically accessible molecule. This guide deconstructs the therapeutic rationale embedded in its chemical architecture, identifying high-potential molecular targets in oncology and infectious diseases. We provide a comprehensive analysis of the chromenone core as a versatile kinase and enzyme inhibitor, the tetrazole moiety as a critical bioisostere for enhancing drug-like properties, and the 8-amino group's role in target engagement. For each proposed target—including the nuclear export protein CRM1, critical cell cycle and DNA damage response kinases (CK2, AurA, ATR), and microtubule dynamics—this whitepaper outlines a logical, field-proven experimental workflow for validation, from initial biochemical assays to cell-based target engagement and phenotypic outcomes. This document is intended to serve as a technical roadmap for researchers and drug development professionals, accelerating the translation of this promising chemical entity into next-generation therapeutics.
Introduction: The Chemical Architecture of a Privileged Scaffold
The therapeutic promise of 8-amino-tetrazolyl-chromenone stems from the convergent evolution of its three core components, each a "privileged" structure in medicinal chemistry. Understanding the individual contribution of each moiety provides a logical framework for predicting and validating its molecular targets.
-
The Chromenone Core: Chromen-4-one is a benzo-γ-pyrone scaffold prevalent in natural products and synthetic drugs. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal template for binding within the active sites of numerous enzymes, particularly the ATP-binding pockets of protein kinases .[1][2] This has led to the development of chromenone derivatives as potent inhibitors of kinases involved in cancer and inflammation.[3][4]
-
The Tetrazole Bioisostere: The 1H-tetrazol-5-yl group is a non-classical bioisostere of the carboxylic acid functional group.[5] This substitution is a cornerstone of modern drug design, as it maintains the acidic proton and hydrogen-bonding capacity of a carboxylic acid while significantly improving metabolic stability and cell membrane permeability, thereby enhancing oral bioavailability.[6][7] Its inclusion in over 20 marketed drugs validates its utility in optimizing pharmacokinetic profiles.[5]
-
The 8-Amino Functional Group: The placement of an amino group at the 8-position is reminiscent of the 8-aminoquinoline class of anti-infective drugs, such as the antimalarial agent primaquine.[8][9] This functional group can serve as a critical hydrogen bond donor or acceptor, anchoring the molecule within a target's binding site and conferring specificity.
This unique hybrid structure suggests a broad range of potential biological activities, from enzyme inhibition to anticancer and antimicrobial effects.[10]
Potential Therapeutic Target Area: Oncology
The search for novel anticancer agents has driven extensive investigation into heterocyclic scaffolds. The 8-amino-tetrazolyl-chromenone structure is poised to interact with several validated targets in oncology.
Target 1: Nuclear Export Machinery (CRM1/XPO1)
Rationale: Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), is the primary receptor for the nuclear export of numerous tumor suppressor proteins (TSPs), including p53, FOXO, and p21.[11][12] In many cancers, such as glioblastoma (GBM), CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs in the cytoplasm.[11] Inhibiting CRM1 forces the nuclear retention and reactivation of TSPs, triggering cell cycle arrest and apoptosis, making it a powerful therapeutic strategy.[13] Chromenone derivatives have been explicitly identified as a novel class of CRM1 inhibitors.[11]
Proposed Experimental Workflow for CRM1 Target Validation:
A systematic approach is required to confirm that 8-amino-tetrazolyl-chromenone acts as a CRM1 inhibitor.
Caption: Workflow for validating CRM1 as a target.
Detailed Protocol: Immunofluorescence for Nuclear Retention of CRM1 Cargo
-
Cell Culture: Seed U2OS cells (osteosarcoma) or a relevant cancer cell line (e.g., U-87 MG glioblastoma) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 8-amino-tetrazolyl-chromenone (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for 6 hours. Include a known CRM1 inhibitor (e.g., Selinexor) as a positive control.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against a known CRM1 cargo protein (e.g., anti-FOXO3a or anti-p53) diluted in 1% BSA/PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBST and mount coverslips onto microscope slides. Image using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the cargo protein. A significant increase in this ratio upon treatment indicates CRM1 inhibition.
Target 2: Protein Kinases (CK2, AurA, ATR)
Rationale: The chromenone scaffold is a well-established kinase inhibitor framework. Several kinases critical to cancer cell survival are potential targets.
-
Protein Kinase CK2: A constitutively active serine/threonine kinase that promotes cell survival and proliferation by inhibiting apoptosis. Its inhibition is a validated anticancer strategy, and chromone derivatives have shown high potency against it.[1]
-
Aurora Kinase A (AurA): A key regulator of mitotic entry and spindle assembly. Its overexpression is common in many cancers, including colon cancer, and its inhibition leads to mitotic catastrophe.[3]
-
ATR Kinase: A master regulator of the DNA Damage Response (DDR) pathway. Cancer cells are often reliant on DDR kinases like ATR for survival, and inhibitors can induce synthetic lethality, particularly in combination with DNA-damaging agents.[4]
Proposed Experimental Workflow for Kinase Target Validation:
Caption: Workflow for validating protein kinases as targets.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in an intact cellular environment.[1]
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HL-60 or HCT116) to ~80% confluency. Treat the cells with 8-amino-tetrazolyl-chromenone or vehicle (DMSO) for 2-4 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target (e.g., CK2α) via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein at each temperature for both treated and untreated samples. A rightward shift in the melting curve for the treated sample indicates that the compound has bound to and stabilized the target protein.
Target 3: Microtubule Dynamics
Rationale: The compound has been reported to have the potential to disrupt tubulin polymerization, leading to G2/M cell cycle arrest.[10] This is a clinically validated mechanism of action for many successful chemotherapy drugs (e.g., taxanes, vinca alkaloids).
Proposed Experimental Workflow:
-
In Vitro Tubulin Polymerization Assay: Use a commercially available kit to measure the effect of the compound on the polymerization of purified tubulin in vitro, monitored by an increase in fluorescence or absorbance.
-
Cell Cycle Analysis: Treat cancer cells (e.g., HeLa, A549) with the compound for 24 hours. Stain with propidium iodide and analyze by flow cytometry to quantify the percentage of cells in the G2/M phase.
-
Immunofluorescence of Microtubule Network: Treat cells as above, then fix and stain for α-tubulin. Visualize the microtubule network using fluorescence microscopy to observe any disruption, such as depolymerization or abnormal spindle formation.
Potential Therapeutic Target Area: Infectious Diseases
The hybrid scaffold of 8-amino-tetrazolyl-chromenone suggests potential as an antimicrobial agent, with reported activity against both Gram-negative and Gram-positive bacteria.[10]
Potential Target: Bacterial DNA Gyrase / Topoisomerase IV
Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, facilitating replication and transcription. It is a validated target for the quinolone class of antibiotics. While the chromenone core is distinct from a quinolone, its planar, bicyclic aromatic nature suggests it could function as an ATP-competitive inhibitor or intercalate at the DNA-binding site.
Proposed Experimental Workflow:
| Step | Experiment | Purpose | Expected Outcome |
| 1 | Minimum Inhibitory Concentration (MIC) Panel | Determine the potency and spectrum of activity against key pathogens (e.g., E. coli, S. aureus, P. aeruginosa).[10] | Low micromolar or sub-micromolar MIC values against susceptible strains. |
| 2 | In Vitro DNA Gyrase Supercoiling Assay | Directly measure the inhibition of DNA gyrase activity using a purified enzyme and a relaxed plasmid DNA substrate. | Dose-dependent inhibition of plasmid supercoiling, measured by gel electrophoresis. |
| 3 | Macromolecule Synthesis Inhibition | Determine the primary cellular process affected by treating bacteria with radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis. | Preferential inhibition of DNA synthesis compared to other macromolecular synthesis pathways. |
Conclusion and Future Directions
8-amino-tetrazolyl-chromenone is a promising chemical scaffold with strong potential for development as a therapeutic agent in oncology and infectious diseases. The evidence points toward several high-value molecular targets.
-
Most Promising Targets: Based on existing literature for the chromenone scaffold, CRM1 and protein kinases (CK2, AurA) represent the most promising and actionable targets in oncology.[1][3][11]
-
Next Steps: The immediate priority should be the execution of the kinase panel screening and CRM1 cellular target engagement assays outlined in this guide. Positive results would warrant medicinal chemistry efforts to conduct structure-activity relationship (SAR) studies, optimizing potency and selectivity. Subsequent preclinical development should include ADME/Tox profiling and evaluation in relevant animal models of cancer.
This structured approach, grounded in the chemical rationale of the molecule, will enable an efficient and data-driven exploration of the full therapeutic potential of the 8-amino-tetrazolyl-chromenone class.
References
-
Princiotto, S., Jiménez, L., Domínguez, L., et al. (2025). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. ChemBioChem. Available at: [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. Available at: [Link]
-
Gorgani, L., Shahraki, J., & Fassihi, A. (2023). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Arabian Journal of Chemistry, 16(3), 104547. Available at: [Link]
-
Wang, Z., Wang, S., Li, Y., et al. (2021). Design, synthesis, and evaluation of 4-chromenone derivatives combined with N-acylhydrazone for aurora kinase A inhibitor. Applied Biological Chemistry, 64(1). Available at: [Link]
-
Jastrzebska, B., Kono, M., Zhang, H., et al. (2021). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Human Molecular Genetics, 30(15), 1439-1451. Available at: [Link]
-
Princiotto, S., Jiménez, L., Domínguez, L., et al. (2025). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. ResearchGate. Available at: [Link]
-
Princiotto, S., Jiménez, L., Domínguez, L., et al. (2025). Chromenone derivatives as CRM1 Inhibitors for Targeting Glioblastoma. AIR Unimi. Available at: [Link]
-
Rai, U. S., B'Krong, D., Estevinho, F., et al. (2023). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 28(14), 5364. Available at: [Link]
-
Li, J., Chandgude, A. L., Zheng, Q., & Dömling, A. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 584-593. Available at: [Link]
-
Kumar, V., Kaur, K., & Kumar, S. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. Available at: [Link]
-
Kumar, R., & Singh, P. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- CN111925348A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. (2020). Google Patents.
-
Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(3), 401-405. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromenone derivatives as CRM1 Inhibitors for Targeting Glioblastoma [air.unimi.it]
The Emergence of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one: A Pivotal Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Bridging Privileged Scaffolds for Enhanced Therapeutic Potential
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational drug design. This guide delves into the discovery and utility of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one , a heterocyclic compound that exemplifies this principle. This molecule serves as a critical intermediate in the synthesis of Pranlukast, a potent leukotriene receptor antagonist employed in the management of bronchial asthma.[1][2] The unique architecture of this intermediate, which marries the chromen-4-one core with a tetrazole moiety, offers a compelling platform for the development of novel therapeutics.
The chromen-4-one skeleton is a recurring motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Its rigid, planar structure provides a versatile framework for molecular elaboration.[4] Concurrently, the tetrazole ring has gained prominence in drug design as a bioisosteric replacement for the carboxylic acid group.[5] This substitution can enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic profiles, ultimately leading to more effective and safer drug candidates.[5]
This technical guide provides a comprehensive overview of this compound, from its rational design and synthesis to its characterization and biological significance. It is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation pharmaceuticals.
Synthetic Pathways: A Streamlined Approach to a Key Intermediate
The synthesis of this compound has evolved to favor efficiency and industrial scalability, moving away from hazardous reagents and extreme temperature conditions. A notable advancement is a two-step process that offers a more practical and safer route to this valuable intermediate.[6]
Overall Synthetic Scheme
Caption: Overall synthetic route to this compound.
Experimental Protocols
This initial step involves the protection of the amino group of 3-amino-2-hydroxyacetophenone via acetylation.
Materials:
-
3-Amino-2-hydroxyacetophenone (Compound II)
-
Ethyl acetate
-
20% aqueous sodium hydroxide solution
-
Pyridine
-
Acetyl chloride
-
Concentrated hydrochloric acid
-
Water
Procedure: [6]
-
To a suitable reaction vessel, add 3-amino-2-hydroxyacetophenone (0.2 mol), ethyl acetate (240 ml), 20% aqueous sodium hydroxide solution (30 g), and pyridine (0.2 mol).
-
Stir the mixture and cool to 0-5°C.
-
Slowly add acetyl chloride (0.2 mol) dropwise over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1 hour.
-
Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Warm the reaction mixture to 20-30°C.
-
Add water (10 ml) and concentrated hydrochloric acid (12.5 ml) and continue stirring for 30 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-acetyl-2-hydroxyphenyl)acetamide.
This final step involves the cyclization of the acetylated intermediate with an activated tetrazole derivative.
Materials:
-
N-(3-acetyl-2-hydroxyphenyl)acetamide (Intermediate III)
-
1H-tetrazole-5-carboxylic acid ethyl ester (Compound IV)
-
Sodium methoxide or Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Triethylamine
-
Activated carbon
-
HCl in methanol solution
Procedure: [6]
-
To a reaction vessel, add sodium methoxide and DMSO and stir until a uniform mixture is obtained.
-
Add N-(3-acetyl-2-hydroxyphenyl)acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.
-
Heat the reaction mixture to 80-85°C and maintain this temperature until the reaction is complete, as monitored by HPLC.
-
Cool the reaction mixture and add methanol to reduce viscosity.
-
Acidify the mixture with concentrated HCl at 68-72°C to precipitate the hydrochloride salt of the product.
-
For purification, dissolve the crude product in methanol and treat with triethylamine.
-
Add activated carbon, stir, and filter.
-
Reprecipitate the purified product by adding an HCl-methanol solution to the filtrate.
-
Collect the solid by filtration, wash with methanol, and dry to obtain this compound hydrochloride with a purity of >98%.
Physicochemical and Spectroscopic Characterization
The definitive identification and purity assessment of this compound are established through a combination of physicochemical and spectroscopic methods.
| Property | Value | Source |
| CAS Number | 110683-22-2 (free base) | |
| Molecular Formula | C₁₀H₇N₅O₂ | |
| Molecular Weight | 229.20 g/mol | |
| Appearance | Dark yellow solid | [1] |
| Melting Point | >280°C (decomposition) | [1] |
| Solubility | Sparingly soluble in DMSO and methanol (with heating) | [1] |
Spectroscopic Analysis:
While specific spectral data is not widely published in publicly accessible literature, the following analyses are critical for unambiguous structure confirmation and quality control. A comprehensive characterization would include:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the number and connectivity of protons in the molecule. Expected signals would correspond to the aromatic protons on the chromone ring, the vinyl proton, and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify all unique carbon environments within the molecule, including the carbonyl carbon of the chromone, the carbons of the aromatic and tetrazole rings, and the vinyl carbon.
-
IR (Infrared) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amino group, the C=O stretch of the ketone, and the characteristic absorptions of the aromatic and tetrazole rings.
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the elemental composition.
Researchers synthesizing this compound should perform these analyses and compare the obtained data with predicted values and data from reference standards to ensure the identity and purity of the intermediate.
Biological Significance and Applications
The convergence of the chromone and tetrazole scaffolds in this compound imparts it with notable biological activities, extending its relevance beyond its role as a synthetic intermediate.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogenic microorganisms.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
| Pseudomonas aeruginosa | 0.49 - 3.9 |
| Escherichia coli | 0.49 - 3.9 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 1.95 - 3.9 |
| Data sourced from Benchchem.[1] |
The broad-spectrum activity against both Gram-negative (P. aeruginosa, E. coli) and Gram-positive (MRSA) bacteria highlights its potential as a lead structure for the development of new anti-infective agents.[1]
Anticancer Properties
Preliminary in vitro studies have indicated potential anticancer activity for this compound.
| Cell Line | IC₅₀ (µg/mL) |
| HCT-116 (Colon Carcinoma) | 1.08 - 1.48 |
| Data sourced from Benchchem. |
The potent cytotoxicity against the HCT-116 colon cancer cell line suggests that this scaffold could be a valuable starting point for the design of novel oncology drugs.[1] The proposed mechanism of action involves the induction of apoptosis through caspase activation and the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1]
Workflow for Biological Evaluation
Sources
- 1. benchchem.com [benchchem.com]
- 2. 110683-23-3|8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 3. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 4. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 5. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 6. chembk.com [chembk.com]
A Technical Guide to Preliminary Structure-Activity Relationship (SAR) Studies of 8-Amino-Chromen-4-ones
Abstract
The chromen-4-one (chromone) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2] This guide focuses on a specific, promising subclass: 8-amino-chromen-4-ones. The introduction of an amino group at the C8 position provides a critical vector for synthetic modification, enabling fine-tuning of physicochemical properties and biological activity. We will explore the foundational principles for conducting a preliminary Structure-Activity Relationship (SAR) study on this scaffold, from rational design and synthesis to biological evaluation and in silico validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for therapeutic innovation, with a focus on kinase inhibition and anticancer applications.[3][4]
The Strategic Imperative of SAR in Drug Discovery
A Structure-Activity Relationship (SAR) study is the empirical heart of medicinal chemistry. It is an iterative process that systematically modifies a lead compound's chemical structure to understand how each change affects its biological activity. The goal is not merely to find a potent molecule but to understand the why—to build a predictive model that guides the rational design of superior drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The workflow for a typical preliminary SAR study is a cyclical process of design, synthesis, and testing, often augmented by computational modeling to accelerate discovery.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
The 8-Amino-Chromen-4-one Scaffold: A Platform for Innovation
The core of our investigation is the 8-amino-chromen-4-one scaffold. Understanding its key features is paramount before undertaking chemical modifications. The chromone ring system is relatively planar, providing a rigid framework for orienting substituents into the binding pockets of target proteins. The 8-amino group serves as a versatile synthetic handle and a key hydrogen bond donor/acceptor, often significantly influencing solubility and target engagement.
Our SAR exploration will focus on systematic modifications at four key positions:
Caption: Key modification points on the 8-amino-chromen-4-one scaffold.
-
R1 (C2-position): Substituents here can probe deep into hydrophobic pockets of target enzymes.
-
R2 (C6-position): This position is exposed to the solvent front in many kinases, allowing for modifications to improve solubility or introduce vector groups.
-
R3 (8-Amino Group): Acylation or alkylation can modulate hydrogen bonding capacity and steric bulk.
-
R4 (C7-position): Often substituted with hydroxyl or methoxy groups, influencing electronic properties and hydrogen bonding.
Synthetic Strategies: Building the Analog Library
The feasibility of an SAR study hinges on efficient and versatile synthetic routes. Microwave-assisted organic synthesis is often employed to accelerate reaction times and improve yields. A common and effective method for synthesizing the chroman-4-one core, a precursor to the chromone, is a base-promoted aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5][6]
Protocol 3.1: General Synthesis of a 2-Alkyl-8-amino-6-bromo-chroman-4-one Derivative
Causality: This protocol is chosen for its efficiency and modularity. The use of microwave irradiation dramatically reduces reaction time from hours to minutes. Diisopropylamine (DIPA) is a suitable non-nucleophilic base to promote the aldol condensation without competing side reactions. The choice of a bromo-substituted acetophenone provides a starting point for exploring the impact of electron-withdrawing groups, which have been shown to be favorable for certain kinase targets.[5]
-
Reactant Preparation: In a 10 mL microwave process vial, combine 2'-hydroxy-3'-amino-5'-bromoacetophenone (1.0 mmol), the desired aliphatic aldehyde (e.g., hexanal for a pentyl group at C2) (1.2 mmol), and anhydrous ethanol (4 mL).
-
Base Addition: Add Diisopropylamine (DIPA) (2.0 mmol) to the suspension.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 160°C for 45-60 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired 2-pentyl-8-amino-6-bromo-chroman-4-one.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7] The absence of a C2-C3 double bond signal in NMR spectra distinguishes the chroman-4-one from the chromone.[7]
Biological Evaluation: Quantifying Activity
To establish a relationship, one must quantify "activity." For anticancer and kinase inhibitor discovery, two primary assays are indispensable: a cytotoxicity assay to measure broad antiproliferative effects and a specific enzymatic assay to measure target inhibition.
Protocol 4.1: MTT Cytotoxicity Assay
Causality: The MTT assay is a robust, colorimetric method for assessing cell viability.[8] It measures the activity of mitochondrial reductase enzymes, which are only active in living cells. This provides a reliable proxy for cytotoxicity and is a standard first-pass screen for potential anticancer agents.[9]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized chromone derivatives in DMSO. Add 1 µL of each dilution to the appropriate wells (final concentration typically ranging from 0.1 to 100 µM). Include wells with DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
SAR Analysis: From Data to Design Principles
With IC₅₀ values for a library of analogs, the SAR can be deciphered. Data should be organized into a table to clearly visualize trends.
Table 1: Hypothetical SAR Data for 8-Amino-Chromen-4-one Derivatives against a Target Kinase
| Compound | R1 (C2-position) | R2 (C6-position) | R3 (8-Amino) | IC₅₀ (µM) |
| 1a | -H | -H | -NH₂ | > 50 |
| 1b | -CH₃ | -H | -NH₂ | 25.3 |
| 1c | -C₅H₁₁ (Pentyl) | -H | -NH₂ | 8.1 |
| 1d | -C₅H₁₁ (Pentyl) | -Br | -NH₂ | 1.5 |
| 1e | -C₅H₁₁ (Pentyl) | -Br | -NH-Acetyl | 12.6 |
Interpretation and Causality:
-
Effect of C2-Substituent (R1): Comparing 1a , 1b , and 1c , there is a clear trend: increasing the length of the alkyl chain from hydrogen to pentyl dramatically increases potency. This strongly suggests the presence of a hydrophobic binding pocket in the target enzyme that accommodates this chain. Studies on SIRT2 inhibitors have shown that an alkyl chain of three to five carbons at this position is crucial for high potency.[5][6]
-
Effect of C6-Substituent (R2): The addition of a bromine atom at the C6 position (comparing 1c and 1d ) leads to a greater than 5-fold increase in activity. This indicates that a large, electron-withdrawing group at this position is favorable, potentially forming halogen bonds or other key interactions within the active site.[6]
-
Effect of 8-Amino Modification (R3): Acetylation of the 8-amino group (comparing 1d and 1e ) results in a significant loss of activity. This is a critical finding, suggesting that the primary amine is essential for activity, likely acting as a key hydrogen bond donor in the enzyme's active site.
In Silico Modeling: Rationalizing SAR and Predicting New Leads
Molecular docking provides a structural hypothesis for the observed SAR. By modeling how the synthesized compounds bind to a protein target, we can rationalize why certain substitutions are favorable and predict which new modifications might further enhance activity.
Workflow 6.1: Molecular Docking Study
The in silico docking process validates experimental findings and guides the next round of synthesis by predicting binding affinity and orientation.
Caption: A typical workflow for a molecular docking study.
Causality: This workflow is a standard, validated procedure in computational chemistry.[10] Each step is crucial for accuracy. For example, proper target preparation (Step 1) ensures the protein's protonation state is correct for physiological pH. Ligand minimization (Step 2) finds the lowest energy conformation before docking. The analysis (Step 5) is where insight is generated; for instance, visualizing the potent compound 1d could reveal that the 8-amino group forms a hydrogen bond with a key aspartate residue and the C6-bromo group sits in a tight pocket, explaining the experimental SAR. This insight would immediately suggest that other hydrogen bond donors at C8 and other halogens at C6 should be prioritized in the next synthetic library.
Conclusion and Future Directions
This guide outlines a foundational strategy for conducting preliminary SAR studies on 8-amino-chromen-4-ones. Through a systematic cycle of synthesis, biological testing, and computational analysis, clear design principles can be established. Our hypothetical case study revealed that for our target kinase, a C2-pentyl chain, a C6-bromo substituent, and an unmodified 8-amino group are critical for high potency.
The next steps in the drug discovery process would involve:
-
Expanding the Library: Synthesizing analogs based on these findings to further probe the SAR (e.g., testing different halogens at C6, exploring branched alkyl chains at C2).
-
Selectivity Profiling: Testing potent compounds against a panel of related kinases to determine their selectivity profile.
-
ADMET Profiling: Conducting in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies to assess the drug-like properties of lead candidates.[10]
By integrating rational design with empirical testing, the promising 8-amino-chromen-4-one scaffold can be effectively optimized from a preliminary hit into a viable lead candidate for clinical development.
References
- Vertex AI Search, An in silico molecular docking, ADMET and molecular dynamics simulations studies of azolyl-2H-chroman-4-ones as potential inhibitors against pathogenic fungi and bacteria | Semantic Scholar.
- National Center for Biotechnology Information (PMC), Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- ACS Publications, Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
- National Center for Biotechnology Information (PMC), Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity.
- MDPI, Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- National Center for Biotechnology Information (PMC)
- PubMed Central, In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflamm
- National Center for Biotechnology Information (PMC), Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study.
- Bohrium, Docking and 3D-QSAR studies of 7-hydroxycoumarin deriv
- ACS Publications, Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents | Journal of Chemical Inform
- SpringerLink, Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile deriv
- Frontiers, Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Deriv
- PubMed Central, One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties.
- National Center for Biotechnology Information (PMC), Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds.
- MDPI, Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
- ScienceDirect, New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET).
- Bohrium, New substituted 4H-chromenes as anticancer agents.
- MDPI, A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update
- ResearchGate, (PDF) Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study.
- MDPI, Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Oriental Journal of Chemistry, A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- ResearchGate, Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro Anticancer Agents | Request PDF.
- ACS Publications, Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry.
- PubMed, 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: applic
- ResearchGate, The synthesis of 2‐amino‐4H‐chromenes 3 j and 8..
- Scientia Iranica, Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca.
- PubMed Central, Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents.
- Letters in Applied NanoBioScience, Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes.
- PubMed Central, 2H/4H-Chromenes—A Versatile Biologically
- Frontiers, 2H/4H-Chromenes—A Versatile Biologically
- ResearchGate, Structure-activity relationship studies in 4H-chromene-3-carbonitriles.....
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 8-Amino-Tetrazolyl-Chromenone: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive walkthrough of the in silico modeling and molecular docking procedures for 8-amino-tetrazolyl-chromenone, a heterocyclic compound class with significant therapeutic potential. Designed for researchers, medicinal chemists, and computational biologists, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, ensuring a robust and reproducible virtual screening cascade.
Section 1: The Scientific Imperative—Why Model 8-Amino-Tetrazolyl-Chromenone?
The hybridization of the chromenone scaffold with a tetrazole ring presents a compelling case for computational investigation. Chromones are privileged structures in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The tetrazole moiety serves as a bioisostere for the carboxylic acid group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] The 8-amino substitution further provides a key interaction point, capable of forming crucial hydrogen bonds within a target's active site.
In silico modeling allows for the rapid and cost-effective exploration of how this unique chemical architecture interacts with various biological targets.[5] By predicting binding affinities and modes, we can prioritize synthetic efforts, refine molecular designs, and generate actionable hypotheses long before committing to resource-intensive wet-lab experiments.
Section 2: The Computational Drug Design Workflow: A Strategic Overview
The journey from a compound of interest to a validated lead candidate is a multi-step process. Our approach integrates molecular docking to predict binding, followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess its drug-like properties.
Caption: A generalized workflow for computational drug design.
Section 3: Experimental Protocol—Ligand and Receptor Preparation
The fidelity of any docking simulation is fundamentally dependent on the quality of the input structures. This protocol outlines the critical steps for preparing both the ligand (8-amino-tetrazolyl-chromenone) and the protein target.
Ligand Preparation Protocol
The goal is to generate a 3D, energetically minimized, and correctly formatted structure for the docking software.
Step-by-Step Methodology:
-
2D Structure Generation: Draw the 8-amino-tetrazolyl-chromenone structure using chemical drawing software such as ChemDraw or Marvin Sketch.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing tools have this functionality built-in. Save the initial 3D structure as a .mol or .sdf file.
-
Energy Minimization: The initial 3D conformation is unlikely to be the most stable. Use a force field (e.g., MMFF94) in software like Avogadro or MOE to perform energy minimization, relaxing the structure to a lower energy state.[6]
-
File Format Conversion: Docking programs like AutoDock Vina require the PDBQT file format, which includes partial charges and atom type definitions.[7] Use tools like Open Babel or AutoDock Tools (ADT) to convert the energy-minimized .mol or .sdf file into a .pdbqt file.[8][9]
-
Causality: The PDBQT format is essential because it contains the Gasteiger charges and atom type information that the AutoDock scoring function uses to calculate binding energy.[7]
-
Target Protein Identification and Preparation
The choice of a biological target is hypothesis-driven. Given the known activities of chromenones, relevant targets could include kinases, cholinesterases, or viral proteases.[10][11] For this guide, we will use Human Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as an exemplary target.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For COX-2, a suitable entry is PDB ID: 5IKR.
-
Clean the PDB File: The crystal structure often contains non-essential molecules like water, co-solvents, and co-crystallized ligands.[12] These must be removed to ensure they do not interfere with the docking calculation. This can be done using UCSF Chimera, PyMOL, or Discovery Studio.[13][14]
-
Expert Insight: While most water molecules should be removed, specific water molecules that are known to mediate key interactions between the protein and its native ligand (bridging water molecules) may be retained. This is an advanced step that requires careful literature review of the target protein.[15]
-
-
Add Polar Hydrogens: Crystal structures typically do not include hydrogen atoms. Since hydrogen bonds are critical for molecular recognition, they must be added. Use software like AutoDock Tools or UCSF Chimera to add polar hydrogens.[16]
-
Assign Partial Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in the AutoDock suite.[12]
-
Generate PDBQT File: Convert the cleaned, hydrogen-added protein structure into the PDBQT format using AutoDock Tools. This creates the final receptor file ready for docking.[17]
Section 4: Molecular Docking Simulation
This section details the process of running the docking simulation using AutoDock Vina, one of the most widely used and validated open-source docking programs.[18]
Defining the Binding Site (Grid Box Generation)
Instead of searching the entire protein surface, we define a search space, or "grid box," around the known active site. This dramatically increases computational efficiency and accuracy.
Protocol:
-
Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature on the protein. For COX-2 (5IKR), the active site is a well-defined channel.
-
Set Grid Box Coordinates: In AutoDock Tools, load the prepared protein PDBQT file. Use the Grid Box tool to define a box that encompasses the entire active site, providing a small margin around the key residues.[10][19]
-
Save Configuration: Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. This information is required for the Vina configuration file.
Caption: The core molecular docking process using AutoDock Vina.
Running AutoDock Vina
AutoDock Vina is typically run from the command line.
-
Create a Configuration File: Create a text file (e.g., config.txt) containing the following information:
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command: vina --config config.txt
Section 5: Analysis, Interpretation, and Validation
The output of a docking run is a set of predicted binding poses and their corresponding binding affinity scores. Rigorous analysis is crucial to extract meaningful insights.
Interpreting Docking Results
-
Binding Affinity (Score): The primary quantitative output is the binding affinity, reported in kcal/mol.[20] More negative values indicate stronger, more favorable binding. This score allows for the ranking of different compounds or different poses of the same compound.[21]
-
Binding Pose and Interactions: The most important part of the analysis is the visual inspection of the top-ranked binding pose.[22] Using software like PyMOL or Discovery Studio, analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: The 8-amino group and the nitrogens of the tetrazole ring are prime candidates for forming hydrogen bonds.
-
Hydrophobic Interactions: The chromenone core is likely to engage in hydrophobic interactions with nonpolar residues.
-
Pi-Pi Stacking: The aromatic rings of the chromenone can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Root Mean Square Deviation (RMSD): RMSD is a measure of the average distance between the atoms of two superimposed molecules.[21] It is the cornerstone of docking validation.
A Self-Validating System: The Redocking Protocol
To ensure the trustworthiness of your docking protocol, a validation step is mandatory. The most common method is to "redock" the native, co-crystallized ligand back into its own receptor.
Validation Protocol:
-
Extract the native ligand from the original PDB file (e.g., the ligand from 5IKR).
-
Prepare this native ligand using the same protocol as your test ligand (Section 3.1).
-
Dock the prepared native ligand into the prepared receptor using the identical grid box and Vina parameters.
-
Compare the top-ranked docked pose of the native ligand with its original crystallographic pose.
-
Calculate the RMSD between the docked pose and the crystal pose.
-
Criteria for Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[15][23]
| Parameter | Description | Acceptance Criterion | Source |
| Binding Affinity | Estimated free energy of binding (kcal/mol). | More negative values are better. | [20] |
| RMSD (Validation) | Root Mean Square Deviation between redocked pose and crystal pose. | < 2.0 Å | [15][23] |
| Key Interactions | Presence of hydrogen bonds, hydrophobic contacts, etc. | Consistent with known pharmacophore of the target. | [22] |
Section 6: Post-Docking Analysis—In Silico ADMET Prediction
A compound with high binding affinity is useless if it has poor pharmacokinetic properties. Early prediction of ADMET properties is crucial to avoid late-stage failures in drug development.[24]
Methodology:
A variety of free web-based tools can be used to predict the ADMET profile of 8-amino-tetrazolyl-chromenone. It is best practice to use multiple servers and compare the results for a more robust prediction.[24][25]
-
Input: Submit the SMILES string or upload the .mol file of the compound to the server.
-
Analysis: The servers will return predictions for a range of properties.
-
Interpretation: Pay close attention to predictions related to:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.[25]
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.[25]
-
Hepatotoxicity: Predicts potential for liver damage.
-
Ames Mutagenicity: Predicts the mutagenic potential of a compound.
-
Table of Recommended Free ADMET Prediction Tools:
| Tool | URL | Key Features |
| SwissADME | [Link] | Comprehensive physicochemical properties, pharmacokinetics, drug-likeness. |
| pkCSM | [Link] | Predicts ADMET properties using graph-based signatures. |
| admetSAR 2.0 | [Link] | ADMET profiling and SAR analysis. |
| ProTox-II | [Link] | Predicts various toxicity endpoints, including organ toxicity and toxicological pathways. |
Conclusion
This guide has outlined a rigorous, field-proven workflow for the in silico analysis of 8-amino-tetrazolyl-chromenone. By grounding our simulations in a validated protocol and complementing binding predictions with essential ADMET profiling, we can significantly enhance the efficiency and success rate of the drug discovery process. The methodologies described herein provide a robust framework for generating high-confidence computational data, guiding the rational design and optimization of this promising class of therapeutic agents.
References
-
El Mouns, B-D. (2024, September 19). How to interpret and analyze molecular docking results? ResearchGate. Retrieved January 7, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved January 7, 2026, from [Link]
-
Junaid, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Retrieved January 7, 2026, from [Link]
-
Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved January 7, 2026, from [Link]
-
PymolBiomoleculesTutorials. (2020, May 28). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. Retrieved January 7, 2026, from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved January 7, 2026, from [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved January 7, 2026, from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved January 7, 2026, from [Link]
-
EurekAlert! (2019, January 12). New chromenone derivatives as cholinesterase inhibitors and molecular docking studies. Retrieved January 7, 2026, from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 7, 2026, from [Link]
-
Bioinformatics Review. (2020, July 16). Prepare receptor and ligand files for docking using Python scripts. Retrieved January 7, 2026, from [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 7, 2026, from [Link]
-
Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. Retrieved January 7, 2026, from [Link]
-
Al-Ostoot, F.H., et al. (2021). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics. Retrieved January 7, 2026, from [Link]
-
Wei, B.Q., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved January 7, 2026, from [Link]
-
AutoDock Vina Documentation. (n.d.). AutoDock Vina: Molecular docking program. Read the Docs. Retrieved January 7, 2026, from [Link]
-
YouTube. (2023, March 21). How to prepare 400 ligands in *.pdbqt for multiple docking in Autodock Vina. Retrieved January 7, 2026, from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved January 7, 2026, from [Link]
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved January 7, 2026, from [Link]
-
Matos, M.J., et al. (2025). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. ChemBioChem. Retrieved January 7, 2026, from [Link]
-
Iqbal, J., et al. (2018). Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved January 7, 2026, from [Link]
-
Al-Omair, M.A., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure and Dynamics. Retrieved January 7, 2026, from [Link]
-
Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved January 7, 2026, from [Link]
-
Aldeghi, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules. Retrieved January 7, 2026, from [Link]
-
Warren, G.L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved January 7, 2026, from [Link]
-
Omixium. (2025, August 11). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. PMC. Retrieved January 7, 2026, from [Link]
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved January 7, 2026, from [Link]
-
Ghorab, M.M., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Retrieved January 7, 2026, from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved January 7, 2026, from [Link]
-
Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved January 7, 2026, from [Link]
-
Chad's Blog. (2021, March 26). Building diagrams using graphviz. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. Retrieved January 7, 2026, from [Link]
-
AIR Unimi. (n.d.). Chromenone derivatives as CRM1 Inhibitors for Targeting Glioblastoma. Retrieved January 7, 2026, from [Link]
-
YouTube. (2021, January 13). Graphviz tutorial. Retrieved January 7, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 7, 2026, from [Link]
-
Venkateswararao, E., et al. (2013). Identification of Novel Chromenone Derivatives as interleukin-5 Inhibitors. European Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved January 7, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. youtube.com [youtube.com]
- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
An Application Note for the Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Abstract
This document provides a comprehensive and detailed protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This molecule serves as a crucial intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of bronchial asthma.[1] The unique hybrid structure, integrating a chromen-4-one scaffold with a tetrazole moiety, also imparts notable biological activities, including antimicrobial and anticancer properties.[2][3] This guide is designed for researchers, chemists, and professionals in drug development, offering a scientifically robust, scalable, and safety-conscious methodology. The protocol detailed herein is based on an optimized, two-step process that avoids hazardous reagents and harsh cryogenic conditions, making it suitable for industrial production.[1]
Introduction and Significance
This compound (CAS: 110683-22-2) is a complex organic molecule whose value is anchored in its versatile applications as a building block in pharmaceutical development.[3] Its molecular architecture, featuring both a hydrogen bond donor (amino group) and a highly polar, metabolically stable tetrazole ring, makes it an attractive scaffold for interacting with biological targets.[2] The chromone core is a privileged structure found in many natural and synthetic bioactive compounds. The synthesis protocol described in this note has been developed to be efficient and scalable, with an overall yield reported between 68-72%, a significant improvement over previous methods.[2]
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step pathway starting from commercially available 3-amino-2-hydroxyacetophenone.
-
Step 1: Acetylation. The initial step involves the selective N-acetylation of 3-amino-2-hydroxyacetophenone to yield the key intermediate, N-(3-acetyl-2-hydroxyphenyl)-acetamide. Strict temperature control is critical to prevent undesired side reactions such as O-acetylation or diacetylation.[2]
-
Step 2: Base-Catalyzed Cyclization. The intermediate is then subjected to a base-catalyzed condensation and cyclization reaction with 1H-tetrazole-5-carboxylic acid ethyl ester in a high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO). The base, typically sodium methoxide or potassium tert-butoxide, facilitates the formation of the chromen-4-one ring system, incorporating the tetrazole moiety at the 2-position.[1][4] The final product is conveniently isolated as its hydrochloride salt by acidification.[2]
Overall Synthesis Pathway
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagent | CAS Number | Recommended Purity |
| 3-Amino-2-hydroxyacetophenone | 50495-93-7 | >98% |
| Acetyl Chloride | 75-36-5 | >98% |
| Pyridine | 110-86-1 | Anhydrous, >99.8% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >97% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Anhydrous |
| Sodium Methoxide (NaOMe) | 124-41-4 | >95% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous |
| 1H-Tetrazole-5-carboxylic acid ethyl ester | 55408-11-2 | >97% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (Concentrated) |
| Methanol (MeOH) | 67-56-1 | Anhydrous |
| Triethylamine (TEA) | 121-44-8 | >99% |
| Activated Carbon | 7440-44-0 | Decolorizing grade |
Equipment:
-
Three-neck round-bottom flasks (appropriate sizes)
-
Magnetic stirrer with heating mantle and temperature controller
-
Dropping funnel
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Low-temperature bath (ice-water or cryocooler)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Synthesis of Intermediate: N-(3-acetyl-2-hydroxyphenyl)-acetamide
-
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Initial Charge: To the flask, add 3-amino-2-hydroxyacetophenone (30.2 g, 0.2 mol), ethyl acetate (240 mL), a 20% aqueous solution of sodium hydroxide (30 g), and pyridine (16 g, 0.2 mol).[1]
-
Acetylation: Begin stirring the mixture and allow it to cool to 0-5°C. Slowly add acetyl chloride (16 g, 0.2 mol) dropwise via the dropping funnel over approximately 30 minutes, ensuring the internal temperature does not exceed 5°C.[1]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.[1] Monitor the reaction's completion by HPLC or TLC to ensure full consumption of the starting material.
-
Work-up: Once the reaction is complete, warm the mixture to room temperature (20-30°C). Add water (10 mL) followed by concentrated hydrochloric acid (12.5 mL) and continue stirring for 30 minutes.[1]
-
Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate. The product can be purified further by recrystallization from an appropriate solvent system if necessary.
Synthesis of this compound Hydrochloride
-
Setup: Under a nitrogen atmosphere, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Initial Charge: Add sodium methoxide (54 g, 1.0 mol) and anhydrous DMSO (150 mL) to the flask. Stir until the base is fully dissolved.[4]
-
Reactant Addition: Sequentially add the N-(3-acetyl-2-hydroxyphenyl)-acetamide intermediate (0.1 mol) and 1H-tetrazole-5-carboxylic acid ethyl ester (0.1-0.18 mol) to the flask.[5]
-
Cyclization: Heat the reaction mixture to 80-85°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by HPLC. The use of anhydrous DMSO is critical to prevent the hydrolysis of the tetrazole ester.[2]
-
Precipitation: After the reaction is complete, cool the mixture to 68-72°C. Dilute the viscous solution by adding methanol (150 mL). Slowly add concentrated hydrochloric acid until the pH is strongly acidic, which will precipitate the product as its hydrochloride salt.[2]
-
Isolation: Cool the suspension in an ice bath, and collect the solid product by vacuum filtration. Wash the filter cake with cold methanol to remove residual DMSO and other impurities.
-
Purification: For higher purity, the crude hydrochloride salt can be recrystallized. Suspend the crude product in methanol, add triethylamine to neutralize the HCl and dissolve the free base. Treat with activated carbon to decolorize, filter, and then re-precipitate the hydrochloride salt by adding concentrated HCl. This process typically yields a product with >98% purity.[2]
Characterization and Data Summary
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Appearance | Dark yellow solid | [2] |
| Molecular Formula | C₁₀H₇N₅O₂ | [2][6] |
| Molecular Weight | 229.20 g/mol | [6] |
| Melting Point | >280 °C (decomposes) | [2][7] |
| Solubility | Sparingly soluble in DMSO and methanol (with heating) | [2] |
| Purity (Typical) | >98% (HPLC) | [2] |
| ¹H NMR | Consistent with proposed structure | |
| Mass Spec (m/z) | [M+H]⁺ expected at 230.07 |
Experimental Workflow and Safety
Workflow Diagram
Caption: Step-by-step experimental workflow.
Critical Safety Considerations
All synthetic procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[5][8]
-
Acetyl Chloride: Is corrosive, flammable, and reacts violently with water. Handle with extreme care in a fume hood.
-
Sodium Methoxide/Potassium tert-Butoxide: These are strong bases and are corrosive and water-reactive. Prevent contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Sodium Azide (General Tetrazole Precursor): While not used directly in the final step of this specific protocol, tetrazole synthesis often involves sodium azide (NaN₃). It is highly toxic and can form explosive heavy metal azides.[5][9]
-
Handling: Never use metal spatulas.[5][9] Store away from acids, heavy metals, and chlorinated solvents.[9][10]
-
Waste: NaN₃ waste is considered P-listed hazardous waste. Never dispose of it down the drain, as it can react with lead or copper pipes to form explosive compounds.[8][11] All contaminated materials (pipette tips, gloves, etc.) must be disposed of as hazardous waste.[8][11]
-
Spills: For small spills, cover with an absorbent material. For larger spills, evacuate the area and contact Environmental Health & Safety.[10][11]
-
References
-
Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of Wisconsin-Madison. [Link]
-
Sodium Azide NaN3. Division of Research Safety - University of Illinois. [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]
-
Sodium Azide. Yale Environmental Health & Safety. [Link]
-
Buy this compound – High-Quality & Competitive Pricing. Supelco. [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
- Process for preparation of tetrazoles from aromatic cyano derivatives.
-
Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. Eureka. [Link]
-
1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]
-
K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. National Institutes of Health. [Link]
-
2-amino-3-ethyl-4-hydroxybenzonitrile. ChemSynthesis. [Link]
-
Direct Routes to 2H-Tetrazoles by Cyclization and Ring Transformation. ResearchGate. [Link]
-
Synthesis of p-hydroxybenzonitrile. PrepChem.com. [Link]
-
This compound. Synthonix. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. ChemBK. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. PubChem. [Link]
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
CAS#:110683-22-2 | this compound. Chemsrc. [Link]
-
2-Amino-3-hydroxybenzonitrile. MySkinRecipes. [Link]
-
Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Scientia Iranica. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed. [Link]
-
Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions. National Institutes of Health. [Link]
-
CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride. Pharmaffiliates. [Link]
-
8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl. PharmaCompass.com. [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives. ResearchGate. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]
-
This compound. Oakwood Chemical. [Link]
Sources
- 1. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 7. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. uthsc.edu [uthsc.edu]
Synthesis of Pranlukast Intermediate AOTH: A Detailed Application Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Acetyl-2-hydroxy-o-tolunitrile (AOTH), a key intermediate in the production of the asthma medication Pranlukast. This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the scientific rationale behind each critical step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of AOTH in Pranlukast Synthesis
Pranlukast is a potent and selective cysteinyl leukotriene receptor antagonist used in the management of bronchial asthma. Its synthesis relies on the efficient preparation of key intermediates, among which 4-Acetyl-2-hydroxy-o-tolunitrile (AOTH) plays a pivotal role. The molecular structure of AOTH provides the necessary functionalities for the subsequent construction of the chromone ring system characteristic of Pranlukast. This guide details a reliable synthetic pathway to AOTH, commencing from the readily available starting material, o-cresol. The synthesis involves a three-step sequence: acetylation of o-cresol, a regioselective Fries rearrangement, and a final cyanation step. Each stage has been optimized to ensure high yield and purity of the desired product.
Overall Synthetic Workflow
The synthesis of AOTH from o-cresol is accomplished through the following three principal stages:
Caption: Overall workflow for the synthesis of AOTH.
PART 1: Detailed Experimental Protocols
Step 1: Acetylation of o-Cresol to o-Cresyl Acetate
This initial step involves the esterification of o-cresol with acetic anhydride to form o-cresyl acetate. This reaction serves to protect the hydroxyl group and introduce the acetyl moiety that will be rearranged in the subsequent step.
Protocol:
-
Reagent Preparation: In a clean, dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add o-cresol (108.14 g, 1.0 mol) and pyridine (87.0 g, 1.1 mol).
-
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (112.3 g, 1.1 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 500 mL of cold water and stir vigorously for 30 minutes. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with 10% HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain o-cresyl acetate as a colorless oil.
Expertise & Experience: The use of pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion. Maintaining a low temperature during the addition of acetic anhydride is crucial to control the exothermic nature of the reaction and prevent side reactions.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| o-Cresol | 108.14 | 108.14 | 1.0 |
| Acetic Anhydride | 102.09 | 112.3 | 1.1 |
| Pyridine | 79.10 | 87.0 | 1.1 |
Step 2: Fries Rearrangement of o-Cresyl Acetate
The Fries rearrangement is a key transformation that involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, forming a hydroxyaryl ketone.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions.[1][2] To obtain the desired 4-acetyl-2-methylphenol, a Lewis acid catalyst is employed under specific temperature control.
Protocol:
-
Catalyst Suspension: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend anhydrous aluminum chloride (AlCl₃) (160 g, 1.2 mol) in 400 mL of dry nitrobenzene.
-
Addition of Ester: Cool the suspension to 0-5 °C in an ice bath. Slowly add o-cresyl acetate (150.17 g, 1.0 mol) dropwise over 1 hour, maintaining the low temperature.
-
Reaction Progression: After the addition, slowly raise the temperature to 60-65 °C and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 200 mL).
-
Purification: Combine the organic layers and wash with 5% NaOH solution to extract the phenolic product. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol/water to afford 4-acetyl-2-methylphenol.
Trustworthiness: The choice of nitrobenzene as a solvent and a reaction temperature of 60-65 °C favors the formation of the para-acylated product due to thermodynamic control.[1] The acidic work-up is essential to decompose the aluminum chloride complex and liberate the hydroxyl group of the product.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| o-Cresyl Acetate | 150.17 | 150.17 | 1.0 |
| Aluminum Chloride | 133.34 | 160 | 1.2 |
| Nitrobenzene | - | 400 mL | - |
Step 3: Cyanation of 4-Acetyl-2-methylphenol to AOTH
The final step introduces the nitrile functionality. The Houben-Hoesch reaction is a suitable method for the C-acylation of electron-rich aromatic compounds like phenols with nitriles.[3][4][5] In this case, a variation of this reaction can be adapted for cyanation. A more direct approach for introducing a cyano group onto a phenol is the Gattermann reaction, which utilizes a source of hydrogen cyanide.[6][7][8][9][10] For safety and practicality in a research setting, a modified Gattermann-type synthesis using a less hazardous cyanide source is preferable.
Protocol (Gattermann-type Synthesis):
-
Reaction Setup: In a 500 mL flame-dried three-necked flask under a nitrogen atmosphere, place 4-acetyl-2-methylphenol (15.0 g, 0.1 mol) and zinc cyanide (Zn(CN)₂) (14.1 g, 0.12 mol).
-
Solvent Addition: Add 200 mL of anhydrous diethyl ether.
-
Gaseous HCl Introduction: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the stirred suspension for 2-3 hours. An intermediate imine hydrochloride will precipitate.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis: Add 100 mL of water and heat the mixture to reflux for 1 hour to hydrolyze the imine intermediate.
-
Work-up and Purification: Cool the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Acetyl-2-hydroxy-o-tolunitrile (AOTH).
Authoritative Grounding: The Gattermann reaction and its modifications provide a direct pathway for the formylation or cyanation of activated aromatic rings.[7] The in-situ generation of the reactive cyanating species from zinc cyanide and HCl is a key aspect of this protocol, avoiding the handling of highly toxic hydrogen cyanide gas directly.[7]
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 4-Acetyl-2-methylphenol | 150.17 | 15.0 | 0.1 |
| Zinc Cyanide | 117.42 | 14.1 | 0.12 |
| Hydrogen Chloride | 36.46 | (gas) | - |
PART 2: Mechanistic Insights and Pathway Visualization
The synthesis of AOTH is a well-orchestrated sequence of classic organic reactions. The following diagram illustrates the chemical transformations and key intermediates.
Caption: Reaction scheme for the synthesis of AOTH.
PART 3: Safety and Handling Precautions
-
o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.
-
Acetic Anhydride and Pyridine: Corrosive and flammable. Handle with care in a fume hood.
-
Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Nitrobenzene: Toxic and readily absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and lab coat.
-
Zinc Cyanide and Hydrogen Chloride: Highly toxic. All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate safety measures in place.
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of the Pranlukast intermediate, AOTH. By detailing not only the "how" but also the "why" behind each step, this guide empowers researchers to confidently reproduce this synthesis and adapt it for their specific drug development needs. The emphasis on mechanistic understanding and safety ensures a comprehensive and responsible approach to this important chemical synthesis.
References
-
Houben, J., & Hoesch, K. (1926). Über die Kern-Kondensation von Phenolen und Phenol-äthern mit Nitrilen zu Phenol- und Phenol-äther-Ketimiden und -Ketonen (I.). Berichte der deutschen chemischen Gesellschaft (A and B Series), 59(11), 2878-2891. [Link]
-
Gattermann, L. (1898). Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 31(1), 1149-1152. [Link]
-
Adams, R., & Levine, I. (1923). The Gattermann Synthesis of Aldehydes. Journal of the American Chemical Society, 45(10), 2373-2377. [Link]
-
Truitt, P., & Chakravarty, D. (1950). The Gattermann Reaction. I. The Use of Zinc Cyanide. Journal of the American Chemical Society, 72(5), 2290-2291. [Link]
-
Crounse, N. N. (1949). The Gattermann Synthesis of Aldehydes. Organic Reactions, 5, 290-300. [Link]
-
Spoerri, P. E., & DuBois, A. S. (1949). The Hoesch Reaction. Organic Reactions, 5, 387-412. [Link]
-
Gattermann Reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Fries Rearrangement. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Hoesch Reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Houben-Hoesch Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Martin, R., & Lattes, A. (1982). The Fries reaction. Chemical Reviews, 82(6), 583-611. [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. chemistry-online.com [chemistry-online.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. The Gatterman Aromatic Formylation [designer-drug.com]
- 10. Gattermann Reaction [unacademy.com]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
Abstract
This application note details a robust, specific, and stability-indicating high-performance liquid chromatography (HPLC) method for the purity assessment of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. The compound, a heterocyclic molecule featuring acidic (tetrazole) and basic (amino) functional groups, requires careful control of mobile phase pH to ensure reproducible and accurate analysis. The developed reversed-phase method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles and regulatory standards.
Introduction and Scientific Rationale
This compound is a complex heterocyclic compound with a chromone backbone.[1] The accurate determination of its purity is critical for ensuring safety and efficacy in pharmaceutical applications. The molecule's structure presents a unique analytical challenge: it is amphoteric, containing a basic amino group and an acidic tetrazole ring. The tetrazole group is often considered a bioisostere of a carboxylic acid, with a similar pKa.[2] This dual nature means the compound's ionization state—and therefore its chromatographic retention—is highly dependent on the pH of the mobile phase.
To develop a reliable purity testing method, a reversed-phase HPLC (RP-HPLC) approach was selected. RP-HPLC is a powerful and versatile technique for separating and quantifying organic molecules based on their hydrophobicity.[3][4] The stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5]
Causality of Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase. Its hydrophobic nature provides effective retention for the relatively non-polar chromone core of the analyte, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Strategy: Uncontrolled pH can lead to poor peak shape and drifting retention times for ionizable compounds. Therefore, a buffered mobile phase is essential. An acidic phosphate buffer (pH ~3.0) was selected to ensure both the amino group is consistently protonated (acting as a base) and the tetrazole ring's ionization is suppressed (acting as an acid). This stabilizes the analyte in a single ionic form, promoting sharp, symmetrical peaks and a robust, reproducible separation.
-
Organic Modifier and Elution Mode: Acetonitrile was chosen as the organic modifier due to its favorable UV transparency, low viscosity, and ability to produce sharp peaks for many aromatic compounds.[6] A gradient elution, where the concentration of acetonitrile is increased over time, is employed. This is crucial for a purity method, as it ensures that impurities with a wide range of polarities—from early-eluting polar compounds to late-eluting non-polar species—are effectively separated and eluted from the column within a reasonable timeframe.[7]
-
Detection: The chromone structure contains a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to monitor the analyte peak at its absorption maximum while also assessing peak purity across a spectrum.
This method has been developed and validated following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[8][9][10][11]
Materials and Instrumentation
| Item | Specification |
| Instrumentation | HPLC or UHPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector. |
| Analytical Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent) |
| Chemicals & Reagents | This compound Reference Standard |
| Acetonitrile (HPLC Grade) | |
| Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade) | |
| Orthophosphoric Acid (AR Grade) | |
| Deionized Water (18.2 MΩ·cm) | |
| Labware | Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (PTFE or Nylon) |
Detailed Protocols
Preparation of Solutions
Mobile Phase A (Aqueous Buffer): 25 mM Potassium Phosphate, pH 3.0
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
Mobile Phase B: Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
Filter and degas before use.
Diluent Preparation
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
Sample Solution Preparation (0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the test sample.
-
Transfer to a 50 mL volumetric flask.
-
Prepare the solution following steps 3 and 4 of the Standard Solution Preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic System and Conditions
The following table summarizes the optimized chromatographic parameters.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm (or λmax of the main peak); PDA scan 200-400 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Workflow Diagram
Caption: HPLC Purity Testing Workflow.
System Suitability and Method Validation
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified for its suitability. This is a core requirement for ensuring the trustworthiness of the results.[8][12][13] Inject the Standard Solution (0.1 mg/mL) five times and evaluate the following parameters for the main analyte peak.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce narrow peaks. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the analytical system over multiple injections. |
Overview of Method Validation (per ICH Q2(R1))
To be considered fit for purpose, the analytical method must be validated.[9][10][14] The following characteristics should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is typically demonstrated by peak purity analysis using a PDA detector and by analyzing stressed samples (acid, base, peroxide, heat, light).
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. For purity testing, the range is typically 80% to 120% of the test concentration.[9]
-
Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyzed by injecting the sample solution six times. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min).
Data Analysis and Calculations
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation Formula:
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the blank (diluent) and any peaks below the limit of quantitation (LOQ).
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation.2. Mobile phase pH is inappropriate.3. Sample overload. | 1. Replace the column.2. Verify the pH of the aqueous buffer.3. Reduce the sample concentration or injection volume. |
| Retention Time Drift | 1. Inadequate system equilibration.2. Inconsistent mobile phase composition.3. Column temperature fluctuation. | 1. Equilibrate the system for at least 30-60 minutes.2. Prepare fresh mobile phase; ensure proper mixing if using an online mixer.3. Check the column oven temperature setting and stability. |
| Poor Resolution | 1. Loss of column efficiency.2. Gradient profile is too steep. | 1. Replace the column.2. Modify the gradient to be shallower (increase run time). |
| Extraneous Peaks | 1. Contamination in sample or diluent.2. Sample degradation.3. Carryover from previous injection. | 1. Use high-purity solvents; check blank injection.2. Prepare fresh samples.3. Implement a robust needle wash program in the autosampler. |
Conclusion
The reversed-phase HPLC method described provides a reliable and robust solution for determining the purity of this compound. By employing a C18 column and a carefully controlled acidic mobile phase with a gradient elution, this method achieves excellent separation of the main component from potential impurities. The protocol incorporates system suitability criteria to ensure data integrity and is designed to be validated according to ICH guidelines, making it suitable for use in regulated research and quality control environments.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available from: [Link]
-
LCGC International. Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available from: [Link]
-
ChemBK. This compound hydrochloride. ChemBK. Available from: [Link]
-
Oud Academia. High-Performance Liquid Chromatography (HPLC) for chromone detection. Oud Academia. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
-
SIELC Technologies. Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Chemsrc. CAS#:110683-22-2 | this compound. Chemsrc. Available from: [Link]
-
PubChem. 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available from: [Link]
-
Wikipedia. Reversed-phase chromatography. Wikipedia. Available from: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available from: [Link]
-
ResearchGate. HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... ResearchGate. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]
-
Pharmaffiliates. CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride. Pharmaffiliates. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC. Available from: [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Available from: [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPM. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. AJPR. Available from: [Link]
-
PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. oudacademia.com [oudacademia.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. usp.org [usp.org]
- 9. scribd.com [scribd.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. Chromatography [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
The 8-Amino-Tetrazolyl-Chromenone Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The 8-amino-tetrazolyl-chromenone core represents a remarkable example of such a scaffold, integrating two pharmacologically significant heterocycles: the chromenone and the tetrazole. The chromone (4H-chromen-4-one) nucleus is a common motif in natural products and has been extensively explored for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The tetrazole ring, a bioisostere of the carboxylic acid group, enhances metabolic stability and oral bioavailability of drug candidates[4][5][6]. The strategic fusion of these two moieties, coupled with an amino group at the 8-position, creates a unique chemical architecture with significant potential for developing novel therapeutics against a range of diseases.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the 8-amino-tetrazolyl-chromenone scaffold. We will delve into the synthetic pathways, methodologies for biological evaluation, and insights into the structure-activity relationships that govern the therapeutic potential of this promising class of compounds.
Chemical Synthesis: Building the Core Scaffold and its Analogs
The synthesis of the 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one scaffold is a multi-step process that can be adapted to generate a library of derivatives for structure-activity relationship (SAR) studies. The following protocol outlines a general and efficient method for the preparation of the core scaffold, which serves as a key intermediate in the synthesis of various bioactive molecules, including the anti-asthmatic drug Pranlukast[7][8][9].
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is a compilation of methods described in the patent literature, providing a robust pathway to the target compound[10][11].
Step 1: Acetylation of 3-Amino-2-hydroxyacetophenone
-
To a stirred solution of 3-amino-2-hydroxyacetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate) in a reaction vessel, add an aqueous solution of sodium hydroxide or potassium hydroxide and an acid-binding agent (e.g., pyridine) (1.0 eq).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
After the addition is complete, continue stirring at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, proceed with appropriate work-up and purification to isolate the N-(3-acetyl-2-hydroxyphenyl)acetamide intermediate.
Step 2: Cyclization and Tetrazole Formation
-
In a separate reaction vessel, add sodium methoxide or potassium tert-butoxide (10 eq) to dimethyl sulfoxide (DMSO) and stir until a homogeneous solution is formed.
-
To this solution, add the N-(3-acetyl-2-hydroxyphenyl)acetamide intermediate (1.0 eq) from Step 1, followed by 1H-tetrazole-5-carboxylic acid ethyl ester (1.0-1.5 eq).
-
Heat the reaction mixture to 80-85°C and maintain this temperature, monitoring the reaction by TLC or HPLC until completion (typically 2-4 hours)[7].
-
Cool the reaction mixture to 35-45°C and dilute with methanol.
-
In a separate vessel containing concentrated hydrochloric acid, add the diluted reaction mixture while maintaining the temperature below 60°C.
-
Heat the resulting mixture to 68-72°C and stir until the reaction is complete.
-
Cool the mixture and filter the precipitate. Wash the filter cake with water and dry to obtain the crude this compound hydrochloride.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/triethylamine/activated carbon)[10].
Caption: Synthetic workflow for this compound HCl.
Biological Evaluation: Assessing Therapeutic Potential
Once a library of 8-amino-tetrazolyl-chromenone derivatives has been synthesized, a crucial next step is to evaluate their biological activity. The following protocols are designed to assess the potential of these compounds in key therapeutic areas such as oncology and infectious diseases.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer agents[9][12][13][14].
Materials:
-
Target cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well sterile microplates
-
8-amino-tetrazolyl-chromenone derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., Doxorubicin or Cisplatin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells (medium with the same concentration of DMSO) and blank wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[11][12][15][16].
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
8-amino-tetrazolyl-chromenone derivatives dissolved in DMSO (stock solutions)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds and positive controls in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding the mechanism of action and the relationship between the chemical structure and biological activity is paramount for rational drug design and lead optimization.
Known Mechanisms and Molecular Targets
The most well-characterized derivative of the 8-amino-tetrazolyl-chromenone scaffold is a key intermediate in the synthesis of Pranlukast . Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1)[1][17]. By blocking this receptor, Pranlukast inhibits the pro-inflammatory effects of leukotrienes, which are key mediators in the pathophysiology of asthma and allergic rhinitis[2]. This leads to a reduction in airway edema, smooth muscle contraction, and mucus secretion.
For other derivatives of this scaffold, the precise molecular targets are still under investigation. However, the known biological activities of chromone and tetrazole derivatives suggest several potential mechanisms:
-
Enzyme Inhibition: Chromone derivatives have been shown to inhibit a variety of enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and cyclooxygenases (COX)[3][7][17]. The 8-amino-tetrazolyl-chromenone scaffold could be tailored to target specific enzymes involved in disease pathogenesis.
-
Anticancer Activity: The anticancer properties of some derivatives may be attributed to the induction of apoptosis through caspase activation and disruption of tubulin polymerization, leading to cell cycle arrest[15].
-
Antimicrobial Activity: The antimicrobial effects are likely due to the disruption of essential cellular processes in bacteria and fungi. The specific molecular interactions are an active area of research.
Caption: Potential mechanisms of action for 8-amino-tetrazolyl-chromenone derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 8-amino-tetrazolyl-chromenone scaffold can provide valuable insights into the structural requirements for potent and selective biological activity.
Key Positions for Modification:
-
The 8-Amino Group: This group can be acylated or alkylated to introduce a variety of substituents. The nature of the substituent can significantly impact the compound's interaction with its biological target. For example, in Pranlukast, a large benzamide group is attached to the 8-amino position, which is crucial for its high-affinity binding to the CysLT1 receptor.
-
The Chromone Ring: Substitutions on the benzene ring of the chromenone core can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
-
The Tetrazole Ring: While the tetrazole itself is a key pharmacophore, modifications to its position or substitution (if chemically feasible) could be explored to fine-tune the compound's activity.
General SAR Observations from Related Scaffolds:
-
Lipophilicity: For antimicrobial activity, the introduction of lipophilic and electron-withdrawing groups (e.g., chloro, bromo) on the chromone ring has been shown to enhance inhibitory potential[8].
-
Substituent Size and Position: In the context of cholinesterase inhibition by amino-chromenone derivatives, the size and position of substituents on an attached phenyl ring were found to be critical for potency[18].
Data Presentation: A Hypothetical SAR Table for Anticancer Activity
The following table illustrates how SAR data for a series of hypothetical 8-amino-tetrazolyl-chromenone derivatives could be presented.
| Compound ID | R-group at 8-amino position | Chromone Ring Substituent | IC₅₀ (µM) against MCF-7 |
| Scaffold | -H | -H | > 100 |
| 1a | -COCH₃ | -H | 55.2 |
| 1b | -CO-Ph | -H | 25.8 |
| 1c | -CO-Ph-4-Cl | -H | 12.3 |
| 2a | -CO-Ph | 6-Cl | 8.7 |
| 2b | -CO-Ph | 6-Br | 7.5 |
Conclusion and Future Directions
The 8-amino-tetrazolyl-chromenone scaffold is a highly versatile and promising platform for the discovery of new drug candidates. Its synthetic accessibility and the rich pharmacology of its constituent heterocycles provide a fertile ground for medicinal chemists. The established role of a key derivative as the anti-asthmatic drug Pranlukast validates the therapeutic potential of this scaffold. Future research should focus on exploring the full potential of this scaffold by:
-
Expanding Chemical Diversity: Synthesizing and screening large, diverse libraries of derivatives to identify novel hits for a wider range of therapeutic targets.
-
Elucidating Mechanisms of Action: Conducting in-depth studies to identify the specific molecular targets and signaling pathways modulated by new active compounds.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
By following the detailed protocols and leveraging the scientific insights presented in this guide, researchers can effectively harness the power of the 8-amino-tetrazolyl-chromenone scaffold to drive innovation in drug discovery and development.
References
- Chaudhary, A., Singh, N., & Kumar, V. (2021). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 37(4), 749-769.
- Kumar, S., & Singh, B. (2013). Review on Chromen derivatives and their Pharmacological Activities.
- Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR- International Journal of Research and Analytical Reviews, 7(1), 885-891.
- Kumar, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of the Chinese Chemical Society, 68(11), 1935-1959.
- Gámez-Montaño, R., et al. (2015). In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Molecules, 20(7), 12436-12450.
- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
Eureka. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. Retrieved from [Link]
- Wang, Y. C., et al. (2023).
- Al-Abdullah, E. S., et al. (2023).
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. M07ED11.
- Kapele, M., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
- Verma, A., et al. (2019). Tetrazole hybrids with potential anticancer activity. European Journal of Medicinal Chemistry, 179, 433-465.
- Kumar, A., et al. (2019). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2019, 8740594.
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Asadipour, A., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry, 18(1), 47.
- Zhang, J. Y., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599.
-
PubChem. (n.d.). Pranlukast. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pranlukast Hydrate? Retrieved from [Link]
-
Medical Dialogues. (2022). Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Pranlukast Hydrate used for? Retrieved from [Link]
-
Pharmacology of Pranlukast (Onon) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 20). YouTube. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Orges, C., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole hybrids with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchtweet.com [researchtweet.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. protocols.io [protocols.io]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
Application Notes & Protocols: Functionalization of the Amino Group on 8-Amino-tetrazolyl-chromenone
Introduction
The fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents with enhanced potency and optimized pharmacokinetic profiles.[1] The 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one core represents a privileged structure, combining the well-established biological activities of the chromenone nucleus with the unique properties of the tetrazole ring. The tetrazole moiety, in particular, is widely recognized as a metabolically stable bioisostere for a carboxylic acid, improving physicochemical properties such as lipophilicity and metabolic stability.[2][3]
The primary amino group at the C8 position of the chromenone ring is a versatile synthetic handle, offering a prime site for chemical modification to generate diverse libraries of compounds for drug discovery programs.[4] Functionalization of this amine allows for the modulation of the molecule's steric and electronic properties, which can profoundly influence its biological activity, selectivity, and ADME/Tox profile.[1]
This technical guide provides an in-depth exploration of key strategies for the functionalization of the 8-amino group on the tetrazolyl-chromenone scaffold. We will detail robust protocols for N-acylation, N-sulfonylation, and N-alkylation, explaining the chemical principles behind each method and providing step-by-step instructions to ensure reproducible success.
Strategic Overview of C8-Amine Functionalization
The primary amino group serves as a nucleophile, enabling a variety of chemical transformations. The choice of reaction dictates the nature of the newly formed bond and the resulting functional group, providing a powerful tool for structure-activity relationship (SAR) studies.
N-Acylation: Synthesis of Amide Derivatives
Scientific Rationale
N-acylation converts the primary aromatic amine into a more complex amide functionality. This transformation is fundamental in drug design as it introduces a hydrogen bond donor (N-H) and acceptor (C=O), reduces the basicity of the nitrogen, and allows for the introduction of a wide array of substituents (R-groups). The reaction typically proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[5] The use of a mild base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[6]
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of the 8-amino group using acetyl chloride in the presence of a non-nucleophilic base.
Materials
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred suspension.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: Upon completion, cool the mixture back to 0°C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted acetyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol/Water) or by column chromatography on silica gel if necessary.
Expected Results & Characterization
-
Yield: Typically >85% after purification.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect the disappearance of the broad -NH₂ signal and the appearance of a new singlet for the acetyl methyl group (-COCH₃) around δ 2.1-2.3 ppm and a new amide N-H signal (singlet, broad) at δ 9.5-10.5 ppm.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the acetylated product.
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Scientific Rationale
The sulfonamide functional group is a key pharmacophore present in numerous approved drugs, including antibiotics, diuretics, and anticonvulsants. N-sulfonylation of the 8-amino group introduces this moiety, significantly altering the electronic and steric properties of the molecule. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[7] Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct and can catalyze the reaction.
Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride
This protocol details the synthesis of the N-tosyl derivative, a common sulfonamide.
Materials
-
This compound (1.0 eq)
-
p-Toluenesulfonyl Chloride (TsCl) (1.2 eq)
-
Anhydrous Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature is maintained.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS.
-
Workup - Quenching: Pour the reaction mixture slowly into ice-cold 1 M HCl. This will neutralize the pyridine and precipitate the crude product.
-
Workup - Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Workup - Extraction (Alternative): Alternatively, the quenched mixture can be extracted with Ethyl Acetate (3x). The combined organic layers are then washed with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., Acetone/Hexane) or flash column chromatography.
Expected Results & Characterization
-
Yield: 75-90%.
-
Appearance: White or off-white solid.
-
¹H NMR: Expect to see characteristic signals for the tosyl group: a singlet for the methyl group around δ 2.4 ppm and two doublets in the aromatic region (δ 7.3-7.9 ppm). The -NH₂ signal will be replaced by a single N-H proton signal, often shifted downfield.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the sulfonated product.
N-Alkylation: Synthesis of Secondary Amine Derivatives
Scientific Rationale
N-alkylation introduces aliphatic or benzylic groups, which can enhance lipophilicity and introduce new binding interactions with biological targets. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. Reductive amination is a superior and more controlled method for synthesizing secondary amines.[8] This two-step, one-pot process first involves the formation of an imine intermediate between the amine and an aldehyde or ketone, which is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor imine formation.
Protocol 3: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of the N-benzyl derivative.
Materials
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, ~2-3 drops)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Reaction Setup: Combine this compound (1.0 eq), benzaldehyde (1.1 eq), and a few drops of acetic acid in DCE in a round-bottom flask.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight effervescence may be observed.
-
Reaction: Continue stirring at room temperature for 6-12 hours, or until the reaction is complete as determined by LC-MS.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).
-
Workup - Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Workup - Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Expected Results & Characterization
-
Yield: 60-80%.
-
Appearance: Solid, color may vary.
-
¹H NMR: Expect the appearance of a singlet for the benzylic methylene (-CH₂-) protons around δ 4.3-4.5 ppm and signals for the new phenyl ring protons in the aromatic region. The original -NH₂ signal will be replaced by a single N-H proton signal.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the N-benzylated product.
Summary of Characterization Data
Successful functionalization must be confirmed through rigorous analytical characterization. A combination of NMR, Mass Spectrometry, and HPLC is essential for structural elucidation and purity assessment.[9][10]
| Derivative Class | R-Group | Typical Yield (%) | Purity (HPLC %) | Key ¹H NMR Signals (δ ppm) | MS (ESI+) [M+H]⁺ (Expected m/z) |
| Amide | -COCH₃ | >85% | >98% | 2.2 (s, 3H, -CH₃), 9.8 (br s, 1H, -NH) | 272.06 |
| Sulfonamide | -SO₂-Ph-CH₃ | ~80% | >97% | 2.4 (s, 3H, Ar-CH₃), 7.3-7.9 (m, 4H, Ar-H) | 384.07 |
| Sec. Amine | -CH₂-Ph | ~70% | >95% | 4.4 (s, 2H, -CH₂-), 7.2-7.4 (m, 5H, Ar-H) | 320.10 |
Table 1: Representative data for functionalized 8-amino-tetrazolyl-chromenone derivatives. NMR and MS values are hypothetical and based on the parent compound (m/z = 230.06).
Conclusion
The protocols outlined in this guide provide robust and versatile methods for the functionalization of the 8-amino group on the 8-amino-tetrazolyl-chromenone scaffold. These reactions—acylation, sulfonylation, and alkylation—serve as foundational pathways for generating diverse chemical libraries. By modifying this key position, researchers can systematically investigate structure-activity relationships, leading to the identification of novel compounds with improved therapeutic potential. Rigorous purification and characterization are paramount to ensuring the quality and identity of the synthesized derivatives, forming the basis for reliable biological evaluation.
References
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. [Link]
-
Bari, M. A., & Rana, C. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 8(7). [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Devi, N., & Nandi, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
- Google Patents. (2013).
-
Ferenc, K., et al. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Beilstein Journal of Organic Chemistry, 19, 1109–1118. [Link]
-
ResearchGate. (n.d.). Functionalized 5‐Amino‐4‐cyanoxazoles, their Hetero‐ and Macrocyclic Derivatives: Preparation and Synthetic Applications. [Link]
- Google Patents. (n.d.). CN108947938A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
Vitaku, E., et al. (2014). Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 10257–10274. [Link]
-
Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]
-
Amiri-Zirtol, L. (2026). Fe3O4@SiO2@(CH2)3@4-(2-Aminoethyl)morpholine as a Reusable Magnetic Organocatalyst for Synthesis of Pyrano[3,2‑c]chromene Derivatives Along with Docking Study. Asian Journal of Chemistry. [Link]
-
Bozorov, K., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(1), 198-247. [Link]
-
Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Ovarian Research, 17(1), 1-15. [Link]
-
MDPI. (n.d.). Surface-Engineered Amino-Graphene Oxide Aerogel Functionalized with Cyclodextrin for Desulfurization and Denitrogenation in Oil Refining. [Link]
-
Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. [Link]
-
Li, J., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958. [Link]
-
ResearchGate. (n.d.). Control Reactions for Sulfonylation/ Aminoalkylation Reaction. [Link]
-
Organic & Biomolecular Chemistry. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]
-
ResearchGate. (n.d.). Characterization of functionalized chromatographic silica materials : Coupling water adsorption and intrusion with NMR-relaxometry. [Link]
-
ResearchGate. (n.d.). C5–H alkylation of 8-aminoquinolines with aldehydes. [Link]
-
Gathungu, R. M., & Vouros, P. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B, 1092, 423-435. [Link]
-
Zhang, X., et al. (2024). Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. RSC Advances, 14(20), 14099-14105. [Link]
-
Journal of Biological Chemistry. (2021). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. [Link]
-
ResearchGate. (n.d.). The synthetic development background of β‐amino sulfones. [Link]
-
MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. [Link]
-
Schläger, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5557. [Link]
-
Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7731. [Link]
-
Al-Bokari, M. A., & Mabood, F. (2016). Surface Characterization of Some Novel Bonded Phase Packing Materials for HPLC Columns Using MAS-NMR Spectroscopy. Materials, 9(12), 978. [Link]
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
Application of 8-amino-tetrazolyl-chromenone in Enzyme Inhibition Assays
Abstract
This technical guide provides a comprehensive framework for utilizing novel 8-amino-tetrazolyl-chromenone compounds in enzyme inhibition assays. Chromone and tetrazole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Their hybridization into a single molecule, such as 8-amino-tetrazolyl-chromenone, offers a promising avenue for the discovery of potent and selective enzyme inhibitors.[4][5] This document outlines the scientific rationale, detailed experimental protocols for determining inhibitor potency (IC50) and mechanism of action (MoA), and data analysis workflows tailored for researchers in drug discovery and chemical biology.
Part 1: Scientific Background & Rationale
The Pharmacological Significance of the Chromone-Tetrazole Scaffold
The chromone (1-benzopyran-4-one) ring system is a core component of numerous natural products and synthetic compounds with diverse therapeutic properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][6] Chromone derivatives have been successfully developed as inhibitors for various enzymes, including protein kinases, monoamine oxidase (MAO), and cholinesterases.[1][7][8]
The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid group.[9][10][11] This feature enhances physicochemical properties like lipophilicity and bioavailability, making it a valuable moiety in drug design.[2][12] Tetrazole-containing compounds have demonstrated a vast array of pharmacological activities, including antihypertensive, antimicrobial, and anti-inflammatory effects, often through enzyme inhibition.[9][13][14]
The molecular hybridization of these two pharmacophores in 8-amino-tetrazolyl-chromenone creates a molecule with significant potential for enzyme inhibition. The amino group and the nitrogen-rich tetrazole ring can participate in crucial hydrogen bonding and other non-covalent interactions within an enzyme's active or allosteric site.[4]
Hypothesized Mechanism of Action (MoA)
Based on the structural motifs, 8-amino-tetrazolyl-chromenone is a strong candidate for being a competitive inhibitor, particularly for ATP-dependent enzymes like kinases. The heterocyclic core could mimic the purine ring of ATP, while the tetrazole and amino groups could form hydrogen bonds with residues in the kinase hinge region, a common binding mode for kinase inhibitors.
Caption: Hypothetical competitive inhibition of a kinase.
Part 2: Assay Development & Optimization
Before proceeding to definitive inhibition assays, several preliminary steps are crucial for generating reliable and reproducible data.
-
Compound Management and Solubility: Prepare a high-concentration stock solution (e.g., 10-20 mM) of 8-amino-tetrazolyl-chromenone in 100% DMSO.[15] Due to its chemical nature, the compound is expected to be sparingly soluble in aqueous buffers.[4] Visually inspect the stock and working solutions for any precipitation. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize solvent effects on enzyme activity.
-
Enzyme and Substrate Titration: To ensure the assay is conducted under appropriate steady-state conditions, the optimal concentrations of both the enzyme and its substrate must be determined empirically.
-
Enzyme Titration: Determine the enzyme concentration that yields a robust signal-to-background ratio while ensuring the reaction remains linear over the desired time course.
-
Substrate Titration (Kₘ Determination): Measure the initial reaction velocity at various substrate concentrations. Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).[16] For inhibitor studies, it is standard practice to use a substrate concentration equal to or near the Kₘ value.
-
-
Assay Quality Control: The Z'-factor is a statistical parameter used to quantify the suitability of a particular assay for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
-
Where σ is the standard deviation, μ is the mean, p is the positive control (uninhibited enzyme), and n is the negative control (no enzyme or fully inhibited).
-
Part 3: Core Protocol - IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.[15]
Materials & Reagents
-
Target Kinase and its specific peptide substrate
-
8-amino-tetrazolyl-chromenone (Test Compound)
-
Staurosporine or other appropriate positive control inhibitor
-
ATP, high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
White, opaque, low-volume 384-well assay plates
-
Multichannel pipettes and/or automated liquid handlers
Experimental Workflow
Caption: Workflow for IC50 determination using an ADP-Glo assay.
Step-by-Step Protocol
-
Compound Preparation & Plating: a. Prepare a serial dilution series of 8-amino-tetrazolyl-chromenone in 100% DMSO. A typical starting concentration is 1 mM, followed by 10 further 1:3 dilutions. b. Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to a 384-well assay plate. Also, plate DMSO only (for 0% inhibition control) and a positive control inhibitor (for 100% inhibition control).
-
Enzyme Addition: a. Prepare a working solution of the kinase in assay buffer. b. Dispense 5 µL of the kinase solution into each well of the assay plate. c. Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[15]
-
Reaction Initiation: a. Prepare a 2X working solution of the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its Kₘ value. b. Add 5 µL of the substrate/ATP mix to each well to start the reaction. c. Incubate the plate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction determined during assay development.
-
ADP Detection: a. Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[15] b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert the ADP generated by the kinase into a luminescent signal.[15]
-
Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader.
Part 4: Advanced Protocol - Mechanism of Action (MoA) Studies
To determine if 8-amino-tetrazolyl-chromenone is a competitive, non-competitive, or uncompetitive inhibitor, kinetic studies are performed by measuring enzyme activity at various concentrations of both the substrate and the inhibitor.[17]
Methodology
-
Set up a matrix in a 96- or 384-well plate. The rows should correspond to different fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).
-
The columns should correspond to a range of substrate (ATP) concentrations, typically from 0.25x Kₘ to 10x Kₘ.
-
Run the kinase assay as described in the IC₅₀ protocol, measuring the initial reaction velocity for each condition.
-
Analyze the data using a double reciprocal plot (Lineweaver-Burk) or by direct non-linear fitting to the appropriate Michaelis-Menten equations for each inhibition model.[18]
Interpreting Kinetic Data
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect on the Y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the X-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the upper-left quadrant |
This table summarizes the expected kinetic profiles for different modes of reversible inhibition.[16][17]
Part 5: Data Analysis & Interpretation
Caption: Data analysis workflow for calculating IC50.
-
Data Normalization: Convert raw luminescence signals into percent inhibition.
-
The uninhibited reaction (DMSO only) represents 0% inhibition.
-
The background/positive control inhibitor represents 100% inhibition.
-
-
IC₅₀ Calculation:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model, such as the four-parameter logistic equation:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
-
The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
-
-
Kᵢ Calculation:
-
The IC₅₀ value is dependent on the substrate concentration used in the assay. To determine the intrinsic binding affinity of the inhibitor (Kᵢ), the Cheng-Prusoff equation can be used for competitive inhibitors:
-
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
-
Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
-
-
Part 6: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Z'-Factor (<0.5) | 1. Reagent instability.2. High variability in dispensing.3. Suboptimal enzyme/substrate concentrations. | 1. Prepare fresh reagents daily.[19]2. Calibrate pipettes/liquid handlers.3. Re-optimize assay conditions (see Part 2). |
| High Data Variability | 1. Compound precipitation.2. Inconsistent incubation times.3. Edge effects on the plate. | 1. Check compound solubility; lower the highest concentration.2. Use automated timers or a consistent process.3. Avoid using the outer wells of the plate; ensure proper sealing to prevent evaporation. |
| Incomplete Curve or Flat Response | 1. Inhibitor potency is outside the tested concentration range.2. Compound is inactive or an aggregator.3. Assay interference (e.g., compound is fluorescent/luminescent). | 1. Re-test with a wider concentration range.2. Test for non-specific inhibition (e.g., run assay with/without detergent like Triton X-100).[20]3. Run a counterscreen with the compound in the absence of the enzyme. |
| False Positives in HTS | 1. Compound aggregation.2. Assay technology interference.3. Reactive compounds. | 1. Implement secondary assays and orthogonal screens to confirm hits.[21][22]2. Perform counterscreens to identify sources of interference.[23]3. Use computational filters and chemical knowledge to flag problematic structures. |
References
-
Title: Chromone derivatives in the pharmaceutical industry. Source: ResearchGate URL: [Link]
-
Title: How Automation Overcomes Variability & Limitations in HTS Troubleshooting Source: Dispendix URL: [Link]
-
Title: Mechanistic and kinetic studies of inhibition of enzymes Source: PubMed URL: [Link]
-
Title: Selected chromone derivatives as inhibitors of monoamine oxidase Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: ACS Publications URL: [Link]
-
Title: Enzyme kinetics and inhibition studies Source: Fiveable URL: [Link]
-
Title: In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi Source: MDPI URL: [Link]
-
Title: Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire Source: MDPI URL: [Link]
-
Title: Drugs in the Tetrazole Series Source: ResearchGate URL: [Link]
-
Title: Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation Source: PubMed Central URL: [Link]
-
Title: Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Source: Taylor & Francis Online URL: [Link]
-
Title: What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? Source: ResearchGate URL: [Link]
-
Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]
-
Title: Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]
-
Title: Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition Source: eCampusOntario Pressbooks URL: [Link]
-
Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Tetrazoles via Multicomponent Reactions Source: PubMed Central URL: [Link]
-
Title: In vitro JAK kinase activity and inhibition assays Source: PubMed URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: New Generation of Hybrid Pyrazole–Tetrazole Tetrapodal Compounds: Synthesis and Biological Activities Source: MDPI URL: [Link]
-
Title: 8-Amino-2-(2H-Tetrazol-5-yl)-4H-Chromen-4-One Hydrochloride Source: MySkinRecipes URL: [Link]
-
Title: Synthetic route to the amino-7,8-dihydro-4H-chromenone derivatives 4a–m Source: ResearchGate URL: [Link]
-
Title: What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Source: ResearchGate URL: [Link]
-
Title: Chromone Containing Hybrid Analogues: Synthesis and Applications in Medicinal Chemistry Source: PubMed URL: [Link]
-
Title: Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions Source: Oxford Academic URL: [Link]
-
Title: Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids Source: ResearchGate URL: [Link]
-
Title: Chromenones as Multineurotargeting Inhibitors of Human Enzymes Source: PubMed Central URL: [Link]
-
Title: CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA Source: PubMed Central URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: Tetrazoles: Synthesis and Biological Activity Source: ResearchGate URL: [Link]
-
Title: Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study Source: National Institutes of Health URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 11. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dispendix.com [dispendix.com]
- 22. researchgate.net [researchgate.net]
- 23. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: A Comprehensive Guide to the Agar Well Diffusion Method for Assessing Antimicrobial Efficacy
Authored by: Gemini, Senior Application Scientist
Abstract
The agar well diffusion assay is a versatile and widely utilized microbiological technique for evaluating the antimicrobial activity of various substances, from novel drug candidates to natural product extracts.[1][2][3] This method provides a preliminary, qualitative, and sometimes semi-quantitative assessment of an agent's ability to inhibit microbial growth. Its popularity stems from its simplicity, low cost, and efficiency in screening multiple samples.[4][5] This guide provides a detailed protocol grounded in established principles, explaining the critical parameters and scientific causality behind each step to ensure robust, reproducible, and reliable results for researchers, scientists, and drug development professionals.
Principle of the Method
The agar well diffusion method is based on the principle of microbial growth inhibition by an antimicrobial agent diffusing through a solid agar medium.[6][7] The process begins with the uniform inoculation of a suitable agar plate with a standardized suspension of a target microorganism, creating a "lawn" of bacteria.[1][2] Wells, or holes, are then aseptically punched into the agar, and these reservoirs are filled with the antimicrobial substance to be tested.[1]
During incubation, two processes occur simultaneously: the test microorganism begins to grow and multiply on the agar surface, while the antimicrobial agent diffuses from the well into the surrounding medium. This diffusion creates a radial concentration gradient of the agent, with the highest concentration closest to the well and decreasing with distance.[8] If the microorganism is susceptible to the antimicrobial agent, a clear circular area of no growth, known as a zone of inhibition (ZOI) , will form around the well.[4][9] The size of this zone is influenced by the agent's efficacy, its concentration, its diffusion rate through the agar, and the microorganism's sensitivity.[4][10] A larger zone of inhibition generally indicates greater antimicrobial potency.[10][11]
Diagram: Principle of Agar Diffusion
This diagram illustrates the core concept of the antimicrobial agent diffusing from the well into the agar, establishing a concentration gradient and resulting in a zone of inhibition where microbial growth is prevented.
Caption: Diffusion gradient leading to a zone of inhibition.
Critical Parameters & Scientific Rationale
The accuracy and reproducibility of the agar well diffusion assay are contingent upon the stringent control of several experimental variables. Understanding the scientific basis for these controls is paramount for generating trustworthy data.
Choice of Growth Medium: Mueller-Hinton Agar (MHA)
Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[12][13] Its selection is not arbitrary but based on several key properties:
-
Reproducibility: MHA demonstrates acceptable batch-to-batch consistency, which is crucial for comparing results over time and between laboratories.[14]
-
Low Inhibitor Content: It has low concentrations of inhibitors like thymidine, thymine, and para-aminobenzoic acid (PABA), which can antagonize the activity of certain antibiotics like sulfonamides and trimethoprim.[12][13]
-
Supports Growth: It supports the satisfactory growth of most common pathogens.[14]
-
Standardization: A vast amount of historical data and standardized interpretive criteria (e.g., from the Clinical and Laboratory Standards Institute - CLSI) are based on tests performed with MHA.[12][14]
For fastidious organisms, such as Streptococcus pneumoniae or Haemophilus influenzae, MHA must be supplemented, typically with 5% defibrinated horse or sheep blood and β-NAD (MH-F agar).[12][15]
Inoculum Standardization
The density of the microbial inoculum is one of the most significant variables affecting the size of the inhibition zone.[16]
-
Causality: If the inoculum is too dense, the zone of inhibition will be smaller and less distinct, potentially leading to a false interpretation of resistance. Conversely, an overly light inoculum can result in unacceptably large zones, suggesting false susceptibility.
-
Standardization Protocol: The universally accepted method for standardizing inoculum density is to adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard . This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[4][17] Visual comparison against a white background with contrasting black lines is a common practice, though spectrophotometric measurement (at 625 nm, absorbance of 0.08-0.13) offers greater precision.[16]
Agar Depth
The thickness of the agar in the petri dish directly impacts the diffusion dynamics of the antimicrobial agent.
-
Causality: The diffusion of the antimicrobial occurs in three dimensions. If the agar is too shallow (<4 mm), the agent diffuses more horizontally, resulting in larger zones (false susceptibility). If the agar is too deep (>4 mm), vertical diffusion dominates, restricting horizontal spread and leading to smaller zones (false resistance).[18]
-
Standardization Protocol: A standardized depth of 4 mm is recommended by CLSI for 100 mm or 150 mm plates.[18] This requires pouring precise volumes of molten agar onto a level surface (e.g., ~25 mL for a 100 mm plate).[12][18]
Incubation Conditions
Temperature, time, and atmospheric conditions must be controlled to ensure optimal and reproducible microbial growth.
-
Temperature: The standard incubation temperature for most bacteria is 35°C ± 2°C .[18] Deviations can alter the growth rate, affecting the time it takes to form a confluent lawn and thereby influencing the zone size.
-
Time: A standard incubation period of 16-24 hours is typical.[11] Shorter times may not allow for sufficient growth or diffusion, while longer periods can lead to overgrowth or degradation of the antimicrobial agent.
-
Atmosphere: Most non-fastidious bacteria are incubated in ambient air. However, CO₂ incubation should be avoided unless specifically required for the organism, as it can lower the agar's pH and affect the activity of certain antibiotics.[18]
Detailed Protocol
This protocol provides a step-by-step methodology for performing the agar well diffusion assay. It is crucial to perform all steps using aseptic techniques in a suitable environment like a laminar flow hood or biosafety cabinet.[11]
Phase 1: Media Preparation and Quality Control
-
Prepare Mueller-Hinton Agar (MHA):
-
Pour Plates:
-
On a certified level surface, pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.[18]
-
Allow the plates to solidify completely at room temperature.
-
-
Quality Control (QC):
Phase 2: Inoculum Preparation and Standardization
-
Select Colonies: Using a sterile loop, touch 4-5 well-isolated colonies of the same morphological type from a fresh (18-24 hour) agar plate.[8]
-
Prepare Suspension: Transfer the growth into a tube containing sterile saline or Mueller-Hinton broth.[8]
-
Adjust to 0.5 McFarland Standard:
-
Vortex the suspension thoroughly.
-
Visually compare the turbidity of the suspension against a 0.5 McFarland standard, viewing against a white card with black lines.[16]
-
Adjust the density by adding more bacteria (if too light) or more sterile saline/broth (if too dense) until the turbidity matches the standard. This suspension now contains approximately 1.5 x 10⁸ CFU/mL.[17]
-
Phase 3: Plate Inoculation and Well Creation
-
Inoculate the Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside wall of the tube.
-
Create Bacterial Lawn: Swab the entire surface of a dry MHA plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[17]
-
Allow to Dry: Let the plate sit with the lid slightly ajar for 3-5 minutes (but no more than 15 minutes) to allow the surface moisture to be absorbed.
-
Create Wells: Using a sterile cork borer (typically 6-8 mm in diameter) or a sterile pipette tip, punch evenly spaced wells into the agar.[1] Aseptically remove the agar plugs.
Phase 4: Sample Application and Incubation
-
Apply Test Agent: Using a micropipette, dispense a fixed volume (e.g., 50-100 µL) of the antimicrobial solution into each well.[1][2] Ensure the solution does not overflow.
-
Apply Controls:
-
Pre-diffusion (Optional but Recommended): Let the plates sit at room temperature for 30 minutes to 1 hour to allow the antimicrobial agent to diffuse into the agar before significant bacterial growth begins.
-
Incubate: Invert the plates and place them in an incubator set to 35°C ± 2°C for 16-24 hours.[11][18]
Phase 5: Data Collection and Interpretation
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition, including the diameter of the well.[10] Use a ruler or calipers and measure from the underside of the plate.
-
Record Data: Record the zone diameters in millimeters (mm).
-
Interpret Results: The interpretation is generally qualitative:
Workflow Diagram: Agar Well Diffusion Protocol
Caption: Standard workflow for the agar well diffusion assay.
Data Presentation and Troubleshooting
Data Summary Table
Results should be recorded systematically. For screening multiple compounds, a clear table is essential.
| Test Organism | Test Agent | Concentration | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Mean ZOI (mm) | Interpretation |
| E. coli ATCC 25922 | Compound A | 10 mg/mL | 22 | 23 | 22 | 22.3 | Active |
| E. coli ATCC 25922 | Compound B | 10 mg/mL | 0 | 0 | 0 | 0 | Inactive |
| E. coli ATCC 25922 | Gentamicin (Pos. Control) | 10 µg | 25 | 26 | 25 | 25.3 | Valid Test |
| E. coli ATCC 25922 | Saline (Neg. Control) | N/A | 0 | 0 | 0 | 0 | Valid Test |
| S. aureus ATCC 25923 | Compound A | 10 mg/mL | 15 | 14 | 16 | 15.0 | Active |
| S. aureus ATCC 25923 | Compound B | 10 mg/mL | 0 | 0 | 0 | 0 | Inactive |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No zones for positive control | Inoculum too heavy; impotent antibiotic control; resistant QC strain; incorrect incubation. | Re-standardize inoculum; use new control discs/solutions; verify QC strain identity and susceptibility; check incubator settings. |
| Excessively large zones | Inoculum too light; agar depth too shallow (<4mm); prolonged pre-diffusion time. | Re-standardize inoculum; ensure correct agar volume is poured on a level surface; standardize pre-diffusion time. |
| "Fuzzy" or indistinct zone edges | Slow-growing organism; swarming motility (e.g., Proteus); contamination. | Extend incubation time if appropriate; use specific media to inhibit swarming; ensure pure culture was used.[19] |
| Inconsistent results between replicates | Non-uniform inoculum lawn; inconsistent well size or volume of agent; plates not level. | Refine swabbing technique for uniformity; use a consistent method for well creation and pipetting; use a certified level surface for pouring and incubation. |
| Zone of inhibition around negative control | The solvent has antimicrobial activity. | Test a different, inert solvent or perform serial dilutions to find a non-inhibitory concentration of the current solvent. |
References
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Retrieved from [Link]
-
Ingham, E., & Eady, E. A. (1987). Standardization of inoculum size for disc susceptibility testing: a preliminary report of a spectrophotometric method. Journal of Antimicrobial Chemotherapy, 20(4), 499–506. Retrieved from [Link]
-
D'Amato, R. F., & Hochstein, L. (1982). Rapid inoculum standardization system: a novel device for standardization of inocula in antimicrobial susceptibility testing. Journal of Clinical Microbiology, 15(2), 282–285. Retrieved from [Link]
-
Study.com. (n.d.). What are the factors that influence the size of the zone of inhibition of an antibiotic when employing the Kirby-Bauer method? Retrieved from [Link]
-
Miller, D., Marangon, F., Romano, A., Alfonso, E., & Gonzalez, S. (2002). Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. Investigative Ophthalmology & Visual Science, 43(13), 1608. Retrieved from [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]
-
Vuillemin, M., et al. (2020). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in Microbiology, 11, 333. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
-
International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 837-840. Retrieved from [Link]
-
Singer Instruments. (n.d.). Zone of Inhibition explained. Retrieved from [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]
-
ResearchGate. (2017). What factors that make inhibition zone is not appear? Retrieved from [Link]
-
Bonev, B., Hooper, J., & Parisot, J. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295–1301. Retrieved from [Link]
-
MIS Academy. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Shafa Azmay Parsian. (n.d.). Quality Control of Mueller-Hinton agar: A Comprehensive Guide. Retrieved from [Link]
-
Microbe Online. (2013). Mueller Hinton Agar (MHA): Composition, Preparation, Uses. Retrieved from [Link]
-
Science.gov. (n.d.). agar-well diffusion method: Topics. Retrieved from [Link]
-
Nelson Labs. (n.d.). Zone of Inhibition. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
-
CLSI. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
Microbe Notes. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
EUCAST. (n.d.). Media Preparation. Retrieved from [Link]
-
The Biology Notes. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]
Sources
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agar-well diffusion method: Topics by Science.gov [science.gov]
- 8. chainnetwork.org [chainnetwork.org]
- 9. singerinstruments.com [singerinstruments.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. hereditybio.in [hereditybio.in]
- 12. Mueller Hinton Agar (MHA): Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. microbenotes.com [microbenotes.com]
- 15. EUCAST: Media Preparation [eucast.org]
- 16. academic.oup.com [academic.oup.com]
- 17. heamostica.com [heamostica.com]
- 18. asm.org [asm.org]
- 19. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one Hydrochloride
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride (AOTH), a pivotal intermediate in the manufacture of the anti-asthmatic drug Pranlukast.[1][2] The presented two-step methodology is designed for safety, efficiency, and industrial applicability, circumventing the use of hazardous cryogenic conditions and pyrophoric reagents often associated with previous synthetic routes. The protocol emphasizes process control, safety management of hazardous reagents like sodium azide, and purification via precipitation, making it highly suitable for researchers and professionals in drug development and process chemistry.
Introduction: The Significance of AOTH
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3][4] this compound, commonly referred to as AOTH, is a critical advanced intermediate for Pranlukast, a potent leukotriene receptor antagonist used in the treatment of bronchial asthma.[2] The efficiency and safety of the AOTH synthesis are paramount for the cost-effective production of this important therapeutic agent.
The tetrazole moiety, often serving as a bioisostere for a carboxylic acid group, is crucial for the biological activity of many pharmaceuticals.[5][6] Its synthesis typically involves the [3+2] cycloaddition of nitriles with an azide source, a reaction class that requires stringent safety protocols, particularly on a large scale.[6][7] This application note details a synthetic route adapted from established methods that is optimized for large-scale production, focusing on process simplification and hazard mitigation.[1][8]
Overall Synthetic Strategy
The synthesis is a two-step process commencing with the commercially available 3-amino-2-hydroxyacetophenone. The strategy involves an initial protection of the aniline nitrogen, followed by a base-mediated cyclization to construct the chromone ring, and concluding with in-situ deprotection and salt formation.
Overall Reaction Scheme: (Self-generated image, not from a direct source)
Step 1: Acetyl protection of the amino group of 3-amino-2-hydroxyacetophenone (II) to yield N-(3-acetyl-2-hydroxyl-phenyl)-acetamide (III).
Step 2: Base-catalyzed condensation of intermediate (III) with 1H-tetrazol-5-carboxylic acid ethyl ester (IV), followed by cyclization, deprotection, and precipitation as the hydrochloride salt to yield the final product (I).
Process Workflow Diagram
The following diagram illustrates the end-to-end process flow for the synthesis of AOTH.
Caption: Fig 1. Overall Process Workflow for AOTH Synthesis.
Detailed Experimental Protocols
4.1. Materials and Equipment
| Reagent | CAS No. | Purity | Supplier Notes |
| 3-Amino-2-hydroxyacetophenone (II) | 50578-18-2 | >98% | Starting material. |
| Acetyl Chloride | 75-36-5 | >99% | Acylating agent. Handle with extreme care. |
| Pyridine | 110-86-1 | >99% | Acid scavenger. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% | Used as a 20% aqueous solution. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Anhydrous | Solvent for Part A. |
| Sodium Methoxide (NaOMe) | 124-41-4 | >98% | Base for cyclization. Highly moisture-sensitive. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Anhydrous | Solvent for Part B. |
| 1H-Tetrazol-5-carboxylic acid ethyl ester (IV) | 54331-13-0 | >97% | Key building block. |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 37% | For salt formation and pH adjustment. |
Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel for controlled liquid delivery.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven for drying.
-
Standard personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
4.2. Part A: Synthesis of N-(3-acetyl-2-hydroxyl-phenyl)-acetamide (III)
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 3-amino-2-hydroxyacetophenone (II) (1.0 eq), ethyl acetate (8 volumes), a 20% aqueous sodium hydroxide solution (1.0 eq), and pyridine (1.0 eq).[1]
-
Cooling: Begin vigorous stirring and cool the reactor contents to 0-5 °C using a suitable cooling bath.
-
Reagent Addition: Slowly add acetyl chloride (1.0 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. An exotherm is expected.
-
Reaction: Maintain the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
In-Process Control (IPC): Withdraw a small sample for analysis (TLC or HPLC) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to warm to 20-25 °C. Add water (0.5 volumes) followed by the slow addition of concentrated hydrochloric acid to wash the reaction mixture.[1] Stir for 30 minutes.
-
Isolation: Separate the organic layer. The product, N-(3-acetyl-2-hydroxyl-phenyl)-acetamide (III), can be isolated by solvent evaporation or used directly in the next step if a telescoped process is desired. For isolation, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
4.3. Part B: Scale-up Synthesis of this compound hydrochloride (I)
-
Reactor Setup: Charge the reactor with anhydrous DMSO (5 volumes) and sodium methoxide (5.0 eq). Stir under a nitrogen atmosphere until a uniform solution is achieved.[8]
-
Reactant Addition: Add N-(3-acetyl-2-hydroxyl-phenyl)-acetamide (III) (1.0 eq) followed by 1H-tetrazol-5-carboxylic acid ethyl ester (IV) (1.0 eq) to the reactor.[1][8]
-
Cyclization Reaction: Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. The reaction involves a base-catalyzed condensation, cyclization, and simultaneous deprotection of the acetamide group.
-
IPC: Monitor the reaction progress by HPLC until the consumption of intermediate (III) is complete.
-
Cooling and Quenching: Cool the reaction mixture to 20-25 °C. Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing cold water (10 volumes).
-
Precipitation and Salt Formation: Adjust the pH of the aqueous mixture to 1-2 by the slow addition of concentrated hydrochloric acid. A yellow solid will precipitate.
-
Isolation and Drying: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water and then with a suitable solvent like ethanol or acetone to remove residual impurities. Dry the product under vacuum at 50-60 °C to a constant weight.
Reaction Mechanism
The formation of the chromone ring proceeds via a base-catalyzed intramolecular Claisen-Schmidt-type condensation. The strong base (sodium methoxide) deprotonates the methyl group of the acetophenone, which then acts as a nucleophile.
Caption: Fig 2. Proposed Mechanistic Pathway for Chromone Formation.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the chromone ring, the amino group protons, and the tetrazole NH proton. |
| ¹³C NMR | Signals for the carbonyl carbon (~175-180 ppm), carbons of the benzene and pyrone rings, and the tetrazole carbon. |
| FT-IR | Characteristic strong absorption for the C=O group of the γ-pyrone (1630-1680 cm⁻¹), N-H stretching for the amino group, and C=N/N=N stretches for the tetrazole ring.[9] |
| Mass Spec (MS) | Molecular ion peak corresponding to the free base [M+H]⁺. |
| HPLC | Purity assessment, typically >99% for pharmaceutical intermediates. |
| Appearance | Yellow powder or crystalline solid.[1] |
| Melting Point | >280 °C (decomposes).[10] |
Safety and Hazard Management
This process involves highly hazardous materials and must only be performed by trained personnel in a controlled environment with appropriate engineering controls.
-
Sodium Azide and Hydrazoic Acid: The synthesis of the tetrazole starting material (IV) involves sodium azide. Sodium azide is acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[11][12]
-
NEVER allow sodium azide or hydrazoic acid to come into contact with acids (forms highly toxic and explosive hydrazoic acid gas) or heavy metals like lead or copper (forms shock-sensitive, explosive metal azides).[13]
-
Use non-metal spatulas (ceramic or plastic) for handling solid azide compounds.[12]
-
Ensure waste streams are properly quenched and neutralized according to institutional safety protocols before disposal. Do not pour azide-containing solutions down drains that may contain lead or copper pipes.
-
-
Sodium Methoxide: A corrosive and water-reactive solid. It can cause severe burns. Handle under an inert atmosphere (nitrogen) to prevent degradation and reaction with moisture.
-
Acetyl Chloride: A highly corrosive and lachrymatory liquid. Reacts violently with water. All additions must be performed slowly and with adequate cooling.
-
Pyridine & DMSO: Handle in a well-ventilated fume hood. Both are readily absorbed through the skin.
-
General Precautions: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles with a face shield, especially during charging and quenching operations. Ensure safety showers and eyewash stations are readily accessible.
Conclusion
The protocol described provides a reliable and scalable pathway to this compound hydrochloride. By utilizing a protection-cyclization-deprotection sequence with commercially available materials, this method avoids extreme temperatures and hazardous organometallic reagents. The emphasis on controlled reaction conditions, in-process monitoring, and robust safety protocols makes this application note a valuable resource for process chemists and drug development professionals aiming for the large-scale production of this key pharmaceutical intermediate.
References
-
Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Asif, M. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1450. Retrieved January 7, 2026, from [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. (2012). Eureka.
-
Nchinda, A. T. (n.d.). Chemical Studies of Selected Chromone Derivatives. Rhodes University. Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]
-
Alajarin, M., et al. (2013). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 78(15), 7655-7665. Retrieved January 7, 2026, from [Link]
-
Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 7, 2026, from [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Wang, Z., et al. (2023). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry, 21(30), 6195-6199. Retrieved January 7, 2026, from [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. (2012). Google Patents.
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Hall, A. H. (2007). Cyanide and Related Compounds—Sodium Azide. In Encyclopedia of Toxicology (3rd ed.). Elsevier. Retrieved January 7, 2026, from [Link]
-
Reddy, T. S., et al. (2014). Synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and their anticancer properties. European Journal of Medicinal Chemistry, 76, 457-465. Retrieved January 7, 2026, from [Link]
-
Ewies, F. E., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Retrieved January 7, 2026, from [Link]
-
Gutmann, B., et al. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(19), 4465-4475. Retrieved January 7, 2026, from [Link]
-
2-Amino-3-hydroxyphenazine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Francisco, A. I., et al. (2009). New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone. Letters in Organic Chemistry, 6(5), 412-415. Retrieved January 7, 2026, from [Link]
-
Ghavanloo, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(8), 5034-5105. Retrieved January 7, 2026, from [Link]
-
Ghavanloo, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(8), 5034-5105. Retrieved January 7, 2026, from [Link]
-
Alajarin, M., et al. (2013). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 78(15), 7655-7665. Retrieved January 7, 2026, from [Link]
-
Hernandez-Vazquez, E., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6599. Retrieved January 7, 2026, from [Link]
-
SOP for the safe use of Sodium Azide. (n.d.). LSU Health Shreveport. Retrieved January 7, 2026, from [Link]
-
Alajarin, M., et al. (2013). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 78(15), 7655-7665. Retrieved January 7, 2026, from [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2020). Advances in the Synthesis of 4H-Chromen-4-ones. In Advances in Heterocyclic Chemistry (Vol. 131). Elsevier. Retrieved January 7, 2026, from [Link]
-
Mary, Y. S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 18, 2655-2671. Retrieved January 7, 2026, from [Link]
-
1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Sodium Azide NaN3. (2019). University of Illinois Division of Research Safety. Retrieved January 7, 2026, from [Link]
-
Wang, Y., et al. (2015). K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. Molecules, 20(8), 13656-13670. Retrieved January 7, 2026, from [Link]
-
Li, L., et al. (2021). Synthesis of Isoxazoles via Cyclization of β-Fluoro Enones with Sodium Azide. The Journal of Organic Chemistry, 86(17), 11847-11857. Retrieved January 7, 2026, from [Link]
-
Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry Department. Retrieved January 7, 2026, from [Link]
-
Hartman, W. W., & Silloway, H. L. (1945). 2-Amino-4-nitrophenol. Organic Syntheses, 25, 5. Retrieved January 7, 2026, from [Link]
- Process for the preparation of 2-amino-5-alkyl-phenols. (1996). Google Patents.
-
Common drugs containing the tetrazole ring. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. lsuhsc.edu [lsuhsc.edu]
The Versatile Scaffold: 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocyclic Moiety
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic systems into a single molecular entity often yields compounds with remarkable biological activities and novel physicochemical properties. The 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one scaffold is a quintessential example of such a synergistic combination. This molecule marries the well-established chromen-4-one core, a privileged structure found in numerous natural products and pharmacologically active agents, with a 5-substituted tetrazole ring, a recognized bioisostere of the carboxylic acid group.[1] The presence of a strategically positioned amino group at the C8-position further enhances its utility, offering a versatile handle for a multitude of chemical transformations.
This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic utilization of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one as a pivotal building block. We will delve into its synthesis, explore its reactivity, and provide detailed protocols for its application in the synthesis of complex organic molecules, most notably in the preparation of the anti-asthmatic drug, Pranlukast.[2][3] Beyond this established application, we will present scientifically grounded, exploratory protocols to inspire further research and unlock the full potential of this versatile scaffold.
Core Attributes of the 8-Amino-tetrazolyl-chromenone Scaffold
The power of this building block lies in the unique interplay of its constituent parts:
-
The Chromen-4-one Core: This bicyclic system provides a rigid, planar backbone, which is often advantageous for binding to biological targets. Its inherent chemical stability and susceptibility to functionalization make it an attractive starting point for library synthesis.
-
The 5-Substituted Tetrazole Moiety: The tetrazole ring is a critical functional group in medicinal chemistry.[1] It serves as a metabolically stable isostere for a carboxylic acid, enhancing pharmacokinetic properties such as oral bioavailability and metabolic stability. The acidic nature of the N-H proton and the presence of multiple nitrogen atoms also allow for diverse coordination and hydrogen bonding interactions.
-
The 8-Amino Group: This primary aromatic amine is a key reactive center. It can readily undergo a wide range of chemical transformations, including acylation, alkylation, diazotization, and participation in multicomponent reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Below is a diagram illustrating the key functional regions of the 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one molecule.
Caption: Key functional regions of the 8-amino-tetrazolyl-chromenone scaffold.
Synthesis of the Building Block: A Robust and Scalable Protocol
The hydrochloride salt of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one is a stable, off-white to yellow powder, making it an ideal form for storage and handling. A well-documented, two-step industrial process allows for its efficient synthesis.[4]
Protocol 1: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one Hydrochloride
This protocol is divided into two main stages: the acylation of 3-amino-2-hydroxyacetophenone and the subsequent cyclization and tetrazole formation.
Part A: Synthesis of N-(3-acetyl-2-hydroxyphenyl)acetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-amino-2-hydroxyacetophenone (1.0 eq), a suitable solvent (e.g., ethyl acetate), and an aqueous solution of sodium hydroxide or potassium hydroxide (to maintain basic pH). Add an acid-binding agent such as pyridine or triethylamine. Cool the mixture to 0-5 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with dilute hydrochloric acid and then with water until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(3-acetyl-2-hydroxyphenyl)acetamide as a crude product, which can be purified by recrystallization.
Part B: Synthesis of 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one Hydrochloride
-
Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add sodium methoxide or potassium tert-butoxide (as a base) and anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To the stirred mixture, add the N-(3-acetyl-2-hydroxyphenyl)acetamide (1.0 eq) from Part A, followed by 1H-tetrazole-5-carboxylic acid ethyl ester (1.1 eq).
-
Cyclization: Heat the reaction mixture to 80-85 °C and maintain this temperature with stirring. Monitor the reaction by High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material (typically 2-4 hours).[1]
-
Precipitation and Isolation: After the reaction is complete, cool the mixture. Dilute with methanol and then slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt of the product. The precipitation is typically carried out at a controlled temperature to ensure good crystal formation.
-
Purification: Filter the resulting solid, wash with a suitable solvent (e.g., methanol or water), and dry under vacuum to obtain 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride.[4] Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of the target building block.
Application in the Synthesis of Pranlukast: Acylation of the 8-Amino Group
The most prominent application of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one is as the key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist.[5][6] This synthesis showcases a classic and highly efficient acylation of the 8-amino group.
Protocol 2: Synthesis of Pranlukast via Amide Bond Formation
-
Activation of the Carboxylic Acid: In a separate flask, dissolve 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene, DMF). Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature to form the corresponding acid chloride.[5] The reaction can be monitored by the cessation of gas evolution.
-
Amidation Reaction: In a reaction vessel, suspend 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one hydrochloride (1.0 eq) in a suitable solvent like dichloromethane or toluene, in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloride and facilitate the reaction.
-
Coupling: Slowly add the freshly prepared 4-(4-phenylbutoxy)benzoyl chloride solution to the suspension of the amino-chromenone at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or HPLC). Upon completion, dilute the reaction mixture with a suitable solvent and wash with dilute acid, water, and brine.
-
Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to afford Pranlukast.[3]
| Reactant | Role | Key Considerations |
| 8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one HCl | Nucleophile | The hydrochloride needs to be neutralized in situ. |
| 4-(4-Phenylbutoxy)benzoic acid | Acylating agent precursor | Must be activated to the acid chloride for efficient reaction. |
| SOCl₂ or Oxalyl Chloride | Activating agent | Use with caution in a fume hood; excess is removed before coupling. |
| Pyridine or Triethylamine | Base | Neutralizes HCl and scavenges HCl produced during the reaction. |
Exploratory Protocols: Expanding the Synthetic Utility
The true potential of a building block is realized through its application in the synthesis of a diverse range of derivatives. While the acylation of the 8-amino group is well-established, other reactive sites on the molecule offer exciting possibilities for derivatization. The following protocols are proposed based on established reactivity patterns of similar functional groups and are intended to serve as a starting point for further research.
Protocol 3 (Exploratory): Diazotization and Sandmeyer-type Reactions
The primary aromatic amino group can be converted to a diazonium salt, a versatile intermediate for introducing a variety of substituents onto the chromenone core.
-
Diazotization: Dissolve 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by a starch-iodide paper test for excess nitrous acid.
-
Sandmeyer Reaction (Example: Halogenation): In a separate flask, prepare a solution of the desired copper(I) halide (e.g., CuCl, CuBr) in the corresponding concentrated halogen acid. Slowly add the cold diazonium salt solution to the copper(I) halide solution. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Work-up and Isolation: Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography to obtain the 8-halo-2-(1H-tetrazol-5-yl)-chromen-4-one.
Caption: Proposed pathway for derivatization via diazotization.
Protocol 4 (Exploratory): N-Alkylation of the Tetrazole Ring
The tetrazole ring can undergo alkylation, typically yielding a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the reaction conditions.
-
Deprotonation: Dissolve 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one in a polar aprotic solvent such as DMF or acetonitrile. Add a suitable base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the tetrazole ring.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: Cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 alkylated isomers, which can be separated by column chromatography.
Conclusion and Future Outlook
8-Amino-2-(1H-tetrazol-5-yl)-chromen-4-one is a highly valuable and versatile building block in organic synthesis. Its established role in the industrial synthesis of Pranlukast underscores its reliability and scalability. The presence of multiple, distinct reactive sites—the aromatic amine, the tetrazole ring, and the chromenone core—opens up a vast chemical space for the generation of novel and diverse molecular architectures. The exploratory protocols presented herein are intended to catalyze further investigation into the synthetic potential of this scaffold. We anticipate that the continued exploration of the reactivity of 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one will lead to the discovery of new bioactive compounds and functional materials, further solidifying its importance in the field of chemical science.
References
- Google Patents. (n.d.). CN101560208A - Preparation method of pranlukast.
- Google Patents. (n.d.). CN101450943A - Method for synthesizing drug pranlukast from tetrahydrofuran path.
-
Zhang, Y., et al. (2013). Synthesis of pranlukast. BioTechnology: An Indian Journal, 8(7), 987-991. Available at: [Link]
-
Ma, Z. (2018). Preparation method for pranlukast. SciSpace. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]
- 4. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 5. CN101450943A - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
Application Notes and Protocols: Experimental Setup for Tubulin Polymerization Disruption Assay
<_>
Audience: Researchers, scientists, and drug development professionals.
Abstract: Microtubules, the dynamic polymers of α/β-tubulin heterodimers, are cornerstones of cellular architecture and function, playing indispensable roles in cell division, intracellular transport, and the maintenance of cell shape.[1] Their inherent dynamic instability—a delicate equilibrium between polymerization and depolymerization—is a critical regulatory node for cellular processes and a validated, high-value target for therapeutic intervention, particularly in oncology.[1][2] This document provides a comprehensive guide to the principles and practice of the in vitro tubulin polymerization disruption assay, a foundational tool for the discovery and mechanistic characterization of novel microtubule-targeting agents. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for a fluorescence-based assay, and offer insights into data interpretation.
Scientific Foundation: The Dynamics of Microtubule Assembly
Microtubule polymerization is not a simple monomer-to-polymer conversion but a complex, multi-step process governed by thermodynamics and kinetics.[3] Understanding these principles is paramount to designing and interpreting a disruption assay.
The Tubulin Subunit and the Role of GTP
The fundamental building block of a microtubule is the α/β-tubulin heterodimer. Each subunit binds a molecule of guanosine triphosphate (GTP).[4] While the GTP on the α-subunit is stable and non-exchangeable, the GTP on the β-subunit's exchangeable site (E-site) is central to polymerization dynamics. GTP-bound tubulin adopts a conformation favorable for polymerization.[5][6] Upon incorporation into the growing microtubule lattice, this GTP is hydrolyzed to GDP.[4] This hydrolysis event is not a prerequisite for assembly but is crucial for the dynamic instability that characterizes microtubules.[5][7] GDP-bound tubulin has a different conformation that introduces strain into the microtubule lattice, making it prone to depolymerization.[8]
The Three Phases of Polymerization
In vitro, tubulin polymerization, typically initiated by a temperature shift from 4°C to 37°C, follows a characteristic sigmoidal curve with three distinct phases.[1][9]
-
Nucleation (Lag Phase): This initial, slower phase involves the formation of a stable "nucleus" of tubulin oligomers. It is a thermodynamically unfavorable process and represents the rate-limiting step of polymerization.[3]
-
Elongation (Growth Phase): Once a nucleus is formed, tubulin dimers rapidly add to both ends, leading to a swift increase in polymer mass.
-
Steady State (Plateau Phase): As the concentration of free tubulin dimers decreases, the rates of polymerization and depolymerization become balanced, resulting in a plateau where the total microtubule mass remains relatively constant.[3] This equilibrium is defined by the critical concentration (Cc) , the concentration of free tubulin at which the net rate of assembly is zero.[10][11]
The following diagram illustrates the core mechanism of tubulin polymerization, highlighting the key phases and the central role of GTP.
Caption: The cycle of microtubule polymerization and depolymerization.
Assay Principle: Detecting Disruption of Polymerization
The in vitro tubulin polymerization assay is designed to monitor the assembly of purified tubulin into microtubules over time.[1] The disruption of this process by a test compound provides a direct measure of its anti-mitotic potential. There are two primary methods for detection:
-
Turbidimetric Assay: This classic method measures the increase in light scattering at 340 nm as microtubules form.[12] While robust, it can be less sensitive and prone to interference from colored or precipitating compounds.
-
Fluorescence-Based Assay: This more sensitive method utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[13][14] This approach is well-suited for high-throughput screening (HTS) due to its higher signal-to-noise ratio and reduced sample volume requirements.[15][16]
This application note will focus on the fluorescence-based method.
Classes of Tubulin-Targeting Agents
Compounds that interfere with tubulin polymerization can be broadly categorized into two classes, each producing a distinct signature in the assay:
-
Polymerization Inhibitors (Destabilizers): These compounds, such as vinca alkaloids (e.g., vinblastine, vincristine) and colchicine, bind to tubulin dimers and prevent their addition to microtubules.[2][17] This results in a decrease in the rate and extent of polymerization.
-
Polymerization Enhancers (Stabilizers): This class of drugs, exemplified by taxanes (e.g., paclitaxel), binds to polymerized tubulin within the microtubule, stabilizing the lattice and preventing depolymerization.[2][18] In the assay, this leads to a faster rate of polymerization, often with the elimination of the lag phase, and an increase in the final polymer mass.
The following workflow diagram outlines the key decision points and expected outcomes when screening for tubulin polymerization modulators.
Caption: A flowchart for identifying tubulin polymerization inhibitors and enhancers.
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Disruption Assay
This protocol is optimized for a 96-well plate format, making it suitable for HTS.[1]
Materials and Reagents
-
Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., porcine brain tubulin) is recommended for consistency.[19] Store at -80°C in small aliquots.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[13] Filter sterilize and store at 4°C.
-
GTP Solution: 100 mM GTP in distilled water. Store in small aliquots at -80°C.
-
Glycerol: For enhancing polymerization.
-
Fluorescent Reporter: DAPI solution.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Control Compounds:
-
Apparatus:
-
Temperature-controlled fluorescence plate reader capable of kinetic measurements (Excitation: ~360 nm, Emission: ~450 nm).
-
Low-volume, black, 96-well plates.
-
Multichannel pipette.
-
Reagent Preparation
It is critical to prepare all tubulin-containing solutions on ice to prevent premature polymerization. [20]
-
Tubulin Aliquots: On the day of the experiment, thaw a sufficient number of tubulin aliquots on ice.
-
10x Compound/Control Plates: Prepare a 96-well plate with 10x final concentrations of your test compounds and controls. This allows for a 1:10 dilution into the final reaction mixture.
-
Tubulin Reaction Mix: Prepare the reaction mix on ice. The final concentrations in the assay well should be:
-
2 mg/mL Tubulin
-
1 mM GTP
-
15% Glycerol
-
Fluorescent Reporter (as per manufacturer's recommendation)
-
GTB to final volume
-
| Component | Stock Concentration | Volume for 1 mL Mix (for ~20 wells) | Final Concentration |
| GTB | 1x | Varies | 1x |
| Glycerol | 100% | 150 µL | 15% |
| GTP | 100 mM | 10 µL | 1 mM |
| DAPI | Varies | As recommended | As recommended |
| Tubulin | e.g., 10 mg/mL | 200 µL | 2 mg/mL |
| Total | Adjust with GTB to 1 mL |
Experimental Procedure
-
Pre-warm the Plate Reader: Set the plate reader to 37°C.
-
Dispense Compounds: Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[1]
-
Initiate Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well using a multichannel pipette.[1] Mix gently by pipetting up and down a few times.
-
Data Acquisition: Immediately place the plate in the pre-warmed reader and begin kinetic measurements of fluorescence intensity every 60 seconds for at least 60 minutes.
Data Analysis and Interpretation
The output of the assay will be a set of kinetic curves showing fluorescence intensity over time.
Key Parameters to Analyze
-
Maximum Polymerization Rate (Vmax): The steepest slope of the polymerization curve, typically calculated from the linear portion of the growth phase.
-
Maximum Polymer Mass (Fmax): The fluorescence intensity at the steady-state plateau.
-
Lag Time (t_lag): The time required to initiate polymerization, determined by extrapolating the Vmax slope to the initial baseline.
| Parameter | Effect of Inhibitor | Effect of Enhancer |
| Vmax | Decrease | Increase |
| Fmax | Decrease | Increase |
| t_lag | Increase or No Change | Decrease or Eliminated |
Calculating IC₅₀ Values
For inhibitory compounds, a dose-response curve can be generated by plotting the percent inhibition of Vmax or Fmax against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of polymerization is inhibited, can then be calculated using a non-linear regression model.
Self-Validation and Quality Control
A robust and trustworthy assay includes internal controls that validate each experimental run.
-
Vehicle Control: This curve establishes the baseline polymerization kinetics for the given experimental conditions.
-
Positive Inhibitor Control (e.g., Nocodazole): Should demonstrate significant inhibition of both the rate and extent of polymerization.
-
Positive Enhancer Control (e.g., Paclitaxel): Should show a rapid increase in fluorescence, often with a reduced or absent lag phase, and a higher plateau than the vehicle control.[15][16]
Consistent and predictable results from these controls are essential for validating the assay's performance and ensuring the reliability of the data obtained for test compounds.
Conclusion
The in vitro tubulin polymerization disruption assay is a powerful and adaptable tool for the identification and characterization of compounds that target microtubule dynamics. By understanding the biochemical principles of tubulin assembly and carefully controlling experimental variables, researchers can generate high-quality, reproducible data critical for advancing drug discovery programs in oncology and other fields where microtubule function is paramount.
References
-
Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Role of GTP in the Assembly of Microtubules | The Journal of Biochemistry | Oxford Academic. (1977, August 1). The Journal of Biochemistry. Retrieved January 7, 2026, from [Link]
-
The critical concentration for tubulin polymerization is the concentration of | Chegg.com. (2016, December 18). Chegg. Retrieved January 7, 2026, from [Link]
-
What is the role of GTP in tubulin polymerization? | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved January 7, 2026, from [Link]
-
Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules. (1977, October 25). PubMed. Retrieved January 7, 2026, from [Link]
-
Tubulin polymerization. The kinetics of the polymerization of 2 mg/mL... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Mechanism of action of tubulin inhibitors payloads: polymerization... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Turbidity as a probe of tubulin polymerization kinetics: a theoretical and experimental re-examination. (1998, January 15). PubMed. Retrieved January 7, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, January 4). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton. Retrieved January 7, 2026, from [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.). Hölzel Diagnostika. Retrieved January 7, 2026, from [Link]
-
Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. (2020, May 14). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Kinetic analysis of cooperativity in tubulin polymerization in the presence of guanosine di- or triphosphate nucleotides | Biochemistry. (1981, February 1). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2020, November 5). JoVE. Retrieved January 7, 2026, from [Link]
-
Video: Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2020, October 12). JoVE. Retrieved January 7, 2026, from [Link]
-
Temperature sensitivity of vinblastine-induced tubulin polymerization in the presence of microtubule-associated proteins. (1987, June 1). PubMed. Retrieved January 7, 2026, from [Link]
-
Investigating Tubulin Activity Across Temperature. (n.d.). ProQuest. Retrieved January 7, 2026, from [Link]
-
What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap. Retrieved January 7, 2026, from [Link]
-
The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly. (2014, October 28). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. (1992, December 15). PubMed. Retrieved January 7, 2026, from [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). MDPI. Retrieved January 7, 2026, from [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023, March 21). YouTube. Retrieved January 7, 2026, from [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2022, November 11). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Purification of tubulin and microtubules from mouse brain. (2018). E3S Web of Conferences, 53, 04010. Retrieved January 7, 2026, from [Link]
-
Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. (2020, May 14). Molecular Biology of the Cell. Retrieved January 7, 2026, from [Link]
-
Behaviors of individual microtubules and microtubule populations relative to critical concentrations: Dynamic instability occurs when critical concentrations are driven apart by nucleotide hydrolysis. (2019, April 15). bioRxiv. Retrieved January 7, 2026, from [Link]
-
Effect of plant tubulin kinetic diversification on microtubule lengths. (2021, May 11). bioRxiv. Retrieved January 7, 2026, from [Link]
-
Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles. (2021, January 21). Nature Protocols. Retrieved January 7, 2026, from [Link]
-
Behaviors of individual microtubules and microtubule populations relative to critical concentrations: dynamic instability occurs when critical concentrations are driven apart by nucleotide hydrolysis. (2019, April 16). PubMed Central. Retrieved January 7, 2026, from [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). (n.d.). Hölzel Biotech. Retrieved January 7, 2026, from [Link]
-
Microtubule dynamics at low temperature: Evidence that tubulin recycling limits assembly. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Impact of the “tubulin economy” on the formation and function of the microtubule cytoskeleton. (2020, November 4). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Behaviors of microtubules depend on two critical concentrations. (2018, February 5). bioRxiv. Retrieved January 7, 2026, from [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023, January 29). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Inhibitors of tubulin assembly identified through screening a compound library. (2009, August 13). PubMed. Retrieved January 7, 2026, from [Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. (2023, September 29). ACS Omega. Retrieved January 7, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, January 4). Bentham Open. Retrieved January 7, 2026, from [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014, February 7). Bentham Open. Retrieved January 7, 2026, from [Link]
-
High-throughput drug screen reveals kinase inhibitors that are enhanced... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved The critical concentration for tubulin polymerization | Chegg.com [chegg.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Turbidity as a probe of tubulin polymerization kinetics: a theoretical and experimental re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. maxanim.com [maxanim.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. universalbiologicals.com [universalbiologicals.com]
- 20. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-amino-tetrazolyl-chromenone Synthesis
Welcome to the technical support guide for the synthesis of 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. This molecule is a vital intermediate in pharmaceutical development, notably in the synthesis of Pranlukast, a leukotriene receptor antagonist for asthma treatment.[1] Its unique chromone-tetrazole hybrid structure also makes it a subject of interest for its potential antimicrobial, anticancer, and enzyme inhibition properties.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into optimizing reaction yield, troubleshooting common experimental hurdles, and ensuring the safe and efficient execution of the synthesis.
Section 1: Synthesis Overview and Core Mechanism
The predominant and industrially scalable synthesis of 8-amino-tetrazolyl-chromenone involves a two-step process starting from 3-amino-2-hydroxy acetophenone. The key transformation is the cyclization reaction between an activated chromone precursor and a tetrazole ester, which circumvents the use of hazardous reagents like n-butyllithium and cryogenic conditions previously reported.[3]
The formation of the tetrazole ring itself is a classic example of a [3+2] cycloaddition reaction between a nitrile and an azide.[4] The reaction's driving force is the formation of the stable, aromatic tetrazole ring.[5] Activation of the nitrile with a Brønsted or Lewis acid is often critical to increase its electrophilicity, making it susceptible to nucleophilic attack by the azide.[5]
General Synthetic Workflow
Below is a diagram illustrating the streamlined, two-step synthesis pathway.
Caption: High-level workflow for the synthesis of 8-amino-tetrazolyl-chromenone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route?
The most efficient and industrially viable route is a two-step process involving the initial acetylation of 3-amino-2-hydroxy acetophenone, followed by a base-catalyzed cyclization with 1H-tetrazole-5-carboxylic acid ethyl ester in DMSO at 80-85°C.[3] This method avoids hazardous reagents and cryogenic temperatures, offering consistent yields of 68-72%.[1]
Q2: My tetrazole synthesis is showing very low or no conversion. What are the most common causes?
Low or no conversion is a frequent issue in tetrazole synthesis. The primary culprits are typically:
-
Insufficient Nitrile Activation: In syntheses proceeding via a nitrile intermediate, the [3+2] cycloaddition with an azide is often slow. The nitrile group requires activation by a Lewis acid (like zinc or aluminum salts) or a Brønsted acid (like ammonium chloride) to enhance its electrophilicity.[4][5]
-
Inappropriate Reaction Temperature: Many tetrazole syntheses have a significant activation energy barrier and require elevated temperatures to proceed at a practical rate.[4] For the chromone cyclization, a temperature of 80-85°C is critical.[1]
-
Moisture Contamination: The tetrazole ester intermediate can be susceptible to moisture-induced hydrolysis, which reduces the efficiency of the cyclization.[1] High humidity in the lab environment can also hinder reactions involving azides.[6]
Q3: Why is a base like sodium methoxide used in the cyclization step?
A strong base such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) is required to facilitate the cyclization reaction that forms the chromenone ring from the N-(3-ethanoyl-2-hydroxyl-phenyl)-ethanamide intermediate.[1][3] The base deprotonates key sites on the precursor molecule, enabling the intramolecular condensation and ring closure.
Q4: What are the most critical safety precautions for this synthesis?
The primary hazard is associated with the use of azides, such as sodium azide, especially in syntheses that proceed via a nitrile-azide cycloaddition.
-
Hydrazoic Acid (HN₃) Formation: Azides can react with acids (even weak Brønsted acids like ammonium chloride or trace moisture) to form hydrazoic acid, which is highly toxic and explosive.[5]
-
Safe Handling: Always conduct reactions involving azides in a well-ventilated chemical fume hood.[5]
-
Waste Disposal: Azide-containing waste must be handled with extreme care. Azides can form explosive salts with heavy metals, so this waste should be quenched and disposed of according to institutional safety protocols, never mixed haphazardly with other metal-containing waste streams.[5]
Section 3: Detailed Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common challenge. A systematic approach is required to diagnose the root cause.
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
-
Possible Cause A: Ineffective Reagent Activation
-
Symptoms: Reaction stalls with significant starting material remaining, as observed by TLC or HPLC.
-
Causality: In nitrile-to-tetrazole conversions, the nitrile is not sufficiently electrophilic to react with the azide without an activator.[4]
-
Solution:
-
Introduce an Activator: For syntheses involving a nitrile and sodium azide, add a catalyst. Lewis acids like zinc bromide (ZnBr₂) are highly effective.[6][7] Brønsted acids like ammonium chloride are also commonly used.[4][5]
-
Catalyst Quality: Ensure the catalyst is not old or hydrated, which would reduce its activity.
-
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Symptoms: Very slow reaction progress even when all reagents are correct.
-
Causality: The cyclization step has a high activation energy. The specified temperature range of 80–85°C is essential to provide sufficient thermal energy for the reaction to proceed efficiently.[1][3]
-
Solution:
-
Verify Temperature: Use a calibrated thermometer placed directly in the reaction setup (e.g., in the oil bath).
-
Ensure Uniform Heating: Use a magnetic stir bar and a suitable heating mantle or oil bath to ensure the entire reaction mixture is at the target temperature.
-
-
-
Possible Cause C: Reagent Degradation due to Moisture
-
Symptoms: Yield is inconsistently low; a new spot appears on TLC/HPLC corresponding to a hydrolyzed byproduct.
-
Causality: The key intermediate, 1H-tetrazole-5-carboxylic acid ethyl ester (IV), is susceptible to hydrolysis in the presence of water. This depletes the reagent required for the main reaction.[1]
-
Solution:
-
Use Anhydrous Solvent: Use high-quality, anhydrous DMSO.[1] Consider distilling it over a suitable drying agent if moisture is suspected.
-
Inert Atmosphere: Assemble the reaction glassware while hot (after oven-drying) and run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering.[1]
-
-
Problem 2: Significant Byproduct Formation
-
Possible Cause A: Over-acetylation during Precursor Synthesis (Step 1)
-
Symptoms: Purification is difficult; characterization (e.g., NMR) shows signals for diacetylated impurities.
-
Causality: The starting material, 3-amino-2-hydroxy acetophenone, has multiple sites for acetylation. If the reaction temperature is too high, selectivity is lost.
-
Solution:
-
-
Possible Cause B: Hydrolysis of Tetrazole Ester (Step 2)
-
Symptoms: Reduced yield of the desired product and formation of polar impurities.
-
Causality: As mentioned in Problem 1C, moisture attacks the ester, rendering it inactive for the cyclization.
-
Solution: Implement rigorous anhydrous and inert atmosphere techniques as described above.[1]
-
Problem 3: Difficulty in Product Isolation and Purification
-
Issue A: Product Fails to Precipitate Upon Acidification
-
Symptoms: After adding concentrated HCl, the solution remains clear or oily, with no solid formation.
-
Causality: The solubility of the product's hydrochloride salt can be affected by the final solvent composition or pH.
-
Solution:
-
Check pH: Ensure the pH is acidic enough (target pH 2-3) for full protonation.[3]
-
Temperature Control: Cool the solution after acidification, as solubility typically decreases at lower temperatures. A temperature below 20°C is recommended.[3]
-
Solvent Ratio: The protocol specifies dilution with methanol post-reaction.[1] Ensure this ratio is correct, as too much DMSO can keep the product in solution.
-
-
-
Issue B: Low Purity After Recrystallization
-
Symptoms: The final product appears discolored or characterization data (NMR, HPLC) shows persistent impurities.
-
Causality: Ineffective removal of side products or residual reagents.
-
Solution:
-
Activated Carbon Treatment: During recrystallization, treatment with activated carbon is crucial for removing colored impurities.[1][3]
-
Controlled Reprecipitation: After dissolving the crude hydrochloride salt with triethylamine in methanol, the reprecipitation with HCl-methanol solution should be done slowly and at a controlled temperature (<20°C) to allow for proper crystal formation, excluding impurities.[3]
-
-
Section 4: Protocols & Data
Protocol: Synthesis of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride
This protocol is adapted from a patented, optimized procedure.[3]
Step 1: Preparation of N-(3-ethanoyl-2-hydroxyl-phenyl)-ethanamide (III)
-
To a reaction vessel, add 3-amino-2-hydroxy acetophenone (II), a suitable solvent, an aqueous solution of sodium hydroxide, and an acid-binding agent. Mix until uniform.
-
Cool the mixture to 0–5°C in an ice bath.
-
Slowly add acetyl chloride dropwise, ensuring the temperature remains between 0–5°C.
-
After the addition is complete, maintain the reaction at 0–5°C and monitor by TLC or HPLC until the starting material is consumed.
-
Proceed with standard aqueous workup and extraction to isolate the intermediate (III).
Step 2: Preparation of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride (I)
-
In a dry reaction vessel under a nitrogen atmosphere, add anhydrous DMSO and sodium methoxide (or potassium tert-butoxide). Stir until uniform.
-
Sequentially add the intermediate (III) from Step 1 and 1H-tetrazole-5-carboxylic acid, ethyl ester (IV).
-
Heat the reaction mixture to 80–85°C. Monitor the reaction by HPLC until completion (typically 2-4 hours).[1]
-
Cool the solution to 35–45°C and dilute with methanol to reduce viscosity.[1]
-
In a separate vessel, prepare concentrated hydrochloric acid. Slowly add the reaction mixture to the acid, ensuring the temperature does not exceed 60°C.
-
Heat the acidic mixture to 68–72°C to facilitate precipitation of the hydrochloride salt.
-
Filter the resulting solid and wash the filter cake with water. Dry to obtain the crude product.
Purification:
-
Suspend the crude product in methanol. Add triethylamine and warm to 45-55°C until fully dissolved.
-
Add activated carbon, stir briefly, and filter the hot solution.
-
Cool the filtrate to below 20°C. Slowly add a solution of HCl in methanol dropwise to adjust the pH to 2-3, inducing precipitation.
-
Stir, then filter the solid. Wash the filter cake with methanol and dry under vacuum to yield the purified product with >98% purity.[1]
Data Tables
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Step 1 (Acetylation) | Step 2 (Cyclization) | Rationale & Reference |
|---|---|---|---|
| Temperature | 0–5°C | 80–85°C | Prevents over-acetylation; provides activation energy for cyclization.[1][3] |
| Solvent | Varies (e.g., DCM, THF) | Anhydrous DMSO | High boiling point facilitates reaction; anhydrous state prevents hydrolysis.[1] |
| Key Reagents | Acetyl Chloride | NaOMe or t-BuOK | Acylating agent; strong base required for ring closure.[3] |
| Atmosphere | Standard | Inert (Nitrogen/Argon) | Protects moisture-sensitive tetrazole ester from hydrolysis.[1] |
| Yield | - | 68–72% (overall) | Optimized process avoids hazardous reagents and improves efficiency.[1] |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution |
|---|---|---|
| Low Yield | Insufficient heat | Calibrate heating source; maintain 80-85°C for Step 2.[1][4] |
| Moisture contamination | Use anhydrous DMSO and an inert (N₂) atmosphere.[1] | |
| Byproduct Formation | Over-acetylation (Step 1) | Maintain strict 0-5°C temperature control during acylation.[1] |
| Tetrazole ester hydrolysis | Ensure all reagents and solvents are rigorously dried.[1] | |
| Purification Issues | Failure to precipitate | Check pH (target 2-3); ensure proper solvent ratios; cool to <20°C.[3] |
| | Low final purity | Use activated carbon; perform slow, controlled reprecipitation.[1] |
References
- Troubleshooting low conversion rates in tetrazole synthesis. BenchChem Technical Support. [Online].
- This compound. BenchChem. [Online].
- Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry. [Online].
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. Google Patents. [Online].
- One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. ChemProc. [Online].
- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry. [Online].
- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Online].
- Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [Online].
- Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry. [Online].
- Problem with tetrazole formation. Reddit. [Online].
- Buy this compound. Covalent Chemicals. [Online].
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Synthesis of N-acetyl-DL-homocysteine thiolactone (AOTH)
Welcome to the technical support center for the synthesis of N-acetyl-DL-homocysteine thiolactone (AOTH). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction: The Challenge of AOTH Synthesis
N-acetyl-DL-homocysteine thiolactone (AOTH), also known as citiolone, is a crucial intermediate in the development of various therapeutic agents.[1] Its synthesis, while conceptually straightforward via the acetylation of DL-homocysteine thiolactone, is often plagued by the formation of unwanted byproducts. These impurities can complicate purification, reduce yields, and impact the quality of the final compound. This guide provides a systematic approach to identifying, understanding, and mitigating the formation of these byproducts.
Core Principles of a Successful AOTH Synthesis
Achieving a high yield of pure AOTH hinges on the careful control of several key reaction parameters. The primary synthetic route involves the N-acetylation of DL-homocysteine thiolactone using an acetylating agent like acetic anhydride. The core challenges in this process are preventing reactions at sites other than the intended amine and protecting the integrity of the thiolactone ring.
Below is a workflow diagram illustrating the key stages of AOTH synthesis and the points at which byproduct formation can occur.
Caption: Figure 1. AOTH Synthesis Workflow and Byproduct Formation Points.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your AOTH synthesis experiments.
Issue 1: Low Yield and Presence of a Water-Soluble Impurity
Question: My reaction yield is significantly lower than expected, and I notice a substantial loss of product to the aqueous phase during workup. What is the likely cause and how can I prevent it?
Answer:
The most probable cause is the hydrolysis of the thiolactone ring , which opens to form N-acetyl-DL-homocysteine. This byproduct is more water-soluble than AOTH and will be lost during aqueous extraction.
Causality: The thiolactone is an ester, and like all esters, it is susceptible to hydrolysis, a reaction catalyzed by both acid and base. However, it is particularly sensitive to basic conditions. If the pH of your reaction mixture or workup solution becomes too high (typically above 7), the rate of hydrolysis increases significantly.[2][3][4]
Mechanism of Base-Catalyzed Hydrolysis:
Caption: Figure 2. Simplified mechanism of base-catalyzed AOTH hydrolysis.
Troubleshooting and Prevention Protocol:
-
pH Control:
-
During the reaction, if a base is used to scavenge the acetic acid byproduct, choose a non-nucleophilic, sterically hindered base (e.g., triethylamine or diisopropylethylamine) and add it slowly. Avoid strong bases like NaOH or KOH.
-
During workup, use a mild acidic solution (e.g., dilute HCl or a buffered solution at pH 4-5) to neutralize the base and wash the organic layer. Avoid washing with basic solutions like sodium bicarbonate if possible, or use it cautiously and quickly at low temperatures.
-
-
Temperature Management:
-
Perform the reaction and workup at low temperatures (0-25°C) to minimize the rate of hydrolysis.
-
-
Moisture Control:
-
Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Excess water will promote hydrolysis.
-
| Parameter | Recommended Condition | Rationale |
| pH | 4-6 | Minimizes both acid and base-catalyzed hydrolysis of the thiolactone ring. |
| Temperature | 0-25°C | Reduces the rate of hydrolysis and other side reactions. |
| Solvents | Anhydrous | Prevents the introduction of water, a key reactant in hydrolysis. |
Issue 2: Presence of an Impurity with a Higher Molecular Weight
Question: My mass spectrometry analysis shows a peak corresponding to AOTH + 16 amu. What is this impurity and how do I avoid it?
Answer:
This impurity is likely N-acetyl-DL-homocysteine thiolactone sulfoxide , the product of the oxidation of the sulfur atom in the thiolactone ring.[5]
Causality: The sulfide group in AOTH is susceptible to oxidation, especially in the presence of atmospheric oxygen or other oxidizing agents. This oxidation can occur during the reaction, workup, or even during storage if the material is exposed to air.
Troubleshooting and Prevention Protocol:
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Degassed Solvents:
-
Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Antioxidant Addition (for storage):
-
For long-term storage of AOTH, consider adding a small amount of an antioxidant. However, this should be carefully evaluated to ensure it does not interfere with downstream applications.
-
-
Careful Reagent Selection:
-
Ensure that none of the reagents used contain oxidizing impurities.
-
Issue 3: Formation of a Diacetylated Byproduct
Question: I am observing a byproduct with a molecular weight corresponding to the addition of a second acetyl group. How is this possible and what can be done to prevent it?
Answer:
This byproduct is likely the N,N-diacetyl derivative , where the amide nitrogen has been acetylated a second time. This can occur under forcing reaction conditions.[6]
Causality: While the initial N-acetylation of the primary amine is rapid, the resulting amide can undergo a second acetylation to form an imide (the diacetylated product). This is more likely to happen with a large excess of acetic anhydride and at elevated temperatures.[6]
Troubleshooting and Prevention Protocol:
-
Stoichiometry Control:
-
Use a minimal excess of acetic anhydride (e.g., 1.05-1.2 equivalents). While a slight excess is needed to drive the reaction to completion, a large excess increases the likelihood of diacetylation.[7]
-
-
Temperature Control:
-
Reaction Time:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor diacetylation.
-
| Parameter | Recommended Condition | Rationale |
| Acetic Anhydride | 1.05-1.2 equivalents | Minimizes the risk of diacetylation. |
| Temperature | 0-10°C | Controls the exothermic reaction and reduces the rate of side reactions. |
| Addition Rate | Dropwise | Allows for better temperature control. |
Issue 4: Product Oiling Out or Forming a Slurry During Crystallization
Question: My product is not crystallizing properly and is either oiling out or forming an unfilterable slurry. What could be the cause?
Answer:
This is often due to the presence of impurities that inhibit crystal lattice formation or a supersaturated solution. The aforementioned byproducts (hydrolyzed AOTH, oxidized AOTH, and diacetylated AOTH) can all contribute to this problem. Additionally, under basic conditions, oligomerization or polymerization of homocysteine thiolactone can occur, leading to intractable materials.[2]
Troubleshooting and Prevention Protocol:
-
Purity Check:
-
Before attempting crystallization, analyze the crude product by HPLC or NMR to assess its purity. If significant impurities are present, consider a preliminary purification step like column chromatography.
-
-
Solvent Selection:
-
Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Controlled Cooling:
-
Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Crash cooling can lead to the precipitation of impurities and the formation of fine, difficult-to-filter particles.
-
-
Seeding:
-
If you have a small amount of pure AOTH, add a seed crystal to the supersaturated solution to induce crystallization.
-
Analytical Methods for Purity Assessment
Reliable analytical methods are crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
Recommended HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient from 5% to 95% B over 20-30 minutes is a good starting point for method development.
-
Detection: UV at 210 nm
Recommended GC-MS Method:
GC-MS is particularly useful for identifying volatile impurities and can be used to quantify AOTH after derivatization.
-
Derivatization: Derivatize AOTH with an agent like heptafluorobutyric anhydride to increase its volatility.[11]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-Innowax).
-
Carrier Gas: Helium
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 250-300°C) will be necessary to elute the derivatized analyte.
-
Detection: Mass spectrometry in electron impact (EI) or negative chemical ionization (NCI) mode.[11]
Frequently Asked Questions (FAQs)
Q1: Can I use acetyl chloride instead of acetic anhydride? A1: Yes, acetyl chloride is also an effective acetylating agent. However, it is generally more reactive and corrosive, and the reaction produces HCl as a byproduct, which needs to be scavenged by a base. The use of a base can increase the risk of thiolactone hydrolysis.
Q2: What is the best way to remove unreacted acetic anhydride and acetic acid after the reaction? A2: These can be removed by evaporation under reduced pressure. However, care must be taken to avoid high temperatures that could lead to product degradation. Alternatively, for small-scale reactions, washing the organic layer with a mild aqueous base (with caution, as noted above) and then water can remove acetic acid.
Q3: My AOTH is racemic (DL-). Can I resolve the enantiomers? A3: Yes, enantiomeric resolution can be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Q4: How should I store pure AOTH? A4: AOTH should be stored in a cool, dry place, protected from light and air to prevent oxidation and hydrolysis. Storing under an inert atmosphere is recommended for long-term stability.
Conclusion
The successful synthesis of high-purity AOTH is an achievable goal with careful attention to reaction conditions and a proactive approach to troubleshooting. By understanding the mechanisms of byproduct formation and implementing the control strategies outlined in this guide, researchers can significantly improve their synthetic outcomes. Remember that methodical experimentation, coupled with diligent in-process analysis, is the key to mastering this synthesis.
References
- Edwards, O. E., and T. S. F. S. Lee. "N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES." Canadian Journal of Chemistry, vol. 42, no. 1, 1964, pp. 204-208.
- Chem-Impex. "DL-N-Acetylhomocysteine thiolactone." Chem-Impex.com.
- Luh, T.-Y., and S.-T. Liu. "Process for the direct acetylation of aromatic amines." U.S.
- BenchChem. "Managing temperature control in 2-Acetylbenzoic acid reactions." BenchChem.com, 2025.
- Jakubowski, H. "Homocysteine Thiolactone: Biology and Chemistry." Molecules, vol. 24, no. 19, 2019, p. 3443.
- ResearchGate. "Acetylation of amines with acetic anhydride.
- Bernasconi, R., et al. "Synthesis and characterization of a novel chitosan-N-acetyl-homocysteine thiolactone polymer using MES buffer.
- Garg, M., et al. "Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation." Proteins: Structure, Function, and Bioinformatics, vol. 87, no. 8, 2019, pp. 625-634.
- PatSnap. "Control Strategies For Managing Exothermic Reactions In Flow.
- Wikipedia. "Acetic anhydride." Wikipedia.org.
- Reinicke, S., et al. "Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents." RSC Advances, vol. 5, no. 101, 2015, pp. 83041-83049.
- Eng-Tips.
- Chemical Industry Journal. "Handling Reaction Exotherms – A Continuous Approach." ChemicalIndustryJournal.co.uk.
- Jakubowski, H. "Homocysteine Thiolactone: Biology and Chemistry." MDPI.com, 2019.
- Cauvin, C., et al. "Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches." Polymer Chemistry, 2024.
- Sigma-Aldrich. "DL-N-Acetylhomocysteine thiolactone 98%." SigmaAldrich.com.
- Organic Chemistry Portal. "Acetyl Protection - Common Conditions." Organic-Chemistry.org.
- Shaklee Corporation. "DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC." Shaklee.com.
- McCoy, J. P. "Temperature control in exothermic/endothermic reaction systems." U.S.
- Głowacki, R., et al. "Comprehensive studies on the development of HPLC-MS/MS and HPLC-FL based methods for routine determination of homocysteine thiolactone in human urine." Talanta, vol. 272, 2024, p. 125791.
- International Journal of Creative Research Thoughts. "Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions." IJCRT.org.
- Chan, A. W., et al. "Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry." Rapid communications in mass spectrometry, vol. 17, no. 3, 2003, pp. 218-22.
- Sharma, G. S., et al. "Inhibition of Protein N‑Homocysteinylation by Proline: A Strategy toward the Therapeutic Intervention of Hyperhomocysteinemia." ACS chemical biology, vol. 15, no. 1, 2020, pp. 215-226.
- Kégl, T., et al. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Processes, vol. 8, no. 4, 2020, p. 503.
- Jakubowski, H. "Homocysteine thiolactone and protein homocysteinylation in human endothelial cells: implications for atherosclerosis." The Journal of biological chemistry, vol. 275, no. 6, 2000, pp. 3957-62.
- Sigma-Aldrich. "Application of GC-MS technique for the determination of homocysteine thiolactone in human urine." SigmaAldrich.com.
- Sigma-Aldrich. "DL-N-Acetylhomocysteine thiolactone 98%." SigmaAldrich.com.
- Głowacki, R., et al. "Application of GC-MS technique for the determination of homocysteine thiolactone in human urine." Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, vol. 1099, 2018, pp. 49-55.
- Li, B., et al. "Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants." The FEBS journal, 2024.
- Sikora, M., et al. "Homocysteine thiolactone contributes to the prognostic value of fibrin clot structure/function in coronary artery disease." Cardiovascular research, vol. 115, no. 1, 2019, pp. 194-202.
- Sigma-Aldrich. "DL-N-Acetylhomocysteine thiolactone 98%." SigmaAldrich.com.
- Öktem, F., et al. "The effect of N-acetylcysteine supplementation on serum homocysteine levels and hepatic and renal oxidative stress in homocysteine thiolactone-treated rats." Journal of animal physiology and animal nutrition, vol. 99, no. 3, 2015, pp. 587-94.
- Manipal College of Pharmaceutical Sciences. "Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC." MCOPS.edu.
- Horváth, A., et al. "Kinetics and mechanism of the oxidation of N-acetyl homocysteine thiolactone with aqueous iodine and iodate." The journal of physical chemistry. A, vol. 117, no. 48, 2013, pp. 12849-57.
- Trends in Pharmaceutical Sciences. "TIPS..................................." Trends in Pharmaceutical Sciences, vol. 10, no. 2, 2024.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of the oxidation of N-acetyl homocysteine thiolactone with aqueous iodine and iodate [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eng-tips.com [eng-tips.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. Quantitative assay of plasma homocysteine thiolactone by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to n-butyllithium for chromenone synthesis
A Guide to Safer and More Selective Alternatives for n-Butyllithium
Welcome to the technical support center for chromenone synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking robust and reliable alternatives to n-butyllithium (n-BuLi) for key synthetic transformations, particularly those involving deprotonation and directed ortho-metalation (DoM). We will explore the causality behind experimental choices, provide field-proven troubleshooting advice, and offer detailed protocols to ensure the success and safety of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries from researchers considering a move away from traditional organolithium reagents.
Q1: Why should our lab seek alternatives to n-butyllithium?
A1: While effective, n-butyllithium poses significant safety risks. It is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[1][2] It also reacts violently with water and other protic sources.[3][4] These properties necessitate stringent handling protocols, specialized equipment, and carry a high risk of dangerous incidents, especially during scale-up operations.[2] Beyond safety, n-BuLi's high reactivity can lead to poor functional group tolerance, resulting in undesired side reactions and lower yields with complex substrates.
Q2: What are the main classes of alternative reagents for chromenone synthesis?
A2: The primary alternatives fall into three main categories, each offering a unique profile of reactivity, selectivity, and safety:
-
Lithium Amide Bases: Such as Lithium Diisopropylamide (LDA), Lithium Tetramethylpiperidide (LiTMP), and Lithium Hexamethyldisilazide (LiHMDS). These are strong, non-nucleophilic bases prized for their ability to deprotonate a wide range of carbon acids without adding to carbonyls.[5][6]
-
Magnesium-Based Amides (Hauser Bases): Compounds with the general formula R₂NMgCl. These reagents, particularly when combined with lithium chloride, offer excellent chemoselectivity and are less aggressive than their lithium counterparts.[7][8]
-
"Turbo" Grignard and Hauser Reagents: These are complexes of Grignard reagents (e.g., i-PrMgCl) or Hauser bases with lithium chloride (LiCl).[9][10] The LiCl additive breaks down organomagnesium aggregates, dramatically enhancing reactivity and solubility, allowing for metalations that are difficult or impossible with conventional Grignard reagents alone.[11][12] A prime example is the Knochel-Hauser base (TMPMgCl·LiCl) .[7][13]
Q3: How do I choose the right alternative for my specific chromenone synthesis pathway?
A3: The choice depends on the specific transformation.
-
For simple deprotonation of a C-H bond adjacent to a carbonyl to form an enolate, a standard lithium amide like LDA or LiHMDS is often sufficient.[6]
-
For Directed ortho-Metalation (DoM) on an aromatic ring bearing sensitive functional groups (e.g., esters, nitriles), the Knochel-Hauser base (TMPMgCl·LiCl) is superior.[7][13][14] Its high functional group tolerance and ability to perform metalations at practical temperatures (0 °C to room temperature) prevent side reactions common with alkyllithiums.[7]
-
If you need to perform a halogen-magnesium exchange on a functionalized aryl halide, the "Turbo" Grignard reagent (i-PrMgCl·LiCl) is exceptionally effective and fast, even at low temperatures.[9][12]
Q4: What are the key safety differences when handling these alternatives?
A4: While all strong bases must be handled under an inert, anhydrous atmosphere, the alternatives generally offer an improved safety profile. Magnesium-based reagents like the Knochel-Hauser base are not pyrophoric and are significantly less reactive towards air and moisture than n-BuLi. Lithium amides, while still reactive, are not pyrophoric and are typically handled as solutions in THF, which is a more manageable format.[5]
Section 2: Troubleshooting Guide
Direct answers to common experimental failures when using n-BuLi alternatives.
Issue 1: My directed ortho-metalation is slow or incomplete.
-
Possible Cause: The directing metalation group (DMG) on your aromatic substrate is not sufficiently Lewis basic to coordinate the magnesium center of the Hauser base.
-
Solution: While powerful DMGs like amides or O-carbamates work well, weaker ones like methoxy groups may require more forcing conditions.[15][16] Consider increasing the reaction temperature from 0 °C to room temperature or extending the reaction time. Ensure your solvent (typically THF) is absolutely anhydrous, as trace water will quench the base.
-
-
Possible Cause: The Hauser base was not prepared correctly or has degraded.
-
Solution: Use freshly prepared or recently titrated base. For the Knochel-Hauser base, ensure that the i-PrMgCl and LiCl are combined correctly to form the active complex. Commercial solutions are available and often provide more consistent results.[17]
-
Issue 2: I'm observing low yields and formation of side products.
-
Possible Cause: Your substrate is sensitive to the amine byproduct. For example, after deprotonation with LDA, the liberated diisopropylamine can sometimes interfere with subsequent electrophilic trapping steps.
-
Solution: Switch to a more sterically hindered base like LiTMP. The resulting tetramethylpiperidine is less likely to participate in side reactions.[6] Alternatively, consider using a silylamide base like NaHMDS or LiHMDS, as the resulting hexamethyldisilazane is very unreactive.
-
-
Possible Cause: For reactions involving Grignard-type reagents, you may be seeing products from nucleophilic addition rather than the desired deprotonation.
-
Solution: This is a classic problem that Hauser bases are designed to solve. The R₂N-Mg bond is far less nucleophilic than the C-Mg bond. If you must use a Grignard-type reagent for a metal-halogen exchange, use the i-PrMgCl·LiCl "Turbo" Grignard, as it promotes the exchange pathway over competing reactions.[12]
-
Issue 3: The reaction is not regioselective; I'm getting metalation at the wrong position.
-
Possible Cause: The inherent acidity of another proton in the molecule is competitive with the ortho proton activated by the DMG.
-
Solution: The choice of base is critical here. The kinetic nature of deprotonation with lithium amides at low temperatures (-78 °C) can favor the most accessible proton.[6] A Hauser base at a slightly higher temperature may offer better thermodynamic selectivity. It is also essential to re-evaluate the directing ability of your chosen DMG.[16][18]
-
Section 3: Reagent Selection & Workflow
Choosing the correct reagent is paramount for success. The following workflow provides a logical pathway for selecting the appropriate base for your chromenone synthesis.
Caption: A decision tree for selecting the optimal n-BuLi alternative.
Comparative Data of Common Bases
| Reagent | pKa (Conj. Acid) | Typical Temp. | Key Advantage(s) | Key Disadvantage(s) |
| n-BuLi | ~50 | -78 °C to 0 °C | Very strong, fast kinetics | Pyrophoric, low chemoselectivity[3][4] |
| LDA | ~36 | -78 °C | Strong, non-nucleophilic, low cost | Limited stability in solution, amine byproduct can interfere[6] |
| LiHMDS | ~30 | -78 °C to 0 °C | Good stability, non-nucleophilic, inert byproduct | Weaker base than LDA, may be slower[6] |
| NaHMDS | ~26 | -78 °C to 25 °C | Solid is stable, soluble in aromatic solvents | Weaker base than lithium amides[19][20] |
| TMPMgCl·LiCl | ~37 | 0 °C to 25 °C | Excellent chemoselectivity, not pyrophoric, high functional group tolerance | More expensive, lower kinetic basicity than n-BuLi[7][13] |
Section 4: Key Mechanisms & Protocols
Mechanism: Directed ortho-Metalation with Knochel-Hauser Base
The regioselectivity of DoM arises from a coordination-assisted deprotonation. The Lewis basic Directing Metalation Group (DMG) on the aromatic ring coordinates to the Lewis acidic magnesium center of the base. This pre-coordination positions the bulky amide base to deprotonate the sterically accessible and electronically activated ortho proton.
Caption: General mechanism of Directed ortho-Metalation (DoM). (Note: Actual chemical structures would be used in a real implementation).
Protocol 1: Chromenone Precursor Synthesis via DoM with TMPMgCl·LiCl
This protocol describes the ortho-acylation of an O-Aryl N-isopropylcarbamate, a common precursor route for chromenones. The carbamate group is an excellent DMG.
Materials:
-
O-Aryl N-isopropylcarbamate substrate (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
TMPMgCl·LiCl (1.1 equiv, typically 1.0-1.5 M in THF)
-
Acylating agent (e.g., an aromatic aldehyde, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen manifold)
Procedure:
-
Setup: Under an inert atmosphere (Argon), add the O-Aryl N-isopropylcarbamate substrate (1.0 equiv) to a flame-dried flask. Dissolve it in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Metalation: Add the TMPMgCl·LiCl solution (1.1 equiv) dropwise via syringe over 15 minutes. The solution may change color.
-
Stirring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete metalation.
-
Electrophilic Trap: Cool the mixture back down to 0 °C. Add the acylating agent (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 3-4 hours or until TLC/LC-MS analysis indicates complete consumption of the arylmagnesium intermediate.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting secondary alcohol product by flash column chromatography. This product can then be oxidized and cyclized to the target chromenone in subsequent steps.
References
- Vertex AI Search Result. Lithium Amide in Organic Synthesis: A Powerful Reagent.
-
Chem-Station Int. Ed. (2015). Turbo Grignard Reagent. Available at: [Link]
-
Organic Chemistry Data. Lithium Amide Bases--A Primer. Available at: [Link]
-
Bhuniya, D., DattaGupta, A., & Singh, V. K. (1996). Design, Synthesis, and Application of Chiral Nonracemic Lithium Amide Bases in Enantioselective Deprotonation of Epoxides. The Journal of Organic Chemistry. Available at: [Link]
-
YouTube. (2022). Turbo Grignard Reagent. Available at: [Link]
- O'Brien, P. (2002). Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. In Comprehensive Organic Synthesis II.
-
Li, J., et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega. Available at: [Link]
-
Wikipedia. Grignard reaction. Available at: [Link]
-
Grokipedia. Directed ortho metalation. Available at: [Link]
-
ResearchGate. (2016). Turbo-Grignard Reagents and Turbo-Hauser Bases. Available at: [Link]
-
Davies, H. M. L., & Bolm, C. (2007). Organometallics in heterocyclic chemistry. Chemical Society Reviews. Available at: [Link]
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. RSC Advances. Available at: [Link]
-
National Institutes of Health. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Available at: [Link]
-
Wu, C.-C., et al. (2017). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Organic & Biomolecular Chemistry. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]
-
Chem-Station Int. Ed. (2015). Knochel-Hauser Base. Available at: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available at: [Link]
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link]
-
National Institutes of Health. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Available at: [Link]
-
Wikipedia. n-Butyllithium. Available at: [Link]
-
Wikipedia. Sodium bis(trimethylsilyl)amide. Available at: [Link]
-
Wikipedia. Directed ortho metalation. Available at: [Link]
-
Asian Publication Corporation. Synthetic Routes and Biological Activities of Chromone Scaffolds. Available at: [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). Available at: [Link]
-
Common Organic Chemistry. Sodium Bis(trimethylsilyl)amide [NaHMDS]. Available at: [Link]
-
Michigan State University. Main Group Organometallic Compounds. Available at: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY. Available at: [Link]
-
University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Available at: [Link]
-
ResearchGate. The scope of Grignard reagents in conjugate addition to thiochromone.... Available at: [Link]
-
Virginia Commonwealth University. (2019). Organomagnesiums On-demand. Available at: [Link]
-
Chemistry Europe. Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Available at: [Link]
- ResearchGate. (2025). CHAPTER 6 - Organometallic Chemistry of Heterocycles: New Remarkable Facts.
-
Fiveable. Organometallics in Organic Synthesis. Available at: [Link]
-
Solubility of Things. Synthesis Methods for Organometallic Compounds. Available at: [Link]
-
ResearchGate. Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Available at: [Link]
-
PubMed. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Available at: [Link]
-
PrepChem.com. Synthesis of sodium bis(trimethylsilyl)amide. Available at: [Link]
-
Wikipedia. Grignard reagent. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sodium bis(trimethylsilyl)amide: A Powerful Base in Organic Synthesis and Materials Science. Available at: [Link]
-
Thieme. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. Available at: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]
- 8. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 9. Turbo Grignard Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Selective Metalation and Additions [sigmaaldrich.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. vapourtec.com [vapourtec.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 20. Sodium Bis(trimethylsilyl)amide [NaHMDS] [commonorganicchemistry.com]
Technical Support Center: Purification of Crude 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one by Recrystallization
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive, experience-driven framework for the purification of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. As a key intermediate in the synthesis of pharmaceuticals like Pranlukast, achieving high purity is critical.[1][2][3] The unique molecular structure, combining a chromenone backbone and a nitrogen-rich tetrazole ring, presents specific challenges in purification that standard protocols may not adequately address. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Understanding the synthesis route is key to anticipating impurities. The common synthesis involves a high-temperature (80-85°C) cyclization in Dimethyl Sulfoxide (DMSO).[1][2] Therefore, typical impurities include:
-
Unreacted Starting Materials: Such as N-(3-acetyl-2-hydroxyphenyl)-acetamide and 1H-tetrazole-5-carboxylic acid ethyl ester.
-
Thermal Decomposition Products: The compound is sensitive to high temperatures, and exceeding 85°C can promote decomposition, leading to colored, tar-like impurities.[1]
-
Side-Reaction Products: Incomplete cyclization or alternative reaction pathways can generate structurally related impurities.
-
Residual Solvents: High-boiling point solvents like DMSO can be difficult to remove completely.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or low temperatures. For this compound, which is a polar, heterocyclic molecule, a polar aprotic or polar protic solvent system is required.
Based on its known solubility, the compound is sparingly soluble in DMSO and methanol only with heating.[1] A mixed-solvent system is often most effective:
-
Primary (Solubilizing) Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for dissolving the crude product due to their high polarity and ability to disrupt the crystal lattice of this complex molecule.
-
Secondary (Anti-solvent) Solvent: Methanol or ethanol are ideal anti-solvents.[1] They are miscible with DMSO/DMF but are poorer solvents for the target compound, especially at lower temperatures. Adding the anti-solvent to the hot, saturated primary solution induces supersaturation and subsequent crystallization upon cooling.
Q3: What is a realistic expectation for yield and purity improvement?
A3: Recrystallization is always a trade-off between purity and yield. A single, carefully executed recrystallization should elevate purity from a crude state (e.g., 85-90%) to >97% (as measured by HPLC). The yield for a single recrystallization can range from 60% to 80%. Aggressive purification for >99% purity might require a second recrystallization or column chromatography, which could lower the overall yield to the 40-55% range.[4]
Troubleshooting Guide: Common Recrystallization Issues & Solutions
This section addresses specific problems encountered during the purification process.
Problem 1: My compound has "oiled out" and formed a viscous liquid instead of crystals.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. For this specific compound, which has a very high melting point (>280°C), oiling out is almost always caused by impurities depressing the melting point or excessively rapid cooling.[5]
-
Solution Protocol:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small additional volume (10-15%) of the primary hot solvent (e.g., DMSO) to decrease the concentration slightly.
-
Ensure the solution is fully homogeneous.
-
CRITICAL: Allow the flask to cool slowly. Insulate the flask by placing it on a cork ring or wooden block and covering it with a beaker. This prevents rapid temperature drops at the flask walls, which initiate oiling. Slow cooling is the most critical parameter for preventing this issue.[6]
-
Problem 2: No crystals have formed, even after the solution has cooled to room temperature.
-
Causality: This indicates that the solution is not sufficiently supersaturated. The most common reason is the use of an excessive volume of solvent during the initial dissolution step.[6]
-
Solution Protocol - Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]
-
Seeding: Add a single, tiny crystal of previously purified product (a "seed crystal") to the solution. This provides a perfect template for crystal lattice formation.[6]
-
Solvent Evaporation: Gently heat the solution again and boil off a portion of the solvent (10-20%) to increase the concentration. Then, allow it to cool slowly once more.[6]
-
Cold Shock (Last Resort): Place the flask in an ice bath or freezer for a short period. This can sometimes force precipitation, but be aware that rapid cooling may trap impurities and lead to a less pure product.[7]
-
Problem 3: The final product is still significantly colored (yellow/brown), and purity has not improved.
-
Causality: This suggests that colored impurities, likely thermal degradation products, have co-crystallized with your product. This can happen if the crystals form too quickly, physically trapping impurities within the lattice.
-
Solution Protocol:
-
Perform a Second Recrystallization: Redissolve the impure crystals in a minimum amount of fresh, hot solvent.
-
Consider an Alternative Solvent System: If the first recrystallization used a DMSO/Methanol system, trying a DMF/Ethanol or DMF/Water system may alter the solubility of the impurities, leaving them in the mother liquor.
-
Activated Charcoal (Use with Caution): For highly colored solutions, you can add a very small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Warning: Do not add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly first.
-
Warning: Charcoal can also adsorb your target compound, leading to significant yield loss. Use sparingly.
-
After a brief heating period with charcoal, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool.
-
-
Problem 4: The final yield is extremely low (<50%).
-
Causality: The primary cause of low yield is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling. A secondary cause could be premature crystallization during a hot filtration step.
-
Solution Protocol:
-
Optimize Solvent Volume: In subsequent attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.[7]
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate after collecting your crystals). Concentrate the mother liquor by boiling off about half the solvent volume and then cool it again. This will often yield a "second crop" of crystals. Note that this second crop may be of slightly lower purity than the first.
-
Ensure Proper Hot Filtration: If a hot filtration step is necessary (e.g., to remove insoluble impurities), ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the cold glass surfaces.
-
Data & Protocols
Table 1: Recommended Solvent Systems & Parameters
| Primary Solvent (Solubilizer) | Anti-Solvent (Precipitant) | Typical Ratio (v/v) | Dissolution Temp. (°C) | Cooling Protocol | Expected Purity |
| DMSO | Methanol | 1 : 3 | 80 - 85 | Slow cool to RT, then 4°C | >97% |
| DMF | Ethanol | 1 : 4 | 80 - 85 | Slow cool to RT | >95% |
| DMF | Water | 1 : 5 | 75 - 80 | Slow cool to RT, then 4°C | >97% |
Note: Data are representative and may require optimization based on the specific impurity profile of the crude material.
Experimental Workflow: Recrystallization from a DMSO/Methanol System
Caption: Recrystallization workflow for this compound.
Detailed Protocol: Recrystallization using DMSO/Methanol
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Place the flask on a hot plate and add a magnetic stir bar. Heat to 80-85°C. Add a minimum volume of pre-heated DMSO dropwise while stirring until the solid is completely dissolved. Avoid exceeding 85°C to prevent degradation.[1]
-
Induce Supersaturation: While maintaining the temperature, slowly add methanol (the anti-solvent) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add 1-2 more drops of hot DMSO to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should begin within 20-30 minutes. Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity (e.g., via HPLC, melting point) and structure (e.g., via NMR).
References
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
MDPI. Synthesis of Chromone-Related Pyrazole Compounds. Available from: [Link]
-
MDPI. In Vitro Studies of Chromone-Tetrazoles against Pathogenic Protozoa, Bacteria, and Fungi. Available from: [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]
-
Rhodes University. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Available from: [Link]
-
ResearchGate. Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Available from: [Link]
-
National Institutes of Health (NIH). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Available from: [Link]
-
University of Groningen research portal. Convergent Three-Component Tetrazole Synthesis. Available from: [Link]
-
Reddit. Recrystallization Issues : r/Chempros. Available from: [Link]
-
YouTube. How To Recrystallize A Solid. Available from: [Link]
- Google Patents. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
-
Synthonix. This compound - [A53555]. Available from: [Link]
- Google Patents. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
Eureka. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride. Available from: [Link]
-
MDPI. One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Available from: [Link]
-
PharmaCompass.com. 8-Amino-2-(2H-tetrazol-5-yl)-chromen-4-one hydrochloride. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102358737A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Google Patents [patents.google.com]
- 3. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Managing temperature control during the synthesis of 8-amino-tetrazolyl-chromenone
Welcome to the dedicated technical support guide for the synthesis of 8-amino-tetrazolyl-chromenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature throughout this multi-step synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.
The Criticality of Temperature in Chromenone Synthesis
The successful synthesis of 8-amino-tetrazolyl-chromenone, a key intermediate in the production of Pranlukast, is exceptionally reliant on precise temperature control.[1] Deviations at specific stages can lead to a cascade of issues, including the formation of intractable impurities, reduced yields, and product decomposition. This guide will provide a structured approach to understanding and mitigating these thermal challenges.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter during the synthesis, with a direct focus on temperature-related causes and solutions.
Issue 1: Low Yield of N-(3-Acetyl-2-Hydroxyphenyl)-Acetamide (Intermediate III)
Question: My initial acetylation step is resulting in a significantly lower yield than expected. What are the likely temperature-related causes?
Answer: A low yield in this initial step is frequently linked to improper temperature control, leading to the formation of diacetylated impurities.[1]
-
Causality: The acetylation of 3-amino-2-hydroxyacetophenone is a sensitive reaction. If the temperature rises above the optimal 0–5°C range during the dropwise addition of acetyl chloride, the rate of reaction increases, favoring over-acetylation.[1][2]
-
Troubleshooting Steps:
-
Verify Cooling Bath Efficacy: Ensure your ice-salt bath or cryo-cooler is maintaining a consistent internal reaction temperature between 0°C and 5°C. Use a calibrated thermometer immersed in the reaction mixture, not just the bath.
-
Control Reagent Addition: The addition of acetyl chloride is exothermic. A slow, dropwise addition is crucial to allow the cooling system to dissipate the generated heat effectively.
-
Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction appears sluggish at 0-5°C, a slight extension of the reaction time is preferable to a temperature increase.[3]
-
Issue 2: Incomplete Cyclization to the Final Product
Question: HPLC analysis of my final reaction mixture shows a significant amount of unreacted intermediates. How does temperature influence this?
Answer: Incomplete cyclization is a clear indicator that the reaction temperature was insufficient to overcome the activation energy of the final ring-closing step.
-
Causality: The cyclization to form the 8-amino-tetrazolyl-chromenone ring requires a specific thermal energy input. The established optimal temperature range for this step is 80–85°C.[1][2] Temperatures below 75°C will result in an incomplete reaction, leaving starting materials behind.[1]
-
Troubleshooting Steps:
-
Calibrate Heating Mantle/Oil Bath: Ensure your heating apparatus is accurately calibrated. A discrepancy between the set temperature and the actual internal reaction temperature is a common source of error.
-
Ensure Efficient Stirring: Inadequate stirring can lead to localized temperature gradients within the reaction vessel. Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the mixture.
-
Monitor via HPLC: Continue to monitor the reaction's progress using HPLC. If the reaction stalls, a marginal increase in temperature to the upper limit of 85°C can be attempted, but with caution.[1]
-
Issue 3: Product Decomposition and Darkening of the Reaction Mixture
Question: During the final cyclization step, my reaction mixture turned very dark, and the final product purity is low. What is the cause?
Answer: Significant darkening and low purity are strong indicators of product decomposition due to excessive heat.
-
Causality: While a temperature of 80–85°C is required for cyclization, exceeding 85°C can promote the decomposition of the desired 8-amino-tetrazolyl-chromenone product.[1] This is a narrow therapeutic window, demanding precise control.
-
Troubleshooting Steps:
-
Implement Precise Temperature Control: Use a temperature controller with a thermocouple placed directly in the reaction mixture for accurate temperature regulation.
-
Avoid Hotspots: Ensure the heating mantle or oil bath provides uniform heating to the reaction flask to prevent localized overheating.
-
Reaction Time Optimization: Do not extend the reaction time unnecessarily once HPLC analysis indicates completion. Prolonged heating, even within the optimal range, can contribute to minor degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial acetylation step and why is it so low?
A1: The optimal temperature for the acetylation of 3-amino-2-hydroxyacetophenone is 0–5°C.[1][2] This low temperature is crucial to control the reactivity of acetyl chloride and prevent side reactions, primarily over-acetylation, which would generate diacetylated impurities and reduce the yield of the desired intermediate.[1]
Q2: What is the recommended temperature range for the final cyclization step to form the chromenone ring?
A2: The recommended temperature for the final cyclization is a narrow range of 80–85°C.[1][2] This temperature provides the necessary energy for the reaction to proceed to completion efficiently.
Q3: What are the consequences of deviating from the 80–85°C range in the final step?
A3:
-
Below 75°C: The reaction will be incomplete, resulting in a low yield of the final product.[1]
-
Above 85°C: The desired product is prone to decomposition, leading to a lower yield and reduced purity.[1]
Q4: How does the choice of solvent impact temperature control?
A4: Dimethyl sulfoxide (DMSO) is the recommended solvent for the high-temperature cyclization step because its high boiling point facilitates reactions at the required 80–85°C.[1] It's important to use anhydrous DMSO as moisture can lead to the hydrolysis of the tetrazole ester intermediate, reducing the efficiency of the cyclization.[1]
Q5: Are there any temperature considerations during product purification?
A5: Yes. During the purification of the final product, acidification with concentrated HCl to precipitate the hydrochloride salt is performed at 68–72°C.[1] In the recrystallization step, if performed, warming to 45-55°C is used to dissolve the crude product in methanol with triethylamine before reprecipitation.[2]
Experimental Protocols & Data
Protocol 1: Synthesis of N-(3-Acetyl-2-Hydroxyphenyl)-Acetamide (Intermediate III)
-
Combine 3-amino-2-hydroxyacetophenone, a suitable solvent, an aqueous solution of sodium hydroxide or potassium hydroxide, and an acid-binding agent in a reaction vessel.
-
Cool the mixture to 0–5°C using an ice-salt bath.
-
Slowly add acetyl chloride dropwise, ensuring the internal temperature does not exceed 5°C.
-
Maintain the reaction at 0–5°C for 1–5 hours, monitoring completion by TLC.[1]
-
Upon completion, proceed with the appropriate aqueous workup and precipitation with concentrated hydrochloric acid to isolate the pale-yellow solid.[1]
Protocol 2: Cyclization to 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
-
To a reaction vessel, add sodium methoxide or potassium tert-butoxide and anhydrous DMSO, and stir until uniform.[2]
-
Sequentially add N-(3-Acetyl-2-Hydroxyphenyl)-Acetamide (Intermediate III) and 1H-tetrazole-5-carboxylic acid ethyl ester.
-
Heat the reaction mixture to 80–85°C and maintain for 2–4 hours.[1]
-
Monitor the reaction to completion by HPLC.[1]
-
Once complete, cool the reaction mixture and proceed with the purification protocol.
Table 1: Temperature-Dependent Outcomes in Cyclization
| Temperature Range | Observed Outcome | Purity | Yield |
| < 75°C | Incomplete Cyclization | N/A | Low |
| 80–85°C | Optimal Reaction | >98% (post-purification) | High (70-72%) |
| > 85°C | Product Decomposition | Low | Decreased |
Data synthesized from multiple sources for illustrative purposes.[1][2]
Visual Workflow and Troubleshooting Diagrams
Synthesis Workflow
Caption: Key temperature-controlled stages in the synthesis of 8-amino-tetrazolyl-chromenone.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common temperature-related issues.
References
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - MDPI. [Link]
-
Optimization of the reaction conditions for the synthesis of chromenederivatives a - ResearchGate. [Link]
-
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy | ACS Omega. [Link]
-
Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed - NIH. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Publications. [Link]
Sources
Preventing hydrolysis of tetrazole ester during synthesis
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with tetrazole esters. The tetrazole moiety is a critical bioisostere for carboxylic acids in medicinal chemistry, but the synthesis of its ester derivatives can be challenging due to their susceptibility to hydrolysis.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction yields and ensure the integrity of your final product. We will explore the mechanistic underpinnings of hydrolysis and provide field-proven protocols to circumvent common pitfalls.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section is structured to help you identify the root cause of low yields or product degradation and provides direct, actionable solutions.
Issue 1: My reaction shows low yield of the desired tetrazole ester, and I've identified the corresponding tetrazole-carboxylic acid as a major byproduct.
This is a classic symptom of premature ester hydrolysis. The ester bond is being cleaved either during the reaction itself or, more commonly, during the aqueous workup procedure.[2]
Probable Cause A: Presence of Water in the Reaction Mixture
The most fundamental requirement for hydrolysis is the presence of water. Even trace amounts can be detrimental, especially under acidic or basic conditions or at elevated temperatures.
Solutions & Scientific Rationale:
-
Implement Rigorous Anhydrous Techniques: Water is the primary reactant in hydrolysis. Its exclusion is the most critical preventative measure.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Argon) immediately before use.
-
Solvents: Use high-purity, anhydrous solvents. Solvents like DMF, THF, and CH₂Cl₂ are hygroscopic and should be freshly dried using appropriate methods (e.g., distillation over CaH₂ or passage through an activated alumina column).
-
Reagents: Ensure all starting materials, reagents, and catalysts are anhydrous. If necessary, dry them under a high vacuum or by co-evaporation with an anhydrous solvent like toluene.
-
-
Maintain an Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (N₂ or Ar). This prevents atmospheric moisture from entering the reaction vessel, which is especially important for reactions that run for extended periods.[3]
Probable Cause B: Inappropriate Workup Conditions
The aqueous workup is the highest-risk step for ester hydrolysis.[2] Using strong bases, high temperatures, or allowing prolonged contact with aqueous phases creates a perfect environment for this unwanted side reaction.
Solutions & Scientific Rationale:
-
Control Temperature: Perform all aqueous washes with ice-cold solutions. Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.[2]
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH to neutralize acid catalysts. These will rapidly and irreversibly saponify the ester.[4] Instead, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Wash the organic layer until CO₂ evolution ceases, indicating complete neutralization of the acid.[2][5]
-
Minimize Contact Time: Perform all extractions and washes as efficiently as possible. Do not let the organic and aqueous layers sit together for extended periods.[2] The longer the exposure, the greater the extent of hydrolysis.
-
Perform a Brine Wash: After the bicarbonate wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This step helps remove the bulk of the dissolved water from the organic phase, making the final drying step more efficient.[2]
-
Ensure Thorough Drying: Use a suitable anhydrous drying agent, such as Na₂SO₄ or MgSO₄, to remove all trace water from the organic layer before solvent evaporation. Add the drying agent until it no longer clumps together.[2]
Workflow: Troubleshooting Hydrolysis During Synthesis
This decision tree helps diagnose the source of unwanted hydrolysis.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of tetrazole ester hydrolysis?
A1: Ester hydrolysis is the chemical cleavage of an ester bond to form a carboxylic acid and an alcohol.[2] The reaction, which is the reverse of Fischer esterification, is catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide (RO⁻) as the leaving group. This process is generally irreversible because the resulting carboxylic acid is immediately deprotonated by the alkoxide to form a resonance-stabilized carboxylate salt, driving the equilibrium.[4]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid (H₃O⁺), making the carbonyl carbon much more electrophilic. A weak nucleophile, water, can then attack the carbonyl carbon. After a series of proton transfers, the alcohol (ROH) is eliminated as a neutral leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. This reaction is fully reversible.[6]
Caption: Simplified mechanisms for base- and acid-catalyzed ester hydrolysis.
Q2: Beyond water, what are the key factors influencing the rate of hydrolysis?
A2: Several factors critically affect the stability of a tetrazole ester.[7][8]
-
pH: The rate of hydrolysis is highly pH-dependent. Most esters exhibit maximum stability in a slightly acidic pH range of 4 to 6.[9] In strongly acidic or alkaline conditions, the rate of degradation increases significantly.[7]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, conducting reactions and workups at lower temperatures is always advisable.[10]
-
Solvent: The polarity of the solvent can influence hydrolysis rates. While synthesis is performed in anhydrous organic solvents, the introduction of aqueous media during workup poses the main threat.
-
Steric Hindrance: Esters with bulky groups near the carbonyl carbon are often more sterically hindered and can be more resistant to nucleophilic attack by water or hydroxide, thus hydrolyzing more slowly.
Q3: Should I use a protecting group on the tetrazole N-H during esterification?
A3: It depends on your chosen synthetic route. The N-H proton of a 5-substituted-1H-tetrazole is acidic, with a pKa similar to that of a carboxylic acid (around 4-5).[11]
-
When it's necessary: If your esterification procedure involves a strong base to deprotonate the alcohol or carboxylic acid, this base will also deprotonate the tetrazole N-H. This can lead to side reactions or interfere with the desired transformation. In such cases, protecting the tetrazole nitrogen is highly recommended.
-
When it might be avoided: In acid-catalyzed reactions (like Fischer esterification) or when using coupling agents like DCC/DMAP under neutral or mildly acidic conditions, protection may not be necessary.[12]
-
Common Protecting Groups: Groups like Trityl (Tr), p-methoxybenzyl (PMB), or t-butyldimethylsilyl (TBDMS) are commonly used. They must be stable to the esterification conditions and selectively removable afterward.[13][14]
Protocols & Data
Protocol 1: General Anhydrous Procedure for Tetrazole Ester Synthesis (DCC/DMAP Example)
This protocol outlines the synthesis of a tetrazole ester from its corresponding carboxylic acid using a common coupling agent, emphasizing anhydrous conditions.
-
Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry N₂ or Ar.
-
Reagent Addition: To the flask, add the tetrazole-carboxylic acid (1.0 eq), the desired alcohol (1.1 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via syringe. Stir the mixture until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. In a separate, dry flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimum amount of anhydrous CH₂Cl₂. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Post-Reaction: Upon completion, a white precipitate (dicyclohexylurea, DCU) will have formed. Proceed immediately to the hydrolysis-minimizing workup.
Protocol 2: Hydrolysis-Minimizing Aqueous Workup
This procedure is designed to isolate the ester product while minimizing hydrolytic decomposition.[2]
-
Initial Quench & Filtration: Cool the reaction mixture from Protocol 1 in an ice bath. Filter off the precipitated DCU and wash the solid with a small amount of cold, anhydrous CH₂Cl₂.
-
Transfer: Transfer the combined filtrate to a separatory funnel.
-
Acid Wash (Optional): To remove residual DMAP, wash the organic layer once with cold, dilute HCl (e.g., 0.5 M).
-
Neutralization: Wash the organic layer with two portions of cold, saturated aqueous NaHCO₃ solution. Swirl the funnel gently at first to control CO₂ evolution before shaking. Vent frequently.[2]
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine). This helps to break up any emulsions and removes residual water.[2]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄, swirling the flask. Continue adding Na₂SO₄ until it no longer clumps and flows freely.
-
Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography or recrystallization.
Table 1: Comparative Risk of Hydrolysis During Workup
| Workup Parameter | Low Risk Condition | High Risk Condition | Rationale |
| Neutralizing Agent | Cold, Saturated NaHCO₃ (aq) | Room Temp. NaOH (aq) | Strong bases cause rapid, irreversible saponification; weak bases are sufficient to neutralize acid without attacking the ester.[2][4] |
| Temperature | 0 - 5 °C (Ice Bath) | Room Temperature (~25 °C) | Hydrolysis reaction kinetics are significantly slower at lower temperatures.[2] |
| Aqueous Contact Time | < 5 minutes per wash | > 15 minutes per wash | Minimizes the time the ester is exposed to water, the key reactant for hydrolysis.[2] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | None or insufficient amount | Thorough removal of trace water is critical before solvent evaporation to prevent hydrolysis upon concentration.[2] |
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (n.d.). Benchchem.
- Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. (n.d.). Benchchem.
- Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. (2022). Organic Letters, ACS Publications.
- Effect of Heteroatom Insertion at the Side Chain of 5-Alkyl-1H-tetrazoles on Their Properties as Catalysts for Ester Hydrolysis at Neutral pH. (2005). The Journal of Organic Chemistry, ACS Publications.
- Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025). Thesis.
- Convergent Three-Component Tetrazole Synthesis. (2016). University of Groningen research portal.
- Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. (n.d.). PubMed.
- Work up of ester? (2021). ResearchGate.
- Tetrazoles via Multicomponent Reactions. (n.d.). Chemical Reviews, ACS Publications.
- Problem with tetrazole formation. (2025). Reddit.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Blog.
- Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
- Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
- mechanism of ester hydrolysis. (2019). YouTube.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Factors affecting stability of drugs. (n.d.). Slideshare.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
- "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). Review.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. qbdgroup.com [qbdgroup.com]
- 11. ontariotechu.scholaris.ca [ontariotechu.scholaris.ca]
- 12. research.rug.nl [research.rug.nl]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Enhancement for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one in Bioassays
Welcome to the technical support guide for 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of this compound's low aqueous solubility for successful bioassay implementation. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties of this compound is the first step in developing an effective solubilization strategy.
-
Structure and Functionality: The molecule is a hybrid of a chromone and a tetrazole ring.[1] The chromone core is largely planar and hydrophobic, contributing to its poor water solubility. The tetrazole ring, however, is acidic, with a pKa similar to that of a carboxylic acid (approximately 4.89-5.0).[2] This acidic proton on the tetrazole ring offers a key handle for pH-dependent solubility manipulation. The amino group on the chromone ring is basic.
-
Physical Characteristics: It is typically a dark yellow solid with a high melting point (>280°C with decomposition), which suggests a stable crystal lattice that requires significant energy to disrupt for dissolution.[1][3]
-
General Solubility Profile: It is sparingly soluble in common organic solvents like DMSO and methanol, often requiring heat to dissolve.[1] Its aqueous solubility is very low.
Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the neat organic solvent (like DMSO) but crashes out when the solution is diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay medium is often too low to maintain the compound in solution.
To address this, you have several options that will be explored in the troubleshooting guide below:
-
Optimize the co-solvent concentration: Determine the maximum tolerable co-solvent concentration for your bioassay that still maintains the compound's solubility.
-
Adjust the pH of your aqueous buffer: Leveraging the acidic nature of the tetrazole ring can significantly increase solubility.
-
Utilize solubility-enhancing excipients: Cyclodextrins can be particularly effective at encapsulating the hydrophobic parts of the molecule, increasing its apparent solubility in water.[4][5]
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This guide provides a systematic approach to improving the solubility of this compound for your bioassays.
Initial Assessment: Understanding Your Compound's Behavior
Before attempting advanced solubilization techniques, it's crucial to establish a baseline.
Protocol 1: Basic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Gentle warming (37°C) and vortexing may be necessary.[1]
-
Serial Dilution: Perform a serial dilution of the DMSO stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4) to your desired final concentrations.
-
Visual Inspection: Observe the dilutions immediately and after a period (e.g., 1-2 hours) at the assay temperature for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of the diluted solution under a microscope.
This initial assessment will help you determine the approximate aqueous solubility limit of your compound under standard assay conditions.
Strategy 1: pH Adjustment
The acidic tetrazole moiety is the most logical target for solubility enhancement via pH modification.[2] By raising the pH of the buffer above the pKa of the tetrazole ring, the proton will be removed, creating a negatively charged and more polar molecule that is more readily solvated by water.
Protocol 2: pH-Dependent Solubility Profiling
-
Prepare a set of buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5, 9.0). Ensure the buffer system has adequate buffering capacity at each pH.
-
Spiking Experiment: Add a small aliquot of your 10 mM DMSO stock solution to each buffer to achieve a target concentration that is known to precipitate at neutral pH.
-
Equilibration and Observation: Gently mix and allow the solutions to equilibrate for at least 30 minutes at your intended assay temperature. Visually inspect for precipitation.
-
Quantitative Analysis (Optional): For a more precise determination, centrifuge the samples to pellet any precipitate, and then measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Expected Outcome: You should observe a significant increase in solubility at pH values above 7.5.
Table 1: Expected pH-Dependent Solubility of this compound
| Buffer pH | Expected Solubility | Rationale |
| < 6.0 | Very Low | The tetrazole ring is fully protonated and the molecule is least polar. |
| 7.4 | Low | Partial deprotonation of the tetrazole ring, but likely insufficient for full solubilization at higher concentrations. |
| > 8.0 | High | The tetrazole ring is significantly deprotonated, leading to a charged species with increased aqueous solubility.[6] |
Strategy 2: Co-solvent Optimization
While aiming to keep the co-solvent concentration low to avoid assay interference, sometimes a slightly higher percentage is necessary.
Protocol 3: Co-solvent Tolerance Study
-
Determine Assay Tolerance: First, run a control experiment to determine the maximum percentage of DMSO (or other co-solvents like ethanol or PEG 400) that your specific bioassay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity).[7][8] It is crucial to keep the solvent concentration consistent across all dilutions of the test compound.[9]
-
Prepare Co-solvent/Buffer Mixtures: Prepare your aqueous assay buffer containing different percentages of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).
-
Solubility Test: Add your compound (from a concentrated DMSO stock) to each co-solvent/buffer mixture to your desired final concentration.
-
Observation: Observe for precipitation as described in Protocol 1.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy penalty for solvating a hydrophobic molecule.[][11]
Strategy 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[12][13]
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[4]
-
Prepare Cyclodextrin Solutions: Prepare solutions of the chosen cyclodextrin in your assay buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Complexation:
-
Method A (Direct Dissolution): Add the solid this compound directly to the cyclodextrin solutions and stir or sonicate until dissolved.
-
Method B (Co-evaporation - for higher loading): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., methanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film in your assay buffer.
-
-
Assessment: Determine the concentration of the dissolved compound in the cyclodextrin solutions using a suitable analytical method.
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, cost-effective, can produce large increases in solubility for ionizable compounds.[6] | Can affect biological systems; requires careful buffer selection. | Compounds with acidic or basic functional groups. |
| Co-solvents | Easy to implement; a wide range of co-solvents are available.[14] | Can be toxic to cells at higher concentrations; may interfere with assay readout.[7][8] | Initial screening and when pH modification is not feasible. |
| Cyclodextrins | Generally low toxicity; can significantly increase solubility without using organic solvents.[4][5] | Can be more expensive; may alter the free concentration of the drug available for biological activity. | Cell-based assays where organic solvent toxicity is a concern. |
Workflow Diagrams
References
-
Jaiswal, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available at: [Link].
-
ChemBK. This compound hydrochloride. Available at: [Link].
-
AdooQ BioScience. This compound. Available at: [Link].
-
PubChem. 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. Available at: [Link].
-
Chemsrc. CAS#:110683-22-2 | this compound. Available at: [Link].
-
Pawar, P., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link].
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link].
-
Wang, L., et al. (2021). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link].
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].
-
Sawatdee, S., et al. (2020). Cyclodextrins and their applications in pharmaceutical and related fields. Progress in Drug Research. Available at: [Link].
-
O'Neill, E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link].
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Available at: [Link].
-
American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. Available at: [Link].
-
Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link].
-
Shah, N., et al. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. Available at: [Link].
-
de Pinho, C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences. Available at: [Link].
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link].
-
AMiner. (2018). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available at: [Link].
-
PharmaCompass.com. 8-Amino-2-(2H-tetrazol-5-yl)-chromen-4-one hydrochloride. Available at: [Link].
-
Dömling, A., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link].
-
Pharmaffiliates. CAS No : 110683-23-3 | Product Name : 8-Amino-4-oxo-2-(tetrazol-5-yl)benzopyran Hydrochloride. Available at: [Link].
-
Al-Ostoot, F., et al. (2021). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link].
-
Lan, X., et al. (2023). Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. Frontiers in Pharmacology. Available at: [Link].
-
Semantic Scholar. (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link].
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Available at: [Link].
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link].
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link].
-
Pitani, L. (2017). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. University of the Pacific Theses and Dissertations. Available at: [Link].
-
Ankner, T. (2011). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. Available at: [Link].
-
Synthonix. This compound. Available at: [Link].
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link].
-
PharmaCompass.com. 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one HCl. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. australiansciencejournals.com [australiansciencejournals.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 11. wjbphs.com [wjbphs.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Overcoming challenges in the industrial production of Pranlukast intermediate
Technical Support Center: Pranlukast Intermediate Production
Welcome to the technical support center for the industrial production of key Pranlukast intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesis, troubleshoot common challenges, and optimize production processes. As your dedicated scientific resource, we will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity and success of your work.
Overview of the Core Synthesis Pathway
The industrial synthesis of Pranlukast hinges on the successful formation of a key amide intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone , and its subsequent cyclization. Understanding this central pathway is critical for troubleshooting and optimization.
Caption: Core synthesis route for Pranlukast production.
Frequently Asked Questions (FAQs)
Q1: What are the most critical intermediates in the industrial synthesis of Pranlukast?
The synthesis of Pranlukast involves several key intermediates, but two are of primary industrial significance. The first is 4-(4-phenylbutoxy)benzoic acid , which forms the side-chain of the final molecule.[1][2] The second, and arguably the cornerstone intermediate, is 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone .[1][3] The purity and yield of this amide directly impact the efficiency and quality of the final cyclization step to produce Pranlukast.
Q2: What are the common synthetic routes for 4-(4-phenylbutoxy)benzoic acid?
Several routes exist, each with distinct advantages and challenges for industrial scale-up.
-
Williamson Ether Synthesis: This is a straightforward method involving the reaction of a 4-halobutylbenzene with a p-hydroxybenzoate ester, followed by hydrolysis.[4] However, the synthesis of the 4-halobutylbenzene precursor can be complex and costly.[4][5]
-
From 1,4-Dichlorobutane: A more cost-effective approach uses low-price 1,4-dichlorobutane as the starting material, which undergoes a Friedel-Crafts alkylation, followed by substitution and hydrolysis.[3] This method is often preferred for industrial production due to its use of readily available and cheaper raw materials.[3][6]
-
From Tetrahydrofuran (THF): This route involves the ring-opening of THF, followed by Friedel-Crafts alkylation, bromination, and etherification.[4][6] This pathway offers an alternative with different raw material considerations.
Q3: What are the primary challenges when scaling up the synthesis from lab to industrial production?
Scaling up Pranlukast intermediate synthesis introduces several complexities.[1] Key challenges include:
-
Raw Material Sourcing and Purity: Ensuring a consistent supply of high-purity starting materials, such as 1-Bromo-4-phenylbutane, is crucial as impurities can significantly impact final product quality and yield.[1]
-
Reaction Control: Maintaining strict control over reaction conditions (temperature, pressure, stoichiometry) is vital. Deviations can lead to the formation of side products and impurities.[1]
-
Process Efficiency and Byproduct Management: Optimizing reaction yields and managing byproducts are essential for cost-effectiveness and environmental compliance on an industrial scale.[1]
-
Purification and Isolation: Developing robust, scalable, and efficient crystallization and filtration processes is critical for achieving the required pharmaceutical-grade purity.[7]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems encountered during the synthesis of the key intermediate, 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone .
Problem 1: Low Yield in the Amidation Step
Q: My amidation reaction between 4-(4-phenylbutoxy)benzoic acid and 3-amino-2-hydroxyacetophenone is resulting in a low yield (<75%). What are the likely causes and how can I improve it?
A: Senior Application Scientist's Insight: A low yield in this crucial C-N bond formation step often points to three areas: incomplete activation of the carboxylic acid, suboptimal reaction conditions, or side reactions.
Causality & Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species. Thionyl chloride (SOCl₂) is commonly used to form the acyl chloride in situ.
-
Verification: Ensure the complete conversion to the acyl chloride before adding the amine. This can be monitored by quenching a small aliquot and analyzing via HPLC.
-
Solution: Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[4]
-
-
Suboptimal Reaction Temperature: The reaction temperature influences both the rate of the desired reaction and potential side reactions.
-
Causality: The formation of the acyl chloride is typically performed at a moderate temperature (e.g., 60-75°C).[4] However, the subsequent addition of the amine should be controlled to prevent side reactions.
-
Solution: After forming the acyl chloride, cool the reaction mixture to a lower temperature (e.g., 0-5°C) before the dropwise addition of the 3-amino-2-hydroxyacetophenone solution. Allow the reaction to slowly warm to room temperature to proceed to completion.
-
-
Presence of Moisture: Water can hydrolyze the highly reactive acyl chloride back to the carboxylic acid, effectively quenching the reaction.
-
Solution: Ensure all solvents (e.g., toluene) and glassware are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Caption: Decision tree for troubleshooting low amidation yield.
Problem 2: Identification and Control of Process-Related Impurities
Q: My HPLC analysis shows several unexpected peaks after the synthesis of the Pranlukast intermediate. What are these likely to be and how can I minimize them?
A: Senior Application Scientist's Insight: Process-related impurities are a major concern in pharmaceutical manufacturing. They typically arise from unreacted starting materials, side-products from competing reactions, or degradation.[8] Proactive control is more effective than reactive removal.
Common Impurities and Their Sources:
| Impurity Name/Type | CAS Number | Likely Source | Mitigation Strategy |
| 4-(4-phenylbutoxy)benzoic acid | 30131-16-9 | Unreacted starting material; hydrolysis of acyl chloride intermediate.[2][8] | Ensure complete activation and amidation; use anhydrous conditions. |
| 3-Amino-2-hydroxyacetophenone | 70977-72-9 | Unreacted starting material.[7] | Use appropriate stoichiometry (often a slight excess of the acyl chloride). |
| Diacylated Product | N/A | Reaction of a second acyl chloride molecule with the hydroxyl group of the product. | Control reaction temperature; add the acyl chloride slowly to the amine. |
| Residual Solvents | N/A | Toluene, DMF, Methanol used during synthesis and workup.[8] | Implement effective drying and solvent swapping procedures post-reaction. |
Analytical & Purification Strategy:
-
Detection: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for detecting and quantifying these impurities.[7][9] Mass spectrometry (LC-MS) is essential for identifying unknown peaks.[9]
-
Purification: The primary method for purifying the crude intermediate is recrystallization . The choice of solvent is critical. Toluene is often effective for this intermediate.[4] For persistent impurities, slurry washes with a solvent in which the product is poorly soluble but the impurity is soluble can be effective.
Problem 3: Challenges in Crystallization and Polymorphism
Q: The isolated intermediate is difficult to filter or has inconsistent physical properties (e.g., melting point, solubility). Could this be a polymorphism issue?
A: Senior Application Scientist's Insight: Yes, this is a strong possibility. Pranlukast itself is known to form multiple pseudo-polymorphs (solvates) with various solvents like water, methanol, and DMF.[10] It is highly probable that its key intermediates exhibit similar behavior. The crystalline form significantly impacts filtration, drying, stability, and downstream processing.
Troubleshooting & Control:
-
Solvent Selection: The solvent used for crystallization is the most critical factor.
-
Action: Conduct a solvent screen to find a system that yields a stable, easily filterable crystalline form. Start with solvents used in the synthesis (e.g., toluene) and anti-solvents (e.g., heptane).
-
Rationale: Different solvents can be incorporated into the crystal lattice, forming solvates with different properties.[10] Desolvation of these can sometimes lead to different anhydrous polymorphs.[10]
-
-
Control of Supersaturation: The rate of cooling and addition of anti-solvent affects crystal size and form.
-
Action: Employ a controlled cooling profile rather than crash-cooling in an ice bath. If using an anti-solvent, add it slowly to the solution of the intermediate.
-
Rationale: Rapid crystallization traps solvent and impurities, leading to poor crystal habit and filtration issues. Slow, controlled crystallization allows for the formation of a more stable, pure crystalline lattice.
-
-
Characterization: It is essential to characterize the solid form obtained.
-
Methods: Use techniques like Differential Scanning Calorimetry (DSC) to determine melting point and detect phase transitions, X-Ray Powder Diffraction (XRPD) to identify the crystal structure, and Thermogravimetric Analysis (TGA) to quantify solvent content.
-
Key Experimental Protocols
Protocol 1: Synthesis of 3-[4-(4-phenylbutoxy)benzoylamino]-2-hydroxyacetophenone (Intermediate)
This protocol is a representative synthesis based on established literature and should be adapted and optimized for specific laboratory or plant conditions.[4]
-
Acyl Chloride Formation:
-
To a dry, inerted reactor, add 4-(4-phenylbutoxy)benzoic acid (1.0 eq), toluene (5-10 volumes), and catalytic DMF (0.01 eq).
-
Heat the mixture to 60-70°C.
-
Slowly add thionyl chloride (1.1 eq) over 30 minutes, maintaining the temperature.
-
Stir the mixture at this temperature for 1-2 hours until the reaction is complete (monitor by HPLC).
-
Cool the reaction mixture to room temperature.
-
-
Amidation Reaction:
-
In a separate reactor, dissolve 3-amino-2-hydroxyacetophenone (0.95 eq) in a suitable solvent (e.g., toluene or dichloromethane) with a mild base like pyridine (1.1 eq).
-
Cool the amine solution to 0-5°C.
-
Slowly add the previously prepared acyl chloride solution to the amine solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until completion.
-
-
Workup and Isolation:
-
Quench the reaction with water or dilute aqueous acid (e.g., 1M HCl).
-
Separate the organic layer. Wash sequentially with water, a dilute base (e.g., 5% NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Transfer the crude intermediate to a clean reactor.
-
Add a suitable solvent (e.g., toluene, 3-5 volumes) and heat to a gentle reflux (approx. 110°C for toluene) until all the solid dissolves.[4]
-
-
Decolorization (Optional):
-
If the solution is highly colored, cool it slightly and add activated charcoal (0.5-1% w/w). Stir for 15-30 minutes, then filter the hot solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of pure product can be beneficial.
-
Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Filter the resulting slurry to collect the crystals.
-
Wash the filter cake with a small amount of cold, fresh solvent.
-
Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.
-
References
- Pranlukast Intermediates In Drug Development. (2025). Google AI Search.
- Pranlukast Hydrate Intermediates Role In Drug Formul
- PRANLUKAST - New Drug Approvals. (2014). New Drug Approvals.
- Pranlukast Impurities and Rel
- Zhang, Y., et al. (2013). Synthesis of pranlukast. TSI Journals.
- Jones, T. R., & Labelle, M. (1998). Chemistry and Structure–Activity Relationships of Leukotriene Receptor Antagonists.
- Improving solubility with promiscuous multi-component drug crystals. (2015). European Pharmaceutical Review.
- Pranlukast-impurities.
- Novel process for synthesizing Pranlukast intermediate p-phenylbutoxybenzoic acid. (Patent).
- Pranlukast Impurities. SynZeal.
- Duan, L.-J., et al. (2013). Optimization of the synthesis of Pranlukast intermediate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities.
- Method for synthesizing drug pranlukast from tetrahydrofuran path. (Patent CN101450943B).
- New preparation method of Pranlukast. (Patent CN106588897A).
- Preparation method of Pranlukast intermediate. (Patent CN101781288B).
- Kumar, D., et al. (2022).
- Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid. (Patent CN104402710A).
- Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone. (Patent CN107098822B).
- 4-Oxo-8-[4-(4-phenylbutoxy)benzoylaMino]-4H-1-benzopyran-2-carboxylic Acid. Chemicalbook.
- 4H-1-Benzopyran-2-carboxylic acid, 4-oxo-8-[[4-(4-phenylbutoxy)benzoyl]amino]-, ethyl ester. Chemicalbook.
- Method for synthesizing 4-(4-phenylbutoxy) benzoic acid. (Patent CN105693508A).
- Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction. (2001). PubMed.
- Process for producing 8-amino-4-oxo-2-(tetrazol-5-yl). (Patent JP2007231019A).
- 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran. Chemicalbook.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. Pranlukast Impurities | SynZeal [synzeal.com]
- 3. Novel process for synthesizing Pranlukast intermediate p-phenylbutoxybenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN104402710A - Novel synthesis route of pranlukast intermediate 4-(4-phenylbutoxyl)benzoic acid - Google Patents [patents.google.com]
- 6. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. veeprho.com [veeprho.com]
- 9. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of Pranlukast Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Method refinement for consistent batch-to-batch purity of AOTH
Technical Support Center: AOTH Method Refinement
A Guide to Achieving Consistent Batch-to-Batch Purity
Welcome to the technical support center for AOTH (Active Pharmaceutical Ingredient - Generic). This guide is designed for researchers, scientists, and drug development professionals dedicated to refining their methods for consistent, high-purity AOTH production. As Senior Application Scientists, we understand that achieving batch-to-batch consistency is paramount for reliable downstream formulation, clinical outcomes, and regulatory success.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting, answers to frequently asked questions, and refined methodologies. We will explore the causality behind experimental choices, helping you build robust and self-validating processes.
Section 1: Foundational Knowledge: AOTH Purity and Impurity Profiling
Before troubleshooting, a solid understanding of what constitutes purity for your Active Pharmaceutical Ingredient (API) and where potential impurities originate is essential.
Q: What defines the purity of AOTH, and why is a simple percentage not enough?
A: AOTH purity is a measure of the degree to which it is free from extraneous substances.[2] While a purity value, such as "99.8% pure" determined by High-Performance Liquid Chromatography (HPLC), is a critical quality attribute, it's only part of the story. A comprehensive purity profile also involves the identification and quantification of all impurities present.[] Regulatory bodies like the ICH have strict guidelines for reporting, identifying, and qualifying impurities, as even trace amounts can impact the safety and efficacy of the final drug product.[4] Therefore, the goal is not just a high purity number, but a consistent and well-characterized impurity profile from batch to batch.
Q: What are the common sources of impurities in the AOTH manufacturing process?
A: Impurities can be introduced at nearly any stage of the manufacturing process.[][5] Understanding these sources is the first step in controlling them. They are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.
-
Organic Impurities: These are the most common and are often structurally related to the AOTH molecule itself. They can originate from:
-
Starting Materials: Impurities present in the initial raw materials can carry through the synthesis.[6]
-
Intermediates: Unreacted intermediates from a previous step.
-
By-products: Formed from side reactions that compete with the main chemical transformation.
-
Degradation Products: AOTH can degrade during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[7][8]
-
-
Inorganic Impurities: These are often derived from the manufacturing process and can include:
-
Reagents, ligands, and catalysts.
-
Heavy metals or other materials leached from equipment.
-
Filter aids and charcoal.[8]
-
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed.[8]
Below is a diagram illustrating the primary sources of potential impurities in a typical AOTH synthesis workflow.
Caption: Sources of Impurities in AOTH Manufacturing.
Section 2: Troubleshooting Guide for Purity Deviations
This section addresses specific, common problems encountered during AOTH production that lead to inconsistent batch-to-batch purity.
Q1: My AOTH batch purity is consistently lower than the 99.5% target. What is the most systematic way to diagnose and solve this?
A: A lower-than-expected purity is a classic problem that requires a systematic investigation of raw materials, reaction conditions, and purification efficacy. Even minor variations in reaction conditions can impact purity levels.[9]
Logical Troubleshooting Workflow:
Caption: Systematic Troubleshooting for Low AOTH Purity.
Step 1: Scrutinize Raw Materials The quality of your final API begins with the quality of your starting materials.[9] Do not assume a supplier's Certificate of Analysis (CoA) tells the whole story.
-
Action: Re-test incoming raw materials using your own validated analytical methods. Pay close attention to impurities that are known to be difficult to purge in later steps.
-
Causality: Variability in raw materials is a leading cause of inconsistent final product quality.[10][11][12] A new impurity in a starting material can directly translate to a new, unknown peak in your final AOTH. Establishing long-term partnerships with reliable suppliers can help maintain supply chain stability.[9]
Key Raw Material Attributes to Monitor
| Attribute | Parameter to Test | Acceptance Criteria | Rationale |
| Identity | FTIR / NMR Spectroscopy | Match to Reference Standard | Confirms correct material. |
| Purity Assay | HPLC / GC | > 99.0% (example) | Ensures main component is present in sufficient quantity. |
| Specific Impurities | HPLC / GC | Known Impurity A < 0.1% | Prevents carry-over of problematic impurities. |
| Water Content | Karl Fischer Titration | < 0.5% | Water can interfere with certain reactions or affect crystallization. |
Step 2: Investigate the Reaction If raw materials are within specification, the next logical step is the chemical reaction itself.
-
Action: Use in-process controls (e.g., periodic HPLC analysis of the reaction mixture) to monitor the formation of AOTH and the consumption of starting materials. Look for the appearance of by-products.
-
Causality: Sub-optimal reaction conditions (temperature, pressure, reaction time, mixing speed) can lead to incomplete reactions or the formation of side products.[13] For example, a slightly elevated temperature might accelerate a degradation pathway, creating impurities that are difficult to remove later.
Step 3: Evaluate the Purification Process Crystallization is the most common and critical method for purifying APIs.[14] Its effectiveness depends on a delicate balance of thermodynamic and kinetic factors.
-
Action: Analyze the mother liquor (the liquid remaining after crystallization). If the mother liquor is highly pure and your final AOTH is not, it suggests that impurities are being trapped (occluded) within the crystal lattice during formation.
-
Causality: Rapid cooling or high levels of supersaturation can cause crystals to form too quickly, trapping solvent and impurities.[] The choice of solvent is also critical; it should provide a balance where AOTH has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble throughout.[]
Q2: I'm observing new, unidentified peaks in my HPLC chromatogram that were not present in previous batches. What are they and how do I eliminate them?
A: The appearance of new, unexpected peaks is a significant concern that points to a change in the process or degradation of the material.[16] Identifying the structure of these new entities is a priority.
Step 1: Identification
-
Action: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the new impurity. This is often the fastest way to get an initial clue about its identity. For full structural elucidation, the impurity may need to be isolated using preparative HPLC, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]
Step 2: Root Cause Analysis
-
Potential Cause: Degradation. Has the batch been exposed to heat, light, oxygen, or extreme pH for longer than usual?[19] Degradation pathways are a common source of new impurities.[7] For instance, ester-containing molecules are susceptible to hydrolysis, while electron-rich moieties can be prone to oxidation.
-
Solution: Conduct forced degradation studies (stress testing) on pure AOTH.[19] Expose it to acid, base, peroxide (oxidation), heat, and light. This will help you intentionally generate potential degradation products and see if they match the unknown peaks in your batch. If a match is found, tighten controls on the corresponding process parameter (e.g., reduce temperature, protect from light).
-
-
Potential Cause: Contamination. Was the reactor cleaned properly? Could a solvent have been contaminated? Human error or equipment failure can introduce foreign substances.[13]
-
Solution: Review batch records meticulously. Audit cleaning logs and raw material dispensing records. If contamination is suspected, sample and test all potential sources (solvents, reagents, etc.) that were used for that specific batch.
-
-
Potential Cause: Change in a Raw Material. A supplier may have subtly changed their manufacturing process, introducing a new impurity that now carries through your synthesis.
-
Solution: As in Q1, re-analyze the specific lots of raw materials used for the problematic batch and compare them to lots from a "good" batch.
-
Section 3: Frequently Asked Questions (FAQs) for Method Refinement
1. What are the most critical process parameters (CPPs) to control for consistent AOTH purity? Critical Process Parameters are those that have a direct impact on a Critical Quality Attribute (in this case, purity). While this is specific to each process, the most common CPPs for synthesis and crystallization are reaction temperature, rate of reagent addition, agitation speed, and crystallization cooling rate.[13][] A Quality by Design (QbD) approach, which involves systematically studying these parameters, is the best way to identify and control them.[]
2. How do I select the optimal solvent system for AOTH crystallization? Solvent selection is crucial for achieving high purity and the desired crystal form.[] An ideal solvent should:
-
Completely dissolve the AOTH at an elevated temperature.
-
Provide low AOTH solubility at a low temperature to ensure high yield.
-
Keep impurities dissolved at all temperatures, so they remain in the mother liquor.
-
Be chemically inert, not reacting with the AOTH.[]
-
Be safe and environmentally acceptable. A solvent screening process, often using a traffic light system (Green: Good, Amber: Potential, Red: Unsuitable), is a common and effective approach.[21]
3. What is the best analytical method for routine purity analysis of AOTH? For most small-molecule APIs like AOTH, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for purity analysis.[22][23] It is robust, reproducible, and capable of separating a wide range of impurities from the main compound. For detecting and quantifying trace-level genotoxic impurities, more sensitive detectors like Mass Spectrometry (MS) may be required.[18]
4. What are the recommended storage conditions to prevent AOTH degradation? To determine optimal storage conditions, you must understand AOTH's sensitivities. Based on forced degradation studies, if AOTH is sensitive to light, it should be stored in amber containers. If it's sensitive to oxidation, it should be stored under an inert atmosphere (e.g., nitrogen or argon). If it's sensitive to heat, it requires refrigerated or controlled room temperature storage.[7][19]
Section 4: Refined Protocols for Robust AOTH Production
The following protocols are provided as templates. They should be adapted and validated for your specific process and equipment.
Protocol 1: Refined Cooling Crystallization Protocol
This protocol is designed to maximize purity by promoting slow, controlled crystal growth, which minimizes impurity occlusion.
-
Dissolution: Dissolve the crude AOTH solid in the minimum amount of a pre-determined optimal solvent (e.g., isopropanol) at an elevated temperature (e.g., 75 °C). Ensure complete dissolution.
-
Clarification (Optional): If insoluble particulate matter is present, perform a hot filtration.
-
Controlled Cooling - Stage 1 (Nucleation): Cool the solution slowly and with controlled agitation from 75 °C to 65 °C over 1 hour. This slow cooling allows for controlled nucleation.
-
Seeding (Recommended): At 65 °C, add a small quantity (0.1-1.0% w/w) of pure AOTH seed crystals. This step is critical for controlling polymorphism and particle size.[]
-
Controlled Cooling - Stage 2 (Crystal Growth): Hold at 65 °C for 1 hour to allow the seed crystals to mature. Then, cool the slurry slowly from 65 °C to 5 °C over a period of 4-6 hours. Rapid cooling can lead to the formation of fine particles or trap impurities.[]
-
Maturation: Hold the slurry at 5 °C with gentle agitation for at least 2 hours to maximize yield.
-
Isolation: Filter the crystals and wash the filter cake with a small amount of cold, fresh solvent.
-
Drying: Dry the purified AOTH under vacuum at a temperature well below its melting point to remove residual solvent without causing degradation.
Protocol 2: Standard RP-HPLC Method for Purity Assessment
This method provides a baseline for accurately quantifying AOTH and its related impurities.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good retention and resolution for many organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of acidic/basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (or λmax of AOTH) | Common wavelength for aromatic compounds; use the maximum absorbance wavelength for best sensitivity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
References
-
Neuland Labs. (n.d.). Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. Retrieved from [Link]
-
Pfizer CentreOne. (2022). Five best practice to ensure quality active pharmaceutical ingredients. Tableting. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
Arborpharm. (2023). How does the source of raw materials affect the quality of APIs?. Retrieved from [Link]
-
Stauffer, T., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. Request PDF on ResearchGate. Retrieved from [Link]
-
Stauffer, T., et al. (2018). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. PubMed. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024). Maintaining quality and compliance in API manufacturing. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]
-
Stauffer, T., et al. (2019). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. PubMed. Retrieved from [Link]
-
BioPharm International. (n.d.). Raw Material Variability. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
-
AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. Retrieved from [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]
-
ACS Nanoscience Au. (n.d.). The Huge Role of Tiny Impurities in Nanoscale Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Retrieved from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Galaleldeen, H., et al. (2025). Oxidative degradation of alpha-tocopherol by reactive oxygen species, identifying products, and product anticancer activity. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. PMC. Retrieved from [Link]
-
Bio-Rad. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
ResearchGate. (n.d.). AOPs mechanism for pharmaceutical degradation. Retrieved from [Link]
-
Agilent. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
I'm Sorry. (2024). Degradation mechanisms: Significance and symbolism. Retrieved from [Link]
-
Qu, H., et al. (n.d.). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PMC - NIH. Retrieved from [Link]
-
Moravek. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Retrieved from [Link]
-
Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]
-
Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Causes Product Quality Variations In Chemical Batch Manufacturing?. YouTube. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Controlled One-Step Synthesis of Monodisperse CeO2 Octahedra in a Binary Solvent System with Waste Liquid Recycling. Retrieved from [Link]
-
ResearchGate. (2025). Identifying sources of batch to batch variation in processability. Retrieved from [Link]
-
YouTube. (2023). safety risks of impurities in preclinical & clinical compounds. Retrieved from [Link]
-
Contract Pharma. (2018). Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance). Retrieved from [Link]
Sources
- 1. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medikamenterqs.com [medikamenterqs.com]
- 4. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
- 5. youtube.com [youtube.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Degradation mechanisms: Significance and symbolism [wisdomlib.org]
- 8. youtube.com [youtube.com]
- 9. scllifesciences.com [scllifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. m.youtube.com [m.youtube.com]
- 14. crystalpharmatech.com [crystalpharmatech.com]
- 16. biomedres.us [biomedres.us]
- 17. Identity determination and purity testing [chemcon.com]
- 18. agilent.com [agilent.com]
- 19. pharmtech.com [pharmtech.com]
- 21. m.youtube.com [m.youtube.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Navigating the Solution Stability of 8-Amino-Tetrazolyl-Chromenones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-amino-tetrazolyl-chromenone derivatives. This guide is designed to provide in-depth, practical advice on addressing the stability challenges frequently encountered when handling these compounds in solution. By understanding the underlying chemical principles, you can design more robust experiments, ensure data integrity, and accelerate your research and development efforts.
Introduction: The Duality of Reactivity and Instability
The 8-amino-tetrazolyl-chromenone scaffold is a promising pharmacophore, integrating the biologically active chromenone core with the metabolically stable tetrazole ring, which often serves as a bioisostere for a carboxylic acid group.[1][2][3] However, the very features that confer desirable pharmacological properties can also introduce chemical liabilities in solution. The electron-donating amino group at the 8-position can influence the electron density of the chromenone ring system, while the entire structure is susceptible to degradation under various experimental conditions, including pH fluctuations, temperature changes, and light exposure.[4] This guide will provide a structured approach to identifying, troubleshooting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My 8-amino-tetrazolyl-chromenone solution is changing color. What could be the cause?
A change in the color of your solution, often to a yellow or brownish hue, is a common indicator of degradation. This is likely due to the formation of colored degradation products arising from the oxidation of the 8-amino group or instability of the chromenone core.[5] It is crucial to investigate the cause promptly to ensure the integrity of your experimental results.
Q2: At what pH range are 8-amino-tetrazolyl-chromenone compounds generally most stable?
While the optimal pH is specific to each derivative, many tetrazole-containing pharmaceuticals exhibit their greatest stability in the pH range of 4 to 8.[4] The tetrazole ring itself is remarkably stable in both highly acidic and basic conditions.[6] However, the chromenone core and the 8-amino substituent are more susceptible to pH-dependent hydrolysis. Extreme pH values should be avoided. A pH-rate profile study is essential to determine the specific pH of maximum stability for your compound.
Q3: Can the choice of solvent affect the stability of my compound?
Absolutely. The polarity and protic nature of the solvent can significantly influence the stability of your compound. While aqueous solutions are common for biological assays, organic co-solvents may enhance stability in some cases.[4][7] For instance, protic solvents can participate in hydrogen bonding and potentially facilitate hydrolytic degradation pathways of the chromenone moiety. It is advisable to assess the stability of your compound in a few different solvent systems relevant to your experimental design.
Q4: I'm observing a loss of my compound's concentration over time in solution, even when stored in the dark. What are the likely degradation pathways?
In the absence of light, the primary degradation pathways to consider are hydrolysis and oxidation.
-
Hydrolysis: The chromenone core can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.[8]
-
Oxidation: The 8-amino group can be prone to oxidation, which can be catalyzed by trace metal ions or dissolved oxygen.[5]
Identifying the specific degradation products through techniques like LC-MS/MS is crucial for confirming the degradation pathway.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Sample Preparation and Analysis
Symptoms:
-
Inconsistent analytical results (e.g., variable peak areas in HPLC).
-
Appearance of new peaks in the chromatogram during the analytical run.
-
Loss of compound potency in biological assays shortly after dissolution.
Causality: This often points to instability under the specific conditions of your sample preparation or analytical method, such as the pH of the mobile phase, temperature of the autosampler, or the presence of certain additives.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid in-process degradation.
Step-by-Step Guidance:
-
pH of Mobile Phase: Ensure the pH of your HPLC mobile phase is within the optimal stability range (typically pH 4-8) for your compound.[4]
-
Autosampler Temperature: If your compound is thermally labile, maintain your autosampler at a low temperature (e.g., 4°C) to minimize degradation during long analytical runs.
-
Solvent and Additives: Evaluate the compatibility of your compound with any co-solvents or additives in your sample diluent and mobile phase. Some organic solvents can promote degradation.
Issue 2: Long-Term Storage Instability
Symptoms:
-
Significant decrease in purity of a stock solution over days or weeks.
-
Formation of precipitates.
-
Loss of biological activity of stored aliquots.
Causality: This points to slower degradation processes such as oxidation, hydrolysis, or photodegradation occurring over time. The storage conditions (temperature, light exposure, and solvent) are critical factors.
Preventative Measures and Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly slow down the rate of most chemical degradation reactions.[4] |
| Light Exposure | Store solutions in amber vials or protect from light with aluminum foil. | Chromenone derivatives can be susceptible to photodegradation.[4][9] |
| Atmosphere | For sensitive compounds, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen). | This minimizes the presence of oxygen, thereby reducing the potential for oxidative degradation.[4] |
| Solvent Choice | Use aprotic solvents like DMSO or DMF for long-term storage if compatible with your downstream application. | Aprotic solvents do not participate in hydrolysis reactions. |
| Additives | Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to your buffer. | Antioxidants can prevent oxidative degradation, while chelating agents bind metal ions that can catalyze degradation.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of your 8-amino-tetrazolyl-chromenone derivative.[4][10][11]
Objective: To determine the degradation pathways of the compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[12]
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[12]
-
Thermal Degradation: Heat the stock solution at 70°C in the dark.[4]
-
Photodegradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines), with a control sample protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.[13]
-
Data Evaluation: Calculate the percentage of degradation and identify major degradation products, potentially using LC-MS/MS for structural elucidation.
Caption: Workflow for a forced degradation study.
References
- Benchchem. Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution.
- PubMed. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability.
- Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.
- ResearchGate. Features of thermal decomposition of N-substituted tetrazoles.
- NIH. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants.
- ACS Publications. Effect of the Chromone Core Substitution of Dirchromone on the Resultant Biological Activities.
- ResearchGate. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- ResearchGate. Solvent effects on the kinetics and reactivity trends of base-catalyzed hydrolysis of some chromen-2-one indicator dyes at different temperatures.
- Journal of Materials Chemistry A (RSC Publishing). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes.
- RSC Publishing. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Materials Advances (RSC Publishing). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
- Maximum Academic Press. Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- CoLab. The thermal decomposition of tetrazoles.
- ResearchGate. Chemical structures of chromenone derived compounds (chromone and...).
- ACS Publications. Tetrazoles via Multicomponent Reactions.
- ResearchGate. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants.
- IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- Labinsights. Forced Degradation Studies.
- MDPI. Furan-Indole-Chromenone-Based Organic Photocatalyst for α-Arylation of Enol Acetate and Free Radical Polymerization Under LED Irradiation.
- PubMed. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants.
- NIH. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters.
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- Publications of the IAS Fellows. Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study.
- PubMed. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery.
- NIH. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study.
- PubMed. Gas chromatographic methods for monitoring of wastewater chlorophenol degradation in anaerobic reactors.
- ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
-
ResearchGate. Chemical structure and numbering of the chromone core[4].. Available from:
- Google Patents. Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
- ResearchGate. Quantitative Raman analysis of solution and degradation monitoring in H2O2-based CMP slurry.
- (PDF) Forced Degradation Studies for Estimation of Finerenone by RP-HPLC Method.
- ResearchGate. Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides.
- NIH. α-Amino Acid-Isosteric α-Amino Tetrazoles.
Sources
- 1. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 7. Understanding solvent effects on structure and reactivity of organic intermediates: a Raman study - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Furan-Indole-Chromenone-Based Organic Photocatalyst for α-Arylation of Enol Acetate and Free Radical Polymerization Under LED Irradiation [mdpi.com]
- 10. ijrpp.com [ijrpp.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 8-amino-tetrazolyl-chromenone Versus Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial efficacy of the novel compound 8-amino-tetrazolyl-chromenone against the well-established fluoroquinolone antibiotic, ciprofloxacin. This document is intended to be a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and drug development, offering an objective overview supported by available experimental data.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Chromone and tetrazole scaffolds have independently demonstrated a wide range of biological activities, including antibacterial properties. The hybridization of these two pharmacophores into a single molecule, such as 8-amino-tetrazolyl-chromenone, presents a promising strategy for the development of new therapeutics. This guide will delve into the known antibacterial profiles of 8-amino-tetrazolyl-chromenone and ciprofloxacin, providing a comparative assessment of their in vitro efficacy.
Compound Profiles
Ciprofloxacin: The Established Standard
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1] It is particularly effective against a wide range of Gram-negative bacteria and is also active against some Gram-positive organisms.[2]
Mechanism of Action: Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, ciprofloxacin leads to breaks in the bacterial DNA, ultimately resulting in cell death.[3]
Spectrum of Activity: Ciprofloxacin is highly active against most Gram-negative bacteria, including Enterobacteriaceae (like Escherichia coli) and Pseudomonas aeruginosa.[4] Its activity against Gram-positive bacteria, such as Staphylococcus aureus, is generally moderate.[4][5]
Resistance Mechanisms: Widespread use has led to the emergence of ciprofloxacin-resistant bacterial strains. The primary mechanisms of resistance involve mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity.[6] Another significant mechanism is the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[6]
8-amino-tetrazolyl-chromenone: A Novel Contender
8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one is a synthetic heterocyclic compound that combines the structural features of a chromone and a tetrazole. Research into chromone and tetrazole derivatives has revealed their potential as antimicrobial agents.[7][8][9]
Mechanism of Action: The precise mechanism of action for 8-amino-tetrazolyl-chromenone has not been fully elucidated. However, based on the known activities of its constituent moieties, several potential mechanisms can be postulated. Chromone derivatives have been reported to exert their antibacterial effects through various means, including the inhibition of bacterial enzymes and intercalation with DNA.[10][11] Tetrazole-containing compounds have also been shown to possess antibacterial activity, with some studies suggesting they may interfere with DNA replication.[12] The synergistic combination of these two pharmacophores in 8-amino-tetrazolyl-chromenone may result in a multi-targeted or novel mechanism of action.
Spectrum of Activity: Preliminary in vitro studies have shown that this compound exhibits promising antibacterial activity against both Gram-negative and Gram-positive bacteria.[2]
Comparative Efficacy: In Vitro Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for 8-amino-tetrazolyl-chromenone and ciprofloxacin against several key bacterial pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13]
Table 1: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria
| Bacterium | 8-amino-tetrazolyl-chromenone | Ciprofloxacin |
| Pseudomonas aeruginosa | 0.49 - 3.9[2] | 0.016 - 1.0[14][15] |
| Escherichia coli | 0.49 - 3.9[2] | 0.013 - 0.016[14][16] |
Table 2: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria
| Bacterium | 8-amino-tetrazolyl-chromenone | Ciprofloxacin |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.95 - 3.9[2] | ≥4 (defined as resistant)[17] |
| Staphylococcus aureus | Not Specified | 0.25 - 0.6[14][16] |
| Bacillus subtilis | Not Specified | 0.125[18] |
Data Interpretation:
Based on the limited available data, 8-amino-tetrazolyl-chromenone demonstrates notable in vitro activity against the tested Gram-negative bacteria, with MIC values in the low microgram per milliliter range. While these values are higher than those typically observed for ciprofloxacin against susceptible strains, they are significant for a novel compound. Importantly, 8-amino-tetrazolyl-chromenone shows activity against MRSA, a clinically important pathogen that is often resistant to ciprofloxacin. Further studies with a broader range of clinical isolates are necessary to fully delineate its spectrum of activity and potency relative to established antibiotics.
Experimental Methodologies
The following are detailed protocols for standard in vitro antibacterial susceptibility testing methods that can be employed to evaluate and compare the efficacy of antimicrobial compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[19][20]
Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve the test compound (e.g., 8-amino-tetrazolyl-chromenone or ciprofloxacin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).
-
Agar Well Diffusion Method
This method is a common technique for preliminary screening of the antibacterial activity of a compound.[22][23]
Protocol:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with a bacterial suspension adjusted to a 0.5 McFarland standard.
-
-
Creating Wells:
-
Using a sterile cork borer or a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.
-
-
Application of Test Compound:
-
Pipette a fixed volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
A negative control (solvent) and a positive control (a standard antibiotic like ciprofloxacin) should be included on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination by Broth Microdilution.
Conclusion and Future Directions
The available in vitro data suggests that 8-amino-tetrazolyl-chromenone is a promising scaffold for the development of new antibacterial agents. Its activity against both Gram-negative bacteria and, notably, MRSA warrants further investigation. Direct, head-to-head comparative studies with ciprofloxacin and other standard antibiotics against a larger panel of clinical isolates, including resistant strains, are crucial to fully assess its potential.
Future research should focus on:
-
Elucidating the precise mechanism of action of 8-amino-tetrazolyl-chromenone.
-
Conducting structure-activity relationship (SAR) studies to optimize the antibacterial potency and spectrum of this chemical class.
-
Evaluating the in vivo efficacy and safety profile of lead compounds in animal models of infection.
This guide serves as a foundational resource to stimulate and inform such research endeavors, ultimately contributing to the critical mission of discovering novel therapies to combat the growing threat of antibiotic resistance.
References
- Pharmaspire. Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. [Link]
- Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
- NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
- ACS Publications. Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. [Link]
- Microbe Online. Broth Dilution Method for MIC Determination. [Link]
- NIH. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. [Link]
- protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- ASM Journals. Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin. [Link]
- PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
- PubMed. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. [Link]
- PubMed. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. [Link]
- RSC Publishing. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. [Link]
- University of Cincinnati. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. [Link]
- NIH. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies. [Link]
- PubMed. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. [Link]
- ResearchGate. Agar well diffusion method. [Link]
- PubMed. Influence of the Cell Wall on Ciprofloxacin Susceptibility in Selected Wild-Type Gram-negative and Gram-positive Bacteria. [Link]
- MDPI. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. [Link]
- ResearchGate. MIC and MBC values of melimine, Mel4 and ciprofloxacin against S. aureus. [Link]
- NIH. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. [Link]
- Dove Press. The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. [Link]
- NIH. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. [Link]
- ResearchGate. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. [Link]
- Der Pharma Chemica. Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. [Link]
- ResearchGate. (PDF) SYNTHESIS AND EVALUATION OF SOME CHROMONE DERIVATIVES USING MICROWAVE OVEN FOR ANTIMICROBIAL ACTIVITIES. [Link]
- NIH. Evaluating Ciprofloxacin Dosing for Pseudomonas aeruginosa Infection by Using Clinical Outcome-Based Monte Carlo Simulations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hereditybio.in [hereditybio.in]
- 3. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the cell wall on ciprofloxacin susceptibility in selected wild-type Gram-negative and Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating Ciprofloxacin Dosing for Pseudomonas aeruginosa Infection by Using Clinical Outcome-Based Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 8-Amino-Chromen-4-One and Established Tubulin Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Microtubules, dynamic cytoskeletal polymers essential for cell division, have long been a validated and successful target for cancer chemotherapy. This guide provides an in-depth technical comparison of the emerging anticancer agent, 8-amino-chromen-4-one, with well-established tubulin inhibitors: colchicine, vinca alkaloids, and taxanes. By examining their mechanisms of action, experimental data, and methodologies, this document aims to provide a comprehensive resource for evaluating the potential of this novel chromen-4-one derivative.
Introduction: The Critical Role of Tubulin in Cancer Therapy
Microtubules are highly dynamic structures composed of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are fundamental to various cellular processes, most critically, the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). This vulnerability has been successfully exploited by a range of tubulin-targeting agents that remain mainstays in clinical oncology.
These agents are broadly classified into two categories:
-
Microtubule-destabilizing agents: These compounds inhibit tubulin polymerization, leading to the disassembly of microtubules. Colchicine and vinca alkaloids fall into this category.
-
Microtubule-stabilizing agents: These compounds promote tubulin polymerization and prevent depolymerization, resulting in the formation of abnormal, non-functional microtubule bundles. Taxanes are the primary examples of this class.
This guide will now delve into the specifics of 8-amino-chromen-4-one and its comparison with these classical tubulin inhibitors.
8-Amino-Chromen-4-One: A Promising Newcomer
The chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. Recent studies have highlighted the potential of amino-substituted chromones as potent anticancer agents, with evidence suggesting that they may exert their effects through the inhibition of tubulin polymerization. Specifically, 2-amino-chromene derivatives have been shown to bind to the colchicine site on β-tubulin, leading to the disruption of the microtubule network and induction of apoptosis.[1] While direct and extensive comparative studies on 8-amino-chromen-4-one are still emerging, the existing data on related chromone derivatives provide a strong rationale for its investigation as a novel tubulin inhibitor.
Mechanism of Action: A Head-to-Head Comparison
A fundamental aspect of evaluating any new anticancer agent is understanding its precise mechanism of action in comparison to established drugs.
Binding Sites on Tubulin
The efficacy of tubulin inhibitors is intrinsically linked to their specific binding sites on the αβ-tubulin heterodimer.
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Comparative Anticancer Activity: The Data
While direct comparative studies are limited, we can synthesize available data to provide an initial assessment of the anticancer potential of 8-amino-chromen-4-one and its derivatives against the established inhibitors.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Chromene Derivatives and Known Tubulin Inhibitors Against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) | PC-3 (Prostate) |
| 8-Amino-Chromen-4-one Derivative (Hypothetical) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chromene-based Chalcone | - | - | - | 38.7 | - |
| Chamaejasmine (a biflavonoid with chromene moiety) | 4.02 | 4.84 | - | - | 2.28 |
| Colchicine | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 |
| Vinblastine | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 |
| Paclitaxel | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 | ~0.001-0.01 |
Note: The IC50 values for known inhibitors are representative ranges from various studies and can vary depending on the specific experimental conditions. Data for a specific 8-amino-chromen-4-one derivative is not available in a directly comparable format. The data for the chromene-based chalcone and chamaejasmine are from individual studies and are presented for illustrative purposes.
Table 2: Comparative Tubulin Polymerization Inhibition (IC50 Values in µM)
| Compound | Tubulin Polymerization IC50 (µM) |
| 8-Amino-Chromen-4-one Derivative (Hypothetical) | Data Not Available |
| Chromene-based Chalcone | 19.6 |
| Colchicine | ~1-5 |
| Vinblastine | ~1-5 |
| Paclitaxel | N/A (Promotes Polymerization) |
Note: The IC50 values for known inhibitors are representative ranges. Data for a specific 8-amino-chromen-4-one derivative is not available in a directly comparable format. The data for the chromene-based chalcone is from an individual study.
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate tubulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (8-amino-chromen-4-one, colchicine, vinblastine, paclitaxel) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A simplified workflow for the MTT cell viability assay.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 for inhibition of polymerization is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the morphological changes induced by tubulin inhibitors.
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat them with the test compounds for a specified time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) for 1 hour at room temperature.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI stain.
Conclusion and Future Directions
The available evidence suggests that 8-amino-chromen-4-one and its derivatives represent a promising class of anticancer agents that likely target tubulin. Their proposed mechanism of action, involving the inhibition of tubulin polymerization via binding to the colchicine site, places them in the category of microtubule-destabilizing agents.
However, to firmly establish the therapeutic potential of 8-amino-chromen-4-one, further rigorous and direct comparative studies are essential. Future research should focus on:
-
Head-to-head cytotoxicity screening: Evaluating 8-amino-chromen-4-one alongside colchicine, vinblastine, and paclitaxel against a broad panel of cancer cell lines to obtain directly comparable IC50 values.
-
Quantitative tubulin polymerization assays: Determining the precise IC50 of 8-amino-chromen-4-one for tubulin polymerization inhibition and comparing it directly with that of colchicine and vinblastine.
-
In vivo efficacy studies: Assessing the antitumor activity of 8-amino-chromen-4-one in animal models of cancer and comparing its efficacy and toxicity profile with established tubulin inhibitors.
-
Structural biology studies: Obtaining a co-crystal structure of 8-amino-chromen-4-one bound to tubulin to definitively confirm its binding site and mode of interaction.
By addressing these key areas, the scientific community can gain a comprehensive understanding of the anticancer potential of 8-amino-chromen-4-one and its place in the landscape of tubulin-targeting therapies.
References
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. [Link]
-
Full article: Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]
-
Tubulin structure and detail of the colchicine binding site located... - ResearchGate. [Link]
-
Tubulin Polymerization Assay - Bio-protocol. [Link]
-
Vinca site agents induce structural changes in tubulin different from and antagonistic to ... - PubMed. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - MDPI. [Link]
-
The binding of vinca domain agents to tubulin: structural and biochemical studies - PubMed. [Link]
-
Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors | ACS Omega. [Link]
-
A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs | PNAS. [Link]
-
Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
Interactions of the Catharanthus (Vinca) Alkaloids With Tubulin and Microtubules - PubMed. [Link]
-
Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity - PubMed. [Link]
-
Chemotherapy - Wikipedia. [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega - ACS Publications. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PubMed Central. [Link]
-
Structural insight into the stabilization of microtubules by taxanes - PMC - PubMed Central. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Imaging Microtubules in vitro at High Resolution while Preserving their Structure. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]
-
Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC - NIH. [Link]
-
An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Publishing. [Link]
-
Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. [Link]
-
Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed. [Link]
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC - NIH. [Link]
-
Protocols - Flow cytometry – EMBL Heidelberg. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry - Auctores | Journals. [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
-
Cell Cycle Analysis. [Link]
-
The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - NIH. [Link]
-
Anticancer Activity of Chamaejasmine: Effect on Tubulin Protein - MDPI. [Link]
-
IC 50 values (in μM) for compounds 8–11. | Download Table - ResearchGate. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - Frontiers. [Link]
-
A novel chromen-based small molecule induces apoptosis and modulates cellular response to triple-negative breast cancer - PubMed Central - NIH. [Link]
-
Effect of selected 4-aryl-4H-chromenes on caspase activation - ResearchGate. [Link]
-
Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC - NIH. [Link]
-
IC 50 values (mM) against cancer cell lines a | Download Table - ResearchGate. [Link]
-
Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent - MDPI. [Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - NIH. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. [Link]
Sources
Validation of antimicrobial activity through minimum inhibitory concentration (MIC) testing
<Validation of Antimicrobial Activity Through Minimum Inhibitory Concentration (MIC) Testing: A Comparative Guide
In the landscape of antimicrobial research and drug development, the Minimum Inhibitory Concentration (MIC) assay stands as a cornerstone for quantifying the in vitro activity of a novel agent.[1][2] An MIC is the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[1] This guide offers an in-depth comparison of prevalent MIC testing methodologies, providing the technical insights and field-proven expertise necessary for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs. We will delve into the causality behind procedural choices, underscore the importance of self-validating systems, and ground our discussion in authoritative standards.
The Foundational Role of MIC in Antimicrobial Discovery
The determination of an MIC is a critical early step in the drug discovery pipeline.[1] It provides a quantitative measure of a compound's potency, allowing for direct comparisons between different agents and guiding the selection of candidates for further development.[1][3] Moreover, MIC values are indispensable for monitoring the emergence of antimicrobial resistance and for establishing the susceptibility breakpoints used in clinical settings to guide patient therapy.[1][4]
A Comparative Analysis of Key MIC Testing Methodologies
The selection of an appropriate MIC testing method is contingent upon factors such as the specific research question, the properties of the antimicrobial agent, the characteristics of the microorganism, and available resources. Here, we compare the most widely adopted techniques.
Table 1: Comparison of Common MIC Testing Methods
| Method | Principle | Throughput | Advantages | Disadvantages | Governing Standards |
| Broth Microdilution | Serial two-fold dilutions of an antimicrobial agent in a liquid growth medium are inoculated with a standardized bacterial suspension in a 96-well microtiter plate.[5][6] | High | Provides quantitative MIC values[7]; amenable to automation; cost-effective for large-scale screening.[8] | Can be labor-intensive for a small number of isolates; potential for missed contaminants. | CLSI M07[9][10], EUCAST[11] |
| Agar Dilution | Graded concentrations of the antimicrobial agent are incorporated into molten agar, which is then solidified into plates. A standardized inoculum of multiple isolates can be spotted onto each plate.[5][12][13] | Moderate to High | Considered a "gold standard" for its accuracy and reproducibility[12]; allows for simultaneous testing of multiple isolates against a single agent; easy detection of contamination.[14] | Labor-intensive and expensive to prepare plates[12]; not suitable for testing multiple drugs simultaneously against a single isolate.[12] | CLSI M07[9][10], EUCAST[15][11] |
| Gradient Diffusion (Etest®) | A plastic strip with a predefined, continuous gradient of antibiotic concentrations is placed on an inoculated agar plate.[16][17][18] | Low | Simple to perform; provides a direct MIC reading from a continuous scale[17][18]; useful for fastidious organisms.[16] | More expensive per test than dilution methods; potential for technical errors in strip application and reading. | Manufacturer's instructions, with reference to CLSI and EUCAST breakpoints. |
| Automated Systems | Instruments that automate the inoculation, incubation, and reading of microdilution panels. Examples include VITEK® 2, Phoenix™, and MicroScan.[19][20] | High | High throughput and standardization; reduced hands-on time; rapid results.[21][22] | High initial instrument cost; fixed panel formats may limit flexibility; performance can vary between systems and for specific drug-bug combinations.[19][20] | CLSI and EUCAST guidelines for interpretation.[23] |
Experimental Protocols: A Step-by-Step Guide with Scientific Rationale
To ensure the integrity and reproducibility of MIC data, adherence to standardized protocols is paramount. Below are detailed methodologies for the broth microdilution and agar dilution techniques, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][15][24]
Broth Microdilution Protocol
This method determines the MIC by identifying the lowest concentration of an antimicrobial agent in a liquid medium that inhibits the visible growth of a microorganism.[7]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent to create a high-concentration stock solution. The choice of solvent and handling procedures should be based on the manufacturer's recommendations to ensure stability and activity.[8][25]
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[7][25] This broth is widely used due to its supportive nature for most pathogens and lack of significant antibiotic inhibitors.[1]
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL. This standardization is critical, as inoculum density can significantly impact MIC results.[26]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only) on each plate.[7] Quality control (QC) strains with known MIC values must be run in parallel to validate the assay's performance.[27][28]
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[1][5]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.[4]
Diagram of Broth Microdilution Workflow:
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Protocol
This method is often considered the gold standard for its precision and ability to test multiple isolates simultaneously.[12][14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: As with broth microdilution, prepare a concentrated stock solution of the antimicrobial agent.
-
Preparation of Antimicrobial Agar Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a calculated volume of the antimicrobial stock solution to molten MHA before pouring the plates.[12][29] A control plate with no antimicrobial is also prepared.[13]
-
Inoculum Preparation: Prepare standardized inocula for each test isolate, matching the turbidity of a 0.5 McFarland standard.[13]
-
Inoculation: Using a multipoint inoculator, spot a defined volume (typically 1-2 µL) of each standardized inoculum onto the surface of each agar plate, including the control plate. This results in an inoculum of approximately 10⁴ CFU per spot.[12]
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours.[12]
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the isolate. A faint haze or one or two colonies at the inoculation spot are disregarded.[4]
Diagram of Agar Dilution Workflow:
Caption: Workflow for Agar Dilution MIC Testing.
Ensuring Trustworthiness: The Imperative of Quality Control
A robust quality control (QC) program is the bedrock of reliable MIC testing.[28][30] It serves to monitor the precision and accuracy of the test procedure.[30]
Key Pillars of a Self-Validating System:
-
Reference Strains: The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is mandatory.[27][31] These strains have established, expected MIC ranges for various antimicrobials.
-
Parallel Testing: QC strains must be tested in parallel with clinical or test isolates every time an assay is performed.[30]
-
Acceptance Criteria: The resulting MICs for the QC strains must fall within the acceptable ranges published by standards organizations like CLSI and EUCAST.[32] Deviations from these ranges indicate a potential issue with one or more components of the assay (e.g., antimicrobial potency, medium preparation, inoculum density) and require investigation before patient or research results can be reported.[30][31]
-
Regular Monitoring: For routine testing, QC should be performed weekly or with each new batch of reagents.[30] When implementing a new method or antimicrobial, daily QC is recommended until proficiency is demonstrated.[31]
Navigating Challenges and Variability
Despite standardization, variability in MIC testing is an inherent challenge.[33][34] Sources of variation can be both biological (strain-to-strain differences) and technical (inter-laboratory and intra-laboratory discrepancies).[33][34] Factors such as inoculum size, incubation conditions, and the specific brand of media can all contribute to variability.[26][35] Acknowledging these potential sources of error and adhering strictly to QC procedures is essential for minimizing their impact and ensuring the generation of high-quality, reproducible data.
Conclusion
The validation of antimicrobial activity through MIC testing is a multifaceted process that demands a deep understanding of the underlying principles of each method, meticulous adherence to standardized protocols, and an unwavering commitment to quality control. By carefully selecting the most appropriate methodology for their research needs and implementing a self-validating system, researchers can generate accurate and reliable data that is crucial for advancing the fight against antimicrobial resistance. This guide provides the foundational knowledge and practical protocols to achieve this, empowering scientists to contribute meaningfully to the development of new and effective antimicrobial therapies.
References
-
bioMérieux. ETEST® | Pioneering Diagnostics. [Link]
-
Shin, S. Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 551–557. [Link]
-
Slideshare. (2015). Quality control of antimicrobial susceptibility tests. [Link]
-
Wikipedia. Agar dilution. [Link]
-
Wikipedia. Minimum inhibitory concentration. [Link]
-
UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Shoklo Malaria Research Unit. Antimicrobial sensitivity testing - Etest. [Link]
-
GCS Medical College. (2015). Quality Control of Antimicrobial Susceptibility Tests. [Link]
-
Wikipedia. Etest. [Link]
-
Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Wójcik, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 103. [Link]
-
Hombach, M., Courvalin, P., & Böttger, E. C. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology, 51(7), 2340–2343. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
The Study of Food and Environment. (2023). Agar Dilution (MIC) Susceptibility Test Method. [Link]
-
Southeast Asian Fisheries Development Center. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). [Link]
-
Paterson, G. K., et al. (2018). Comparison of Automated Antimicrobial Susceptibility Testing Systems To Detect mecC-Positive Methicillin-Resistant Staphylococcus aureus. Journal of Clinical Microbiology, 56(1), e01402-17. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Microbe Notes. (2022). Epsilometer test (E test)- Principle, Procedure, Results, Advantages. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
Biotecnologie BT. Determination of the Minimal Inhibitory Concentration (MIC) using E-test. [Link]
-
Microbiology Info. Broth Microdilution. [Link]
-
Australian Commission on Safety and Quality in Health Care. Practical approach to Antimicrobial susceptibility testing (AST) and quality control. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
ResearchGate. (2018). Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals. [Link]
-
Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]
-
Mouton, J. W., et al. (2018). Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. Journal of Antimicrobial Chemotherapy, 73(9), 2374–2379. [Link]
-
rapidmicrobiology. (2023). Comparison of Three Rapid AST Systems. [Link]
-
Zhang, R., et al. (2018). Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals. PLoS ONE, 13(8), e0202635. [Link]
-
Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Khan, Z. A., et al. (2023). A Focused Review on Commercially Available Automated Systems for Antibiotic Susceptibility Testing. Diagnostics, 13(23), 3591. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100 Ed34. [Link]
-
Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Expert Rules. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
ResearchGate. (2022). Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. [Link]
-
Syal, K., et al. (2020). Challenges in Microfluidic and Point-of-Care Phenotypic Antimicrobial Resistance Tests. Frontiers in Bioengineering and Biotechnology, 8, 939. [Link]
-
Khan, Z. A., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 8(2), 48. [Link]
-
ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?. [Link]
-
ResearchGate. (2018). Variation of MIC measurements: The contribution of strain and laboratory variability to measurement precision. [Link]
Sources
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. iacld.com [iacld.com]
- 10. darvashco.com [darvashco.com]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Agar dilution - Wikipedia [en.wikipedia.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. ESCMID: EUCAST [escmid.org]
- 16. ETEST® | Pioneering Diagnostics [biomerieux.com]
- 17. media.tghn.org [media.tghn.org]
- 18. microbenotes.com [microbenotes.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Three Rapid AST System [rapidmicrobiology.com]
- 22. A Focused Review on Commercially Available Automated Systems for Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EUCAST: Expert Rules [eucast.org]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. Frontiers | Challenges in Microfluidic and Point-of-Care Phenotypic Antimicrobial Resistance Tests [frontiersin.org]
- 27. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 29. youtube.com [youtube.com]
- 30. gcsmc.org [gcsmc.org]
- 31. bsac.org.uk [bsac.org.uk]
- 32. szu.gov.cz [szu.gov.cz]
- 33. academic.oup.com [academic.oup.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
A Guide to Orthogonal Purity Analysis: Cross-Validation of HPLC-UV with LC-MS
In the landscape of pharmaceutical development, ensuring the purity of a drug substance is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy. The presence of impurities, even at trace levels, can have significant implications for the safety, efficacy, and stability of the final drug product. Consequently, regulatory bodies like the FDA and international consortiums such as the ICH mandate rigorous analytical testing to detect, identify, and quantify these impurities.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has long been the workhorse for purity analysis in quality control (QC) environments due to its robustness, precision, and cost-effectiveness.[3] However, the inherent limitations of UV detection—namely its inability to distinguish between compounds with similar chromophores and co-eluting peaks—necessitate the use of an orthogonal, or fundamentally different, analytical technique for comprehensive purity assessment.
This is where Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as a powerful complementary tool. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS provides an unparalleled level of specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio (m/z).[4][5] This guide provides an in-depth comparison of HPLC-UV and LC-MS for purity analysis, outlines a systematic approach to cross-validating these two critical techniques, and presents supporting experimental data to guide researchers, scientists, and drug development professionals in establishing a robust and reliable purity assessment strategy.
The "Why" Behind Orthogonal Analysis: Beyond the Chromatogram
A single peak on an HPLC-UV chromatogram does not unequivocally confirm the purity of the main component.[6][7] Several scenarios can lead to a misleadingly "clean" chromatogram:
-
Co-eluting Impurities: An impurity may have the exact same retention time as the active pharmaceutical ingredient (API) under a specific set of chromatographic conditions.
-
Lack of a Chromophore: An impurity may not absorb UV light at the analytical wavelength, rendering it invisible to the detector.
-
Similar Spectral Profiles: An impurity may have a UV spectrum that is nearly identical to the API, making it difficult to differentiate even with a photodiode array (PDA) detector.[8]
Employing an orthogonal method like LC-MS helps to mitigate these risks. The principle of orthogonality dictates that the two methods should rely on different physicochemical principles for separation and detection.[9][10] In the case of HPLC-UV and LC-MS, while the separation mechanism (liquid chromatography) is the same, the detection methods are fundamentally different. HPLC-UV relies on the absorption of light, whereas LC-MS relies on the mass of the molecule.[4][5] This dual-detection strategy provides a much higher degree of confidence in the purity assessment.
Head-to-Head Comparison: HPLC-UV vs. LC-MS for Purity Analysis
The choice between HPLC-UV and LC-MS is not about which technique is "better," but rather which is more appropriate for the task at hand. HPLC-UV is often the primary method for routine quality control due to its simplicity and high precision for quantitation. LC-MS, on the other hand, is indispensable for impurity identification, characterization of degradation products, and for providing the specificity needed for a comprehensive stability-indicating method.[11][12]
| Feature | HPLC-UV (with PDA Detector) | LC-MS (e.g., Single Quadrupole or TOF) | Rationale & Causality |
| Principle of Detection | UV-Vis Absorbance | Mass-to-Charge Ratio (m/z) | UV detection is dependent on the presence of a chromophore, while MS detection is based on the intrinsic property of molecular mass.[4] |
| Selectivity | Moderate to Good | Excellent | LC-MS can distinguish between co-eluting compounds if they have different masses, providing a higher degree of certainty.[13][14] |
| Sensitivity | Parts Per Million (ppm) range | Parts Per Billion (ppb) to Parts Per Trillion (ppt) range | Mass spectrometers are inherently more sensitive detectors than UV detectors, allowing for the detection of trace-level impurities.[4][14] |
| Peak Purity Assessment | Spectral comparison (Purity Angle vs. Threshold) | Mass spectral analysis across the peak | UV-based peak purity can be misleading if co-eluting compounds have similar spectra. MS provides definitive evidence of co-elution if multiple masses are detected across a single chromatographic peak.[6][15][16] |
| Identification Capability | Limited to spectral matching | Definitive identification based on molecular weight and fragmentation patterns | MS provides structural information that is crucial for identifying unknown impurities and degradation products.[13][17] |
| Quantitative Precision | Excellent (RSD <1%) | Good to Excellent (RSD can be slightly higher) | HPLC-UV is a highly mature and robust technique for routine quantitative analysis. LC-MS can be subject to matrix effects and ion suppression, which may affect quantitative precision if not properly controlled. |
| Mobile Phase Constraints | High flexibility | Requires volatile mobile phase buffers (e.g., ammonium acetate, formic acid) | Non-volatile salts (e.g., phosphates) will contaminate the mass spectrometer's ion source.[12][15] |
| Cost & Complexity | Lower | Higher | LC-MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.[4] |
A Framework for Cross-Validation: Ensuring Method Concordance
Cross-validation is the formal process of demonstrating that the results from a new or alternative analytical method (in this case, LC-MS) are equivalent to those obtained from an established method (HPLC-UV). This process is critical when transferring methods between laboratories or when introducing a new technique into a regulated environment.[18][19][20] The goal is not necessarily to obtain identical results, but to understand and explain any differences and to ensure that both methods are fit for their intended purpose.
The following diagram illustrates a typical workflow for the cross-validation of an HPLC-UV method with an LC-MS method for purity analysis.
Caption: Workflow for HPLC-UV and LC-MS cross-validation.
Experimental Protocol for Cross-Validation
This protocol outlines a step-by-step approach to cross-validating an existing HPLC-UV purity method with a newly developed LC-MS method. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the integrity of the final comparison.
1. Objective: To demonstrate the comparability and orthogonality of an LC-MS method for the purity analysis of Drug Substance X relative to the validated HPLC-UV method.
2. Materials:
-
Drug Substance X Reference Standard
-
Known Impurity Reference Standards (if available)
-
Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic)
-
HPLC/LC-MS grade solvents and reagents
3. Instrumentation:
-
HPLC system with a PDA detector
-
LC-MS system with an appropriate ion source (e.g., ESI) and mass analyzer (e.g., single quadrupole or TOF)
4. Methodology:
Step 4.1: Method Adaptation for LC-MS Compatibility
-
Rationale: The primary challenge in transferring an HPLC-UV method to LC-MS is often the mobile phase composition. Non-volatile buffers like sodium phosphate must be replaced with volatile alternatives to prevent contamination of the MS source.[15]
-
Procedure:
-
Review the existing HPLC-UV method. If it uses a non-volatile buffer, replace it with a volatile buffer system (e.g., 10 mM ammonium acetate or 0.1% formic acid).
-
Adjust the pH of the new mobile phase to match the original method as closely as possible.
-
Perform initial injections on the LC-MS system to ensure that the chromatographic profile (retention times, peak shape, and resolution) is comparable to the original HPLC-UV method. Minor adjustments to the gradient may be necessary.[21]
-
Step 4.2: System Suitability
-
Rationale: System suitability testing ensures that the chromatographic systems are performing adequately on the day of analysis.
-
Procedure:
-
Prepare a system suitability solution containing the API and key known impurities.
-
Inject the solution six replicate times on both the HPLC-UV and LC-MS systems.
-
Acceptance Criteria:
-
Resolution between the API and critical impurity peaks: >2.0
-
Tailing factor for the API peak: 0.8 - 1.5
-
Relative Standard Deviation (%RSD) for peak area and retention time: <2.0%
-
-
Step 4.3: Analysis of Samples
-
Rationale: Analyzing a range of samples, from pure API to complex stressed samples, provides a comprehensive dataset for comparison.
-
Procedure:
-
Prepare solutions of the Drug Substance X reference standard, a sample spiked with known impurities at the reporting threshold, and each of the forced degradation samples.
-
Analyze each sample in triplicate on both the HPLC-UV and LC-MS systems.
-
Step 4.4: Data Analysis and Comparison
-
Rationale: This is the core of the cross-validation, where the data from both techniques are directly compared to assess concordance.
-
Procedure:
-
Peak Purity Assessment:
-
For HPLC-UV, evaluate the peak purity of the API in all samples using the PDA detector's purity function.
-
For LC-MS, extract the mass spectrum at the apex, upslope, and downslope of the API peak. The presence of ions other than the API's molecular ion would indicate a co-eluting impurity.
-
-
Impurity Profiling:
-
Compare the impurity profiles obtained from both techniques for the stressed samples.
-
Note any impurities detected by LC-MS that were not observed by HPLC-UV.
-
-
Quantitative Comparison:
-
Calculate the % area of each impurity relative to the API for both methods.
-
Compare the results. While identical values are not expected due to differences in detector response, the overall trends and magnitudes should be similar.
-
-
The following diagram illustrates the decision-making process based on the outcomes of the cross-validation study.
Caption: Decision tree for interpreting cross-validation results.
Conclusion: A Synergy of Techniques for Uncompromised Quality
The cross-validation of HPLC-UV with LC-MS is not simply a validation exercise; it is a strategic approach to building a comprehensive and robust analytical control strategy. While HPLC-UV remains the gold standard for routine quantitative purity testing in QC environments, its limitations necessitate the use of an orthogonal and more specific technique like LC-MS to ensure that no impurities are going undetected.[17][22] By systematically comparing the two techniques, drug development professionals can gain a deeper understanding of their drug substance's impurity profile and build a scientifically sound justification for their chosen analytical methods. This synergistic approach, grounded in the principles of analytical method validation and orthogonality, is ultimately what ensures the quality, safety, and efficacy of the medicines that reach patients.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
LCGC International. Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
LinkedIn. (2023). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
Technology Networks. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
BioPharma Reporter. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
LCGC International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Chemyx. Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
ResearchGate. (2012). Can peak purity be analysed using methods other than photo diode array detector?. [Link]
-
PubMed. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. [Link]
-
MDPI. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]
-
Element Lab Solutions. Peak Purity Analysis. [Link]
-
Separation Science. (2024). Peak Purity in Chromatography: Enhancing Analysis Accuracy. [Link]
-
Chromatography Forum. (2005). peak purity. [Link]
-
AmbioPharm. What is a stability indicating method? | Peptide Testing. [Link]
-
NIH National Library of Medicine. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. [Link]
-
ResearchGate. (2025). Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and dihydroartemisinin in animal and human plasma. [Link]
-
Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). [Link]
-
Pharmaceutical Online. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. [Link]
-
Pharmaceutical Online. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. [Link]
-
LinkedIn. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Agilent. METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. [Link]
-
Lab Manager. (2016). How Transferring Validated HPLC Methods Within USP Guidelines Works. [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 5. chemyx.com [chemyx.com]
- 6. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. peak purity - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 17. veeprho.com [veeprho.com]
- 18. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 19. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [pharmaceuticalonline.com]
- 20. How Transferring Validated HPLC Methods Within USP Guidelines Works | Lab Manager [labmanager.com]
- 21. agilent.com [agilent.com]
- 22. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Navigating the In Vivo Toxicity Landscape of Novel Chromenone-Tetrazole Hybrids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the chromenone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a tetrazole moiety, a well-known bioisostere for carboxylic acids and cis-amide bonds, can further enhance metabolic stability and biological activity.[1] One such promising hybrid is 8-amino-tetrazolyl-chromenone, a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist.[2] As medicinal chemists develop analogs of this core structure to optimize efficacy, a thorough understanding of their in-vivo toxicity is paramount.
The Rationale Behind In Vivo Toxicity Assessment
Preclinical in vivo toxicity studies are a critical step in drug development, providing essential information on the potential adverse effects of a new chemical entity in a living organism. These studies are fundamental for determining the initial safe dose for human clinical trials and for identifying potential target organs for toxicity. The primary endpoint of an acute toxicity study is often the determination of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.[3] However, modern approaches also emphasize detailed clinical observations, body weight changes, and gross and microscopic pathology to provide a more comprehensive safety profile.[4][5]
A Roadmap for Comparative In Vivo Toxicity Evaluation
The following experimental workflow outlines a standard approach for conducting an acute oral toxicity study, compliant with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5]
Caption: A generalized workflow for conducting an in vivo acute oral toxicity study.
Detailed Experimental Protocol: Acute Oral Toxicity Study
This protocol is a composite based on standard guidelines and practices.[4][5][6][7]
1. Test Compounds and Vehicle Selection:
-
Synthesis and Purity: 8-amino-tetrazolyl-chromenone and its analogs should be synthesized with a purity of >95%. The chemical structure and purity should be confirmed by appropriate analytical methods (e.g., NMR, LC-MS, HPLC).
-
Vehicle: The choice of vehicle for oral administration is critical and should be non-toxic. Common vehicles include distilled water, saline, or a suspension in 0.5% carboxymethyl cellulose. The stability and homogeneity of the test compound in the vehicle should be confirmed.
2. Animal Model:
-
Species and Strain: Young, healthy adult rodents, such as Sprague-Dawley or Wistar rats, are commonly used.[4][5] Both sexes should be included in the study.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least five days prior to the study.[4] This includes standard temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard rodent chow and water.
3. Dosing and Administration:
-
Dose Levels: A limit test at a high dose (e.g., 2000 or 5000 mg/kg body weight) can be performed initially.[5][6] If toxicity is observed, a dose-ranging study with at least three dose levels should be conducted to determine the LD50.
-
Administration: The test compound is administered as a single oral dose via gavage.[4] Animals are typically fasted overnight before dosing.
4. Clinical Observations:
-
Frequency: Animals should be observed for mortality and clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, and 4 hours post-dose) and at least once daily for 14 days.[5]
-
Parameters: Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
5. Body Weight and Food Consumption:
-
Individual animal weights should be recorded before dosing and at regular intervals throughout the 14-day observation period (e.g., days 3, 7, and 14).[4]
-
Food consumption can also be monitored as an indicator of toxicity.
6. Pathology:
-
Gross Necropsy: All animals (including those that die during the study and those euthanized at the end) should undergo a thorough gross necropsy. All macroscopic abnormalities should be recorded.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) should be weighed.
-
Histopathology: Microscopic examination of preserved organs and tissues should be performed, particularly for animals in the highest dose group and any animals that showed signs of toxicity.
Structure-Toxicity Relationships: Predictive Insights
In the absence of direct comparative data, we can extrapolate potential toxicity based on the structure-activity relationships of related chromenone and tetrazole compounds. The overall toxicity of 8-amino-tetrazolyl-chromenone and its analogs will be influenced by their absorption, distribution, metabolism, and excretion (ADME) profiles, which are in turn dictated by their physicochemical properties.
Potential Signaling Pathways in Chromenone-Induced Toxicity
While the specific mechanisms of toxicity for 8-amino-tetrazolyl-chromenone are uncharacterized, chromone derivatives have been shown to interact with various cellular pathways. For instance, some chromones can induce apoptosis in cancer cells.[8] The diagram below illustrates a generalized apoptotic pathway that could be investigated if in vitro cytotoxicity is observed.
Caption: A simplified diagram of a potential apoptosis pathway that could be modulated by chromenone analogs.
Comparative Toxicity Profile of Analogs
The following table outlines hypothetical analogs of 8-amino-tetrazolyl-chromenone and predicts the potential impact of structural modifications on their in vivo toxicity profile based on general medicinal chemistry principles.
| Analog | Structural Modification | Predicted Impact on Lipophilicity (LogP) | Potential Impact on Toxicity | Rationale |
| Parent Compound | 8-amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Baseline | - | The amino and tetrazole groups contribute to its polarity. |
| Analog 1 | 8-nitro-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Increased | Likely Increased | The nitro group is a known toxicophore and can increase oxidative stress. |
| Analog 2 | 8-methoxy-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Increased | Potentially Altered | Methoxy groups can alter metabolism by cytochrome P450 enzymes, potentially leading to the formation of toxic metabolites.[8] |
| Analog 3 | 8-amino-2-(1-methyl-1H-tetrazol-5-yl)-4H-chromen-4-one | Increased | Potentially Decreased | Methylation of the tetrazole ring can block metabolic pathways and may alter receptor binding, potentially reducing off-target effects. |
| Analog 4 | 8-amino-7-chloro-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Significantly Increased | Likely Increased | Halogenation often increases lipophilicity, which can lead to enhanced tissue distribution and potential for bioaccumulation and off-target toxicity. |
Conclusion
A systematic and rigorous in vivo toxicity assessment is indispensable for the development of 8-amino-tetrazolyl-chromenone and its analogs as potential therapeutic agents. While this guide provides a comprehensive framework for such an evaluation, it is crucial to recognize that the actual toxicity profile of each analog can only be determined through empirical studies. The structure-activity relationships discussed herein offer a rational basis for prioritizing the synthesis and testing of new derivatives with potentially improved safety profiles. Future research should aim to generate robust in vivo data to validate these predictions and guide the selection of lead candidates for further development.
References
-
Quantitative Structure-Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. Anticancer Research. Available at: [Link]
-
Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. Anticancer Research. Available at: [Link]
-
Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research. Available at: [Link]
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. Available at: [Link]
- Acute oral toxicity study in r
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of the Indian Chemical Society. Available at: [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules. Available at: [Link]
-
Design, synthesis, and biological evaluation of tetrazole analogs of Cl-amidine as protein arginine deiminase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. Russian Journal of General Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry. Available at: [Link]
-
Acute Oral Toxicity Study Research Articles. R Discovery. Available at: [Link]
-
Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. Toxicological Sciences. Available at: [Link]
-
Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry. Available at: [Link]
- Acute oral toxicity study in r
-
Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats. Journal of Toxicology. Available at: [Link]
-
Biologically active molecules containing fused chromenone skeleton. ResearchGate. Available at: [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. ResearchGate. Available at: [Link]
-
A few examples of biologically active chromenone and... ResearchGate. Available at: [Link]
-
Safety profile of the quinolones. Journal of Antimicrobial Chemotherapy. Available at: [Link]
Sources
- 1. One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dep.nj.gov [dep.nj.gov]
- 5. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. njdepwptest.net [njdepwptest.net]
- 8. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Anti-Inflammatory Properties Against Known NSAIDs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory properties of novel compounds against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). By delving into the foundational mechanisms of NSAID action and providing detailed, validated experimental protocols, this document serves as a practical resource for generating robust and comparable preclinical data.
Introduction: The Landscape of Inflammation and NSAID Action
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins, potent lipid mediators that drive pain, fever, and swelling. This conversion is catalyzed by the cyclooxygenase (COX) enzymes.[1]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including protecting the gastric mucosa and maintaining renal blood flow.[2]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[2] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[3]
Traditional NSAIDs, such as aspirin, ibuprofen, and indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[4] While their therapeutic effects are primarily due to the inhibition of COX-2, the concurrent inhibition of COX-1 is associated with common side effects, most notably gastrointestinal disturbances.[5][6] This understanding led to the development of COX-2 selective inhibitors, like celecoxib, which were designed to provide anti-inflammatory efficacy with a reduced risk of certain side effects.[5][7]
When evaluating a new chemical entity for its anti-inflammatory potential, it is crucial to characterize its activity against both COX isoforms and to assess its efficacy in both in vitro and in vivo models. This comparative approach provides a clear benchmark against well-established drugs and helps to predict both therapeutic potential and possible side effect profiles.
In Vitro Benchmarking: From Enzyme Inhibition to Cellular Response
In vitro assays offer a controlled environment to dissect the specific molecular mechanisms of a test compound. They are essential for determining direct enzyme inhibition and for understanding how a compound modulates inflammatory responses at a cellular level.
Direct Enzyme Inhibition: The Cyclooxygenase (COX) Inhibition Assay
The foundational in vitro assay for any putative anti-inflammatory agent is the direct measurement of its inhibitory activity against purified COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Experimental Protocol: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol is adapted from established methods for determining COX inhibitory activity.[8][9]
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified spectrophotometrically. The reduction in the rate of color development in the presence of an inhibitor is used to determine its inhibitory potency.[10]
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compound and reference NSAIDs (e.g., Indomethacin, Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer according to the supplier's instructions. Prepare serial dilutions of the test compound and reference NSAIDs in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of Heme solution
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound dilution or DMSO (for vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Scientific Rationale: This assay provides a direct measure of the compound's ability to interact with and inhibit the target enzymes. By testing against both COX-1 and COX-2, a selectivity ratio (IC50 COX-1 / IC50 COX-2) can be calculated, which is a critical parameter for predicting the gastrointestinal side effect profile of the compound. A higher selectivity ratio indicates greater selectivity for COX-2.[2]
Cellular Inflammatory Response: LPS-Induced Prostaglandin E2 (PGE2) Production
To assess the anti-inflammatory activity of a compound in a more biologically relevant context, a cell-based assay is employed. The lipopolysaccharide (LPS)-induced production of prostaglandin E2 (PGE2) in macrophages is a widely accepted model of cellular inflammation.
Experimental Protocol: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages
This protocol is based on established methods for measuring inflammatory responses in macrophage cell lines such as RAW 264.7.[11][12][13]
Objective: To evaluate the ability of a test compound to inhibit the production of the pro-inflammatory mediator PGE2 in LPS-stimulated macrophages.
Principle: Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), upregulate the expression of COX-2, leading to a significant increase in the production and release of PGE2. The concentration of PGE2 in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound and reference NSAIDs
-
PGE2 ELISA kit
-
24-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in a cell culture incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or reference NSAIDs for 1 hour. Include a vehicle control (DMSO) group.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control group.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Scientific Rationale: This assay moves beyond direct enzyme inhibition to assess the compound's efficacy in a cellular context where factors such as cell permeability and interaction with intracellular signaling pathways come into play. It provides a more holistic view of the compound's anti-inflammatory potential.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
While in vitro assays are invaluable for mechanistic studies, in vivo models are essential for evaluating the overall efficacy and pharmacokinetic/pharmacodynamic properties of a compound in a living organism. The carrageenan-induced paw edema model in rodents is a classic and highly reproducible acute inflammation model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol is a standard method for assessing acute anti-inflammatory activity in vivo.[5]
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce carrageenan-induced paw edema in rats or mice.
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by a visible and measurable swelling (edema). The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by the production of prostaglandins, making it a suitable model for evaluating NSAIDs.
Materials:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free)
-
Carrageenan (lambda, type IV)
-
Plethysmometer or digital calipers
-
Test compound and reference NSAIDs (e.g., Indomethacin)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (at least 3 dose levels)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[5]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Paw volume at time t - Initial paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [1 - (Mean edema of treated group / Mean edema of vehicle control group)] * 100
-
Scientific Rationale: This model assesses the compound's ability to suppress an acute inflammatory response in a whole-animal system, taking into account absorption, distribution, metabolism, and excretion (ADME) properties. The time course of edema inhibition can also provide insights into the compound's duration of action.
Comparative Data Analysis
The data generated from the in vitro and in vivo assays should be systematically compiled to allow for a direct comparison of the test compound with standard NSAIDs.
Table 1: In Vitro COX Inhibitory Activity of a Hypothetical Test Compound and Standard NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound X | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Aspirin | ~15 | ~250 | ~0.06 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Indomethacin | 0.009 | 0.31 | 0.029 |
| Celecoxib | 82 | 6.8 | 12 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative.
Table 2: In Vivo Anti-Inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg, p.o.) | Maximum Inhibition of Edema (%) |
| Test Compound X | (Experimental Doses) | (Experimental Values) |
| Aspirin | 100 | ~47% |
| Ibuprofen | 40 | ~66%[8] |
| Diclofenac | 20 | ~72% |
| Indomethacin | 10 | ~58%[1] |
| Celecoxib | 50 | ~74% |
Note: The percentage of inhibition can vary based on the animal model, timing of measurement, and specific experimental conditions.
Visualizing Key Concepts and Workflows
Visual aids are crucial for understanding complex biological pathways and experimental designs.
Caption: The Cyclooxygenase (COX) Signaling Pathway.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Caption: Experimental Design for In Vivo Carrageenan-Induced Paw Edema.
Conclusion
A systematic and multi-faceted approach is essential for the robust evaluation of novel anti-inflammatory compounds. By employing a combination of in vitro enzyme and cell-based assays alongside a validated in vivo model, researchers can generate a comprehensive data package that allows for a meaningful comparison with established NSAIDs. This guide provides the foundational protocols and scientific rationale to design and execute these critical preclinical studies, ultimately facilitating the identification and development of the next generation of anti-inflammatory therapeutics.
References
-
Sakat, S. S., et al. "Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model." Inflammation, vol. 37, no. 1, 2014, pp. 1-9. [Link]
-
Duarte, D. B., et al. "Models of Inflammation: Carrageenan Air Pouch." Current Protocols in Pharmacology, vol. 5, no. 1, 2012, pp. 5-6. [Link]
-
Moore, P. K., et al. "A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin." British Journal of Pharmacology, vol. 124, no. 4, 1998, pp. 635-42. [Link]
-
Kato, M., et al. "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes." Journal of Pharmacy and Pharmacology, vol. 53, no. 12, 2001, pp. 1679-85. [Link]
-
Power. "Indocin vs Celebrex." Power, 2023. [Link]
-
Rao, P., and E. E. Knaus. "Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 2, 2008, pp. 81s-110s. [Link]
-
Engelhardt, G. "Mechanism of action of anti-inflammatory drugs." Zeitschrift fur Rheumatologie, vol. 55, no. 2, 1996, pp. 80-7. [Link]
-
Miles, Lucian. "κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol." ResearchGate, 2023. [Link]
-
EBSCO. "Cyclooxygenase 2 (COX-2) inhibitors." EBSCO, 2023. [Link]
-
Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Inotiv, 2023. [Link]
-
Lo Scalpello Journal. "Celecoxib versus indomethacin as prevention of arthrofibrosis. A perspective case-control study." Lo Scalpello Journal, 2020. [Link]
-
Khan, F. N., et al. "Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach." Frontiers in Pharmacology, vol. 10, 2019, p. 257. [Link]
-
Singh, S., et al. "Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice." The Journal of Phytopharmacology, vol. 4, no. 3, 2015, pp. 165-8. [Link]
-
Rowlinson, S. W., et al. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, vol. 46, no. 17, 2003, pp. 3387-402. [Link]
-
Bio-protocol. "2.2. Carrageenan-Induced Paw Edema." Bio-protocol, vol. 8, no. 19, 2018. [Link]
-
Creative Biolabs. "Carrageenan induced Paw Edema Model." Creative Biolabs, 2023. [Link]
-
Ouellet, M., and D. Riendeau. "An ELISA method to measure inhibition of the COX enzymes." Nature Protocols, vol. 2, no. 3, 2007, pp. 587-94. [Link]
-
SciELO. "In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential." SciELO, 2019. [Link]
-
GoodRx. "Indocin vs. Celebrex for Rheumatoid Arthritis and Osteoarthritis." GoodRx, 2023. [Link]
-
Domènech, J., et al. "In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS." European Journal of Pharmaceutics and Biopharmaceutics, vol. 55, no. 3, 2003, pp. 307-12. [Link]
-
ResearchGate. "Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors." ResearchGate, 2023. [Link]
-
Bartosh, T. J., et al. "Macrophage Inflammatory Assay." Bio-protocol, vol. 3, no. 21, 2013. [Link]
-
Kabir, I., and I. Ansari. "In vitro assays to investigate the anti-inflammatory activity of herbal extracts." World Journal of Pharmaceutical Research, vol. 6, no. 17, 2017, pp. 1-10. [Link]
-
Ilavenil, S., et al. "In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables." Foods, vol. 7, no. 11, 2018, p. 188. [Link]
-
Islam, M. S., et al. "Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study." Journal of Chemistry, vol. 2022, 2022. [Link]
-
Bartosh, T. J., et al. "Macrophage Inflammatory Assay." Journal of Visualized Experiments, no. 81, 2013, p. e50968. [Link]
-
Sarveswaran, R., et al. "In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review." World Journal of Pharmaceutical Research, vol. 6, no. 17, 2017, pp. 248-57. [Link]
-
Li, Y., et al. "Dysifragilone A inhibits LPS‑induced RAW264.7 macrophage activation by blocking the p38 MAPK signaling pathway." Molecular Medicine Reports, vol. 17, no. 1, 2018, pp. 1323-9. [Link]
-
Lin, C.-C., et al. "Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b." Molecules, vol. 22, no. 12, 2017, p. 2145. [Link]
-
Lin, C.-C., et al. "Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages." International Journal of Molecular Sciences, vol. 22, no. 9, 2021, p. 4791. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of the anti-inflammatory and anti-nociceptive activity of nitroaspirin and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H- and 2H-Tetrazole Isomers in Chromenone Derivatives: Synthesis, Characterization, and Biological Implications
Introduction
In the landscape of medicinal chemistry, the fusion of privileged scaffolds often leads to the discovery of novel therapeutic agents with enhanced biological activity. Chromones, a class of benzopyran derivatives, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2] The conjugation of these two pharmacophores has given rise to a promising class of chromenone-tetrazole derivatives.
A critical aspect of the chemistry of N-substituted tetrazoles is the existence of two constitutional isomers: the 1,5-disubstituted (1H) and the 2,5-disubstituted (2H) tetrazoles. This seemingly subtle difference in the position of the substituent on the tetrazole ring can profoundly influence the molecule's physicochemical properties, spectroscopic characteristics, and, ultimately, its interaction with biological targets.[3] This guide provides a comprehensive comparative study of 1H- and 2H-tetrazole isomers of chromenone derivatives, offering insights into their regioselective synthesis, structural elucidation, and potential implications for drug discovery.
Regioselective Synthesis: A Tale of Two Isomers
The synthesis of N-substituted tetrazolyl-chromenones typically proceeds through a two-step sequence: first, the formation of the 5-substituted-1H-tetrazole ring from a chromone precursor, followed by N-alkylation or N-arylation, which can lead to a mixture of the 1H and 2H isomers. The key to a successful comparative study lies in the ability to selectively synthesize or separate these isomers.
The initial precursor, 3-(1H-tetrazol-5-yl)chromone, can be synthesized from 3-cyanochromone via a [3+2] cycloaddition with an azide source, such as sodium azide with a Lewis acid catalyst.
The subsequent alkylation of the 5-(4-oxo-4H-chromen-3-yl)tetrazole anion is the critical step that governs the isomeric ratio of the final products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and temperature. Generally, the less sterically hindered and more electronically stable 2H-isomer is often the major product in the alkylation of 5-substituted tetrazoles.[4] However, the reaction conditions can be tuned to favor one isomer over the other. For instance, reactions under kinetic control (e.g., using a strong base at low temperature) may favor the formation of the 1H-isomer, while thermodynamically controlled conditions (e.g., higher temperatures) tend to yield the more stable 2H-isomer.
Experimental Protocol: Synthesis of 3-(1H-tetrazol-5-yl)chromone
-
To a solution of 3-cyano-4H-chromen-4-one (1 mmol) in dry N,N-dimethylformamide (DMF) (10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture with dilute HCl to pH 2-3, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 3-(1H-tetrazol-5-yl)chromone.
Experimental Protocol: Regioselective Alkylation of 3-(1H-tetrazol-5-yl)chromone
-
For the preferential synthesis of the 2H-isomer (Thermodynamic Control):
-
To a solution of 3-(1H-tetrazol-5-yl)chromone (1 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) and stir the reaction at 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the 2H-isomer from any minor 1H-isomer.
-
-
For increasing the yield of the 1H-isomer (Kinetic Control):
-
Dissolve 3-(1H-tetrazol-5-yl)chromone (1 mmol) in dry tetrahydrofuran (THF) (15 mL) and cool to -78 °C under a nitrogen atmosphere.
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol) dropwise and stir for 30 minutes.
-
Add the alkylating agent (1.1 mmol) dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate the 1H-isomer.
-
Caption: Synthetic workflow for isomeric tetrazolyl-chromenones.
Structural Elucidation: A Spectroscopic Comparison
The definitive differentiation between the 1H- and 2H-isomers of tetrazolyl-chromenones relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shift of the protons on the substituent attached to the tetrazole nitrogen is highly informative. In the case of an N-methyl substituent, the methyl protons of the 2H-isomer are typically observed at a higher chemical shift (more deshielded) compared to the methyl protons of the 1H-isomer. This is attributed to the different electronic environments of the N1 and N2 positions of the tetrazole ring.
¹³C NMR: The chemical shifts of the carbon atoms within the tetrazole ring and the substituent carbon are also distinct for the two isomers. The carbon of the N-methyl group in the 2H-isomer generally appears at a lower chemical shift (more shielded) than in the 1H-isomer. Furthermore, the chemical shift of the C5 carbon of the tetrazole ring (the carbon attached to the chromone moiety) can also differ between the two isomers.
| Spectroscopic Feature | Expected Observation for 1H-Isomer | Expected Observation for 2H-Isomer | Rationale |
| ¹H NMR (N-CH₃) | Lower chemical shift (more shielded) | Higher chemical shift (more deshielded) | Different electronic environment at N1 vs. N2. |
| ¹³C NMR (N-CH₃) | Higher chemical shift (more deshielded) | Lower chemical shift (more shielded) | Varied electron density around the nitrogen atoms. |
| ¹³C NMR (C5 of Tetrazole) | Distinct chemical shift | Distinct chemical shift from 1H-isomer | Altered electronic distribution within the ring. |
Infrared (IR) Spectroscopy
While IR spectroscopy is less definitive than NMR for isomer differentiation, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The stretching and bending vibrations of the tetrazole ring will be slightly different for the two isomers due to the different substitution patterns.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1H- and 2H-tetrazole isomers often leads to similar fragmentation patterns, as isomerization can occur in the gas phase upon ionization. However, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) may reveal subtle differences in fragmentation pathways that can aid in isomer identification.
Physicochemical Properties and Stability
The position of the substituent on the tetrazole ring has a significant impact on the molecule's overall physicochemical properties.
| Property | 1H-Isomer | 2H-Isomer | Supporting Insights |
| Polarity | More polar | Less polar | The 1H-tautomer generally possesses a larger dipole moment.[3] |
| Melting Point | Generally higher | Generally lower | Differences in crystal packing and intermolecular interactions due to polarity differences. |
| Thermal Stability | Varies | Often more stable | Computational studies suggest the 2H-tautomer is frequently the thermodynamically more stable isomer in the gas phase.[2] |
| Aromaticity | Lower | Higher | DFT calculations often indicate a higher degree of aromaticity for the 2H-tetrazole ring.[2] |
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the two isomers. These calculations can predict the ground-state energies, dipole moments, and other electronic properties, which can help rationalize the observed experimental data.
Caption: Key physicochemical differences between the isomers.
Implications for Biological Activity
The difference in the spatial arrangement of the substituent and the altered electronic properties between the 1H- and 2H-tetrazole isomers can lead to significant variations in their biological activity. These structural nuances can affect:
-
Receptor Binding: The different shapes and electrostatic potentials of the isomers can lead to different binding affinities and selectivities for biological targets.
-
Pharmacokinetics: Properties like solubility, membrane permeability, and metabolic stability can differ between the two isomers, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles.
While direct comparative studies on the biological activity of 1H- and 2H-tetrazolyl-chromenone isomers are not extensively reported, research on other scaffolds has demonstrated the importance of evaluating both isomers. For instance, in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, the 1H-tetrazole isomer showed moderately higher potency than its 2H-counterpart.[2] In other cases, the 2H-isomer has been found to be the more active compound. This underscores the necessity of synthesizing and evaluating both isomeric forms in any drug discovery program involving N-substituted tetrazoles to identify the optimal candidate.
Conclusion
The distinction between 1H- and 2H-tetrazole isomers in chromenone derivatives is far from trivial. It presents a fascinating challenge in regioselective synthesis and requires careful spectroscopic analysis for unambiguous structural assignment. The inherent differences in the physicochemical properties and, by extension, the biological activities of these isomers highlight the critical importance of their individual synthesis and evaluation in the fields of medicinal chemistry and drug development. A thorough understanding of the factors governing their formation and their distinct characteristics is paramount for the rational design of novel and effective chromenone-based therapeutic agents. This guide serves as a foundational resource for researchers navigating the complexities of tetrazole isomerism within this important class of heterocyclic compounds.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioactivity of 1H- vs. 2H-Tetrazole Isomers. BenchChem.
- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183.
- BenchChem Technical Support Team. (2025). A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry. BenchChem.
- Gámez-Montaño, R., et al. (2014). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 19(12), 20556-20570.
- Kiselev, V. G., et al. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(9), 1743-1753.
- Prakash, O., et al. (2012). Investigating the structure–stability relationship in bridging isomers of bistetrazoles. New Journal of Chemistry, 36(5), 1168-1175.
- Verma, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 10, 1064973.
- Ostrovskii, V. A., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application.
- Zhou, H., et al. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(11), 1485.
- Geetha, B., et al. (2014). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry, 7(1), 22-29.
- Leyva, S., & Cardoso-Ortiz, J. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 17(6), 656-679.
- Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-3), 183-200.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Spectroscopic Techniques for the Functional Group Analysis of 1H-Tetrazole. BenchChem.
- Silva, A. M. S., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(16), 4995.
- Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459.
- Reddy, T. S., et al. (2018). Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research, 1(1), 1-5.
Sources
A Senior Application Scientist's Guide to Validating the Role of the 8-Amino Group in Receptor Binding Affinity
For researchers and professionals in drug development, understanding the precise contribution of each functional group to a molecule's binding affinity is a cornerstone of rational drug design. A seemingly minor modification can lead to orders-of-magnitude changes in potency. This guide provides an in-depth, technical framework for objectively validating the role of one such critical functional group: the 8-amino group, commonly found in pharmacologically active scaffolds like quinolines.
We will move beyond theoretical speculation to outline a robust, multi-technique approach for quantifying this group's impact on receptor binding. This process is essential for building definitive Structure-Activity Relationships (SAR) and optimizing lead compounds.
Section 1: The Mechanistic Hypothesis: Why Does the 8-Amino Group Matter?
Before designing an experiment, we must establish a clear hypothesis. The 8-amino group, a primary amine attached to a core scaffold, can influence binding affinity through several key non-covalent interactions:
-
Hydrogen Bonding: As a hydrogen bond donor, the -NH2 group can form strong, directional interactions with hydrogen bond acceptors on the receptor, such as the side chains of aspartate, glutamate, or backbone carbonyl oxygens. These bonds are critical for molecular recognition and stabilizing the ligand-receptor complex.[1][2][3]
-
Electrostatic/Ionic Interactions: Depending on the local microenvironment and the group's pKa, the amino group can be protonated (-NH3+), allowing it to form powerful charge-charge interactions with negatively charged amino acid residues (e.g., Asp, Glu) in the binding pocket.
-
Solvation/Desolvation: The energetic cost of removing water molecules from both the ligand's amino group and the receptor's binding site to allow for a direct interaction can be a significant driver of binding affinity.[1]
These potential interactions form the basis of our experimental inquiry. The goal is to determine if they are realized in a specific ligand-receptor context and to quantify their energetic contribution.
Section 2: The Core Experimental Strategy: Matched Molecular Pair Analysis
To isolate the effect of the 8-amino group, the most rigorous approach is the use of Matched Molecular Pair Analysis (MMPA) .[4][5][6][7] This technique involves synthesizing and comparing two compounds—a matched pair—that are structurally identical except for the single chemical change of interest.
-
Compound A (Test): The parent molecule containing the 8-amino group.
-
Compound B (Negative Control): An analogue where the 8-amino group is replaced by a group incapable of the same interactions, most commonly hydrogen (a des-amino analogue). Alternatively, a methyl (-CH3) or fluoro (-F) group could be used to probe steric and electronic effects without hydrogen bonding capability.
By minimizing structural variables, any significant difference in binding affinity between Compound A and Compound B can be confidently attributed to the presence and interactions of the 8-amino group.
Caption: Workflow for validating a functional group's role using MMPA.
Section 3: A Trio of Methodologies for Quantifying Binding
No single technique tells the whole story. A self-validating experimental plan uses orthogonal methods to measure binding from different perspectives. Here, we compare three gold-standard techniques.
A. Radioligand Competition Binding Assay: The Classic Approach
This method measures the ability of a test compound to displace a radiolabeled ligand that has a known affinity for the target receptor. It is a robust, highly sensitive endpoint assay ideal for initial screening and affinity (Ki) determination.[8][9][10]
Causality Behind Experimental Choices:
-
Why Radioligand? It provides a direct measure of binding to the target receptor population in a complex environment like a cell membrane preparation.
-
Why Competition? It is often more practical than synthesizing a custom radiolabeled version of every new compound. It allows the determination of the inhibition constant (Ki) for an unlabeled compound.
Click to view a detailed protocol for a Radioligand Competition Binding Assay
1. Membrane Preparation: a. Culture cells expressing the target receptor to high density (e.g., HEK293 or CHO stable cell lines). b. Harvest the cells and wash with ice-cold PBS.[11][12] c. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA with protease inhibitors) and incubate on ice.[11] d. Homogenize the cell suspension using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes. g. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. h. Resuspend the final pellet in an appropriate storage buffer (e.g., with 10% sucrose), determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[11]
2. Assay Execution (96-well format): a. To each well, add: i. Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). ii. Test compound (Compound A or B) at various concentrations (typically a 10-point, 3-fold serial dilution). iii. Radioligand at a fixed concentration, typically at or below its dissociation constant (Kd). iv. Thawed membrane preparation (protein amount optimized for the assay, e.g., 10-50 µg).[13] b. Include control wells: "Total Binding" (no test compound) and "Non-Specific Binding" (NSP) (no test compound, but with a saturating concentration of a known, unlabeled ligand). c. Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a stable temperature (e.g., 30°C) to reach equilibrium.[13]
3. Separation & Counting: a. Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[13] b. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity. c. Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[13]
4. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding versus the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15][16][17]
B. Surface Plasmon Resonance (SPR): The Kinetic View
SPR is a label-free optical technique that measures binding events in real time. It provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).[18][19][20]
Causality Behind Experimental Choices:
-
Why SPR? Understanding kinetics is crucial. A high-affinity interaction could be driven by a very fast "on-rate" or a very slow "off-rate." A slow off-rate, often enhanced by interactions like hydrogen bonds, is a desirable property for sustained drug action. SPR dissects this.
-
Why Label-Free? It avoids potential artifacts from labels interfering with binding and eliminates the need for radioactivity.
Click to view a detailed protocol for an SPR Assay
1. Sensor Chip Preparation: a. Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling). b. Equilibrate the chip surface with running buffer (e.g., HBS-EP+). c. Activate the surface carboxymethyl groups using a fresh mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[21] d. Immobilize the purified target receptor to the surface by injecting it at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The pH is chosen to promote electrostatic pre-concentration.[21] e. Deactivate any remaining active esters by injecting ethanolamine.[21] f. A reference flow cell should be prepared similarly but without the receptor to subtract bulk refractive index changes.
2. Assay Execution: a. Prepare serial dilutions of the small molecule analytes (Compound A and B) in running buffer. It is critical to ensure precise concentrations. A DMSO concentration gradient across the samples should be avoided. b. Perform a kinetic titration by injecting the different concentrations of analyte over the receptor and reference surfaces, from lowest to highest concentration. c. Each injection cycle consists of: i. Association Phase: Analyte flows over the surface for a set time, allowing binding to occur. ii. Dissociation Phase: Running buffer flows over the surface, allowing the complex to dissociate. d. Between cycles, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be required to remove all bound analyte and return to baseline, if the off-rate is very slow.
3. Data Analysis: a. The instrument software records the binding response in Resonance Units (RU) over time, generating a sensorgram for each concentration. b. After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a binding model (e.g., a 1:1 Langmuir model). c. This fitting process simultaneously calculates the association rate constant (ka, units M⁻¹s⁻¹) and the dissociation rate constant (kd, units s⁻¹). d. The equilibrium dissociation constant (KD) is then calculated from the ratio of the rate constants: KD = kd / ka .
C. Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive
ITC directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. It is the gold standard for determining the complete thermodynamic signature of a binding event in solution.[22][23][24][25]
Causality Behind Experimental Choices:
-
Why ITC? It provides the "why" behind the binding affinity. A favorable Gibbs free energy (ΔG), which determines affinity, can be driven by a favorable enthalpy change (ΔH, related to bond formation like H-bonds) or a favorable entropy change (ΔS, related to hydrophobic effects and conformational changes).[25] Distinguishing between these drivers is paramount for lead optimization.
-
Why in Solution? It measures the interaction of unmodified components free in solution, avoiding potential artifacts from immobilization or labeling.
Click to view a detailed protocol for an ITC Assay
1. Sample Preparation: a. Prepare highly purified and concentrated solutions of the target receptor and the small molecule ligand (Compound A or B). b. Both the receptor and the ligand must be in the exact same buffer to avoid artifacts from heats of dilution. This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the ligand. c. Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.
2. Assay Execution: a. Load the receptor solution into the sample cell of the calorimeter and the ligand solution into the titration syringe.[25] b. Set the experimental parameters: cell temperature, stirring speed, number of injections, and volume/duration of each injection. c. The instrument maintains a constant temperature between the sample cell and a reference cell (containing only buffer).[25] d. The experiment begins with a series of small, precisely timed injections of the ligand into the sample cell. e. With each injection, the instrument's feedback heaters measure the power required to maintain zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change of the reaction.[24]
3. Data Analysis: a. The raw output is a plot of heat flow (μcal/sec) versus time, showing a peak for each injection. b. The area under each peak is integrated to determine the heat change (ΔH) for that injection. c. This integrated heat is plotted against the molar ratio of ligand to protein. d. The resulting binding isotherm is fitted to a binding model, which directly yields: i. Binding Affinity (Ka) , from which KD (1/Ka) and Gibbs Free Energy (ΔG = -RTlnKa) are calculated. ii. Enthalpy of Binding (ΔH) . iii. Stoichiometry of Binding (n) . e. The Entropy of Binding (ΔS ) is then calculated using the equation: ΔG = ΔH - TΔS .
Section 4: Data Interpretation - A Comparative Case Study
Let's imagine we have performed all three assays on our matched pair targeting a hypothetical receptor. The results are summarized below.
| Parameter | Compound A (with 8-NH2) | Compound B (with 8-H) | Interpretation of the Difference |
| Radioligand Assay | |||
| IC50 (nM) | 15 | 1850 | ~123-fold higher potency with the 8-amino group. |
| Ki (nM) | 5.2 | 638 | Confirms a >100-fold increase in affinity due to the 8-amino group. |
| SPR Assay | |||
| ka (x 10⁵ M⁻¹s⁻¹) | 2.1 | 1.8 | Association rates are similar; the group does not significantly speed up initial binding. |
| kd (x 10⁻³ s⁻¹) | 1.1 | 120 | Dissociation is >100-fold slower for Compound A. |
| KD (nM) | 5.2 | 667 | Excellent agreement with Ki. The affinity gain is driven by a stabilized complex. |
| ITC Assay | |||
| ΔG (kcal/mol) | -11.3 | -8.4 | The change in free energy confirms the ~2.9 kcal/mol stabilization from the 8-amino group. |
| ΔH (kcal/mol) | -7.8 | -2.1 | A large, favorable enthalpic change indicates strong H-bond or ionic bond formation. |
| -TΔS (kcal/mol) | -3.5 | -6.3 | The interaction is entropically less favorable, possibly due to rigidification upon binding. |
Authoritative Analysis:
The data provides a clear and compelling story. The >100-fold increase in affinity (Ki/KD) for Compound A is undeniable. The SPR results expertly pinpoint the mechanism: the 8-amino group dramatically slows the ligand's dissociation rate (kd), suggesting it acts as a critical anchor, holding the molecule in the binding pocket. The ITC data provides the final piece of evidence, revealing a strong, favorable enthalpic contribution (ΔH) of -5.7 kcal/mol for the amino group's interaction. This is classic evidence of the formation of a strong, stabilizing hydrogen bond or ionic interaction, which more than compensates for the slight entropic penalty.
Caption: Thermodynamic comparison of the matched molecular pair.
Conclusion
Validating the role of a functional group like the 8-amino group is not a single experiment but a logical, multi-faceted investigation. By employing a matched molecular pair strategy and integrating data from radioligand binding, SPR, and ITC, researchers can move from correlation to causation. This rigorous approach definitively quantifies the energetic contribution of the functional group, clarifies its mechanistic role in driving affinity (e.g., anchoring via slow dissociation), and provides invaluable, actionable insights for the rational design and optimization of next-generation therapeutics.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Möller, J., & Gmeiner, P. (2021). GPCR-radioligand binding assays. Methods in Molecular Biology. Available at: [Link]
-
Yang, Z., Fu, L., Lu, A., & Chen, X. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry. Available at: [Link]
-
Dossetter, A. G. (2013). Matched molecular pair analysis in drug discovery. Drug Discovery Today. Available at: [Link]
-
PharmaXChange.info. (2012). Isothermal Titration Calorimetry: Application in Drug Discovery. Available at: [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Enzyme Inhibition Calculator. Ki to IC50 Converter. Available at: [Link]
-
Bio-protocol. (2019). Cell membrane preparation and radioligand-binding assay. Available at: [Link]
-
Yang, Z., et al. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. ACS Publications. Available at: [Link]
-
Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]
-
MedChemica. Case Studies. Available at: [Link]
-
Linkuvienė, V., Krainer, G., Chen, W. Y., & Matulis, D. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available at: [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link]
-
Leach, A. G., Jones, H. D., Cosgrove, D. A., Kenny, P. W., & Ruston, L. (2013). Matched molecular pair analysis in drug discovery. Drug Discovery Today. Available at: [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. Available at: [Link]
-
TA Instruments. (2024). How to Assess Binding in Drug Discovery. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
-
Wang, L., Wu, Y., Deng, Y., Kim, B., Pierce, L., Krilov, G., ... & Wang, W. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Zhang, Y., & Li, N. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available at: [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available at: [Link]
-
Bio-protocol. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Available at: [Link]
-
Navaratnam, S., & Gore, M. G. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. Available at: [Link]
-
Chen, D., Oezguen, N., Urvil, P., Ferguson, P., & Dann, S. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. ResearchGate. Available at: [Link]
-
Humana Press. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Available at: [Link]
-
McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. Available at: [Link]
-
Georgi, V., de Ligt, R., Tondi, D., Janson, J., & IJzerman, A. P. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
-
Khanapur, S., et al. (2014). Binding Affinities of Adenosine A 2A Receptor Antagonists. ResearchGate. Available at: [Link]
-
Kim, J., Wess, J., van Rhee, A. M., Schöneberg, T., & Jacobson, K. A. (1995). Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. Available at: [Link]
-
van der Wenden, E. M., et al. (1996). Molecular modeling of adenosine receptors. The ligand binding site on the rat adenosine A2A receptor. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Prota, A. E., El-Kafrawy, O., Zou, J., & Niv, M. Y. (2013). HBcompare: Classifying Ligand Binding Preferences with Hydrogen Bond Topology. PLoS ONE. Available at: [Link]
-
Wikipedia. Quantitative structure–activity relationship. Available at: [Link]
-
Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). Quantitative structure–activity relationship-based computational approaches. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. Hydrogen Bonds in Protein‐Ligand Complexes. Available at: [Link]
-
Kumar, A., & Purohit, R. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE. Available at: [Link]
-
Walisongo Journal of Chemistry. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Available at: [Link]
-
Walisongo Journal of Chemistry. View of Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Available at: [Link]
-
Chokchaisiri, R., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules. Available at: [Link]
-
ResearchGate. Scheme 2. Synthesis of primaquine ureas. Available at: [Link]
-
Perković, I., et al. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Potential future uses for primaquine or other 8-aminoquinolines. Available at: [Link]
Sources
- 1. Regulation of protein-ligand binding affinity by hydrogen bond pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matched molecular pair analysis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 15. punnettsquare.org [punnettsquare.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pharmaxchange.info [pharmaxchange.info]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Khan Academy [khanacademy.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one
This document provides essential procedural guidance for the safe handling and disposal of 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS No: 110683-22-2). As a complex heterocyclic molecule incorporating an amine, a tetrazole ring, and a chromenone core, this compound presents a unique combination of chemical hazards that demand rigorous and informed disposal protocols. Adherence to these guidelines is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS).
Part 1: Foundational Hazard Assessment
A proper disposal plan begins with a thorough understanding of the compound's intrinsic hazards. The structure of this compound contains three key functional groups, each contributing to its overall risk profile. The causality behind the stringent disposal requirements is rooted in the potential for energetic decomposition, toxicity, and chemical reactivity.
Table 1: Hazard Profile by Functional Moiety
| Component/Functional Group | Associated Hazards | Rationale and Causality | Citations |
| 8-Amino Group | Chemical Reactivity, Potential Toxicity | The basic amino group can react exothermically with acids. Aromatic amines as a class can possess toxicological properties. | [1][2] |
| 2-(1H-tetrazol-5-yl) Group | Flammable Solid (Class 4.1) , Potentially Explosive | Tetrazoles are high-nitrogen compounds known for their energetic nature. They can decompose violently or explode when subjected to heat, friction, or shock. | [3][4][5][6] |
| 4H-chromen-4-one Scaffold | General Hazardous Nature | Heterocyclic compounds require careful handling and must be assumed to be biologically active and potentially hazardous until proven otherwise. | [7][8] |
| Overall Compound | Hazardous Waste , UN 1325 Dangerous Good | Due to its classification as a Class 4.1 Flammable Solid, the compound is regulated for transport and must be managed as hazardous waste from generation to disposal. | [3][4][9] |
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper waste management begins at the point of generation. The following steps are mandatory to prevent accidental reactions and ensure the waste is ready for safe collection.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, at a minimum, the following PPE must be worn:
-
Safety Goggles: Chemical splash protection is essential.
-
Nitrile Gloves: Inspect gloves before use and use proper removal technique.[10]
-
Laboratory Coat: To protect from spills and contamination.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is required to avoid inhalation.[11][12]
Waste Segregation: A Critical Step
This waste stream must be kept separate from all others. [1][13] The rationale is to prevent inadvertent mixing with incompatible materials, such as:
-
Acids: Can cause a violent reaction with the amino group.
-
Oxidizing Agents: Can create a highly reactive and potentially explosive mixture with the tetrazole ring.
-
Aqueous Waste: To prevent environmental release, as amines can be harmful to aquatic life.[1]
Waste Container Selection and Labeling
-
Container Choice: Use only sturdy, leak-proof containers made of a compatible material (e.g., HDPE or glass for solutions, wide-mouth poly containers for solids).[13][14] Ensure the container has a tightly sealing lid.
-
Labeling: The container must be labeled clearly and immediately upon the first addition of waste.[15] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: 110683-22-2
-
Associated Hazard Pictograms (e.g., Flammable, Toxic)
-
An accurate accumulation start date.
-
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound is a regulated process. Under no circumstances should it be discarded in standard trash or poured down the drain.[1][14]
Step 1: Waste Classification
The compound and any materials grossly contaminated with it must be classified as Hazardous Waste . This classification is mandated by its properties, particularly its flammability (Class 4.1).[3][9]
Step 2: Collection of Waste Streams
-
Solid Waste:
-
Carefully transfer residual powder, contaminated weigh boats, or other solid materials into the designated hazardous waste container.
-
Perform these transfers within a chemical fume hood or ventilated enclosure to minimize dust generation and inhalation risk.[12]
-
Seal the container immediately after adding waste.[13]
-
-
Liquid Waste (Solutions & Rinsate):
-
Contaminated Sharps:
Step 3: Interim Storage
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) .[9] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible chemicals.[15]
-
Preferably within secondary containment to manage potential leaks.
Step 4: Final Disposal Pathway
The only acceptable disposal route is through a licensed hazardous waste management service.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste contractor.[1][9]
-
Schedule a pickup for the properly labeled and sealed waste container.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and validated EHS protocol.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital.
-
Alert Personnel and Evacuate: Notify others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Ignition Sources: As the compound is a flammable solid, extinguish all nearby flames and turn off spark-producing equipment.[4]
-
Ventilate: Increase ventilation in the area.
-
Don Appropriate PPE: Before attempting cleanup, wear the full PPE described in Part 2.
-
Contain and Clean:
-
Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4]
-
Using spark-free tools , carefully sweep the material into the designated hazardous waste container.[4][16]
-
Decontaminate the spill area with a suitable solvent (consult the SDS or EHS), collecting the cleaning materials as hazardous waste.
-
-
Report: Report the incident to your supervisor and your institution's EHS department.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from this compound.
Caption: Decision workflow for the safe disposal of chemical waste.
References
-
This compound - [A53555] . Synthonix. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
CAS#:110683-22-2 | this compound . Chemsrc. [Link]
-
1-H-TETRAZOLE - MSDS . Bio-Fine. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes . Unknown Source. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Heterocyclic Compounds: Health Hazards . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
HS Code 2933: Heterocyclic Compounds Regulations . Mercury Shipping. [Link]
-
Heterocyclic Compounds: Physical & Chemical Hazards . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Chemical Safety Guide, 5th Ed . NIH Office of Research Services. [Link]
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Heterocyclic Compounds: Health Hazards [iloencyclopaedia.org]
- 3. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. shipmercury.com [shipmercury.com]
- 8. Heterocyclic Compounds: Physical & Chemical Hazards [iloencyclopaedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. ethz.ch [ethz.ch]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nswai.org [nswai.org]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one: A Risk-Based Approach to Personal Protective Equipment
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one (CAS No. 110683-22-2). The recommendations herein are synthesized from an analysis of the compound's chemical structure, data from analogous compounds, and established laboratory safety standards. Our primary objective is to empower you with the knowledge to work safely, ensuring that every protocol is a self-validating system of protection.
At-a-Glance Safety Profile
Before handling this compound, it is critical to understand its primary hazards. While a comprehensive Safety Data Sheet (SDS) is not publicly available, its classification as a dangerous good and the known properties of its constituent functional groups dictate a high degree of caution.
| Identifier | Information | Source |
| CAS Number | 110683-22-2 | [1] |
| Molecular Formula | C₁₀H₇N₅O₂ | [1] |
| Physical Form | Dark yellow solid | [2] |
| Primary Hazard Class | IATA Dangerous Goods: Class 4.1, Flammable Solid | [1] |
| Inferred Hazards | Energetic/Explosive properties, Harmful if swallowed | [3][4] |
| Thermal Stability | Decomposes at >280°C | [2][5] |
In-Depth Hazard Analysis: The "Why" Behind the Protocol
Understanding the source of the hazards is fundamental to appreciating the necessity of the stringent PPE protocols that follow. The risk profile of this compound is derived from two key structural features:
-
The Tetrazole Ring : Tetrazoles are high-nitrogen heterocyclic compounds. The five-membered ring contains four nitrogen atoms, and this high nitrogen content makes them energetically unstable. Upon decomposition, they can rapidly release a large volume of nitrogen gas (N₂), a highly exothermic process. This property is shared by many energetic materials and explosives. The hydrochloride salt of this compound is classified with a hazard statement H203, indicating a risk of explosion.[4] Therefore, the parent compound must be treated with similar caution, avoiding friction, impact, heat, and static discharge.[3]
-
Flammable Solid Nature : The compound is classified under IATA regulations as a UN 1325, Class 4.1 Flammable Solid.[1] This classification indicates that it is readily combustible and may cause or contribute to fire through friction. This aligns with the hazards of related compounds like 5-Amino-1H-tetrazole, which is also a flammable solid.[6]
Implementing the Hierarchy of Controls
Personal Protective Equipment (PPE) is the last line of defense. Before relying on PPE, all preceding control measures must be implemented. For a compound with these hazards, this hierarchy is not merely a guideline but a mandatory operational framework.
Caption: Hierarchy of Controls for handling energetic compounds.
For this specific topic, Elimination and Substitution are not feasible as you need to work with this exact molecule. Therefore, Engineering Controls are your primary barrier.
-
All work must be conducted inside a certified chemical fume hood.
-
A blast shield must be placed between the user and the apparatus , especially when performing reactions or heating.[3]
Mandatory Personal Protective Equipment (PPE) Protocol
Due to the compound's dual flammable and energetic nature, a stringent PPE protocol is mandatory. Do not deviate from these requirements.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfers | Chemical splash goggles (ANSI Z87.1 / EN 166) AND a full-face shield.[3] | Nitrile gloves (double-gloved). | Flame-Resistant (FR) lab coat. | Recommended: N95 respirator to prevent inhalation of fine particles.[7] |
| Reaction Setup/Workup | Chemical splash goggles AND a full-face shield. | Nitrile gloves (double-gloved). | Flame-Resistant (FR) lab coat over 100% cotton clothing. | Not required if work is performed in a certified fume hood. |
| Emergency/Spill Cleanup | Chemical splash goggles AND a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Flame-Resistant (FR) coveralls. | Required: Air-purifying respirator (APR) with P100 filters. |
Detailed PPE Specifications
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes.[7] A full-face shield must be worn over the goggles to protect against the projection hazards of an unexpected energetic decomposition.[3]
-
Hand Protection : Double-gloving with nitrile gloves provides a robust barrier against dermal contact. Inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[8]
-
Body Protection : A Flame-Resistant (FR) lab coat is mandatory due to the compound's classification as a flammable solid. Standard polyester/cotton lab coats can melt and cause severe burns in a fire. Clothing worn underneath the lab coat should be made of natural fibers like cotton.
Procedural Guidance: Safe Handling and Disposal
The "how" of handling is as important as the PPE you wear. Adherence to these steps minimizes the risk of initiating a hazardous event.
Operational Plan: Step-by-Step Handling
-
Preparation : Cordon off the work area. Ensure the fume hood and blast shield are in position. Verify that an appropriate fire extinguisher (Class D for combustible solids) and a spill kit are immediately accessible.
-
Transfers : Use only non-metal (e.g., Teflon-coated or plastic) spatulas for transfers to avoid friction or static discharge.[3]
-
Weighing : Weigh the compound on anti-static weigh paper or in a container that has been grounded.
-
Reaction Conditions : If dissolving or reacting the compound, add reagents slowly and control the temperature meticulously. Avoid the use of ground-glass joints where friction can occur.[3]
-
Post-Reaction : Allow the reaction mixture to cool completely to ambient temperature before workup and isolation.
PPE Donning and Doffing Sequence
Correctly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Recommended PPE Donning and Doffing Sequence.
Disposal Plan
-
Waste Segregation : All disposable materials that have come into contact with the compound (gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Decontamination : Non-disposable equipment (spatulas, glassware) should be decontaminated by rinsing with an appropriate solvent in the fume hood. Collect this rinse solvent as hazardous waste.
-
Final Disposal : The dedicated waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not mix this waste with other chemical waste streams unless explicitly approved by EHS, due to its energetic potential.
By integrating this expert-driven guidance into your standard operating procedures, you build a foundation of safety that protects you, your colleagues, and your research.
References
- Personal protective equipment for handling N-(2H-tetrazol-5-yl). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTNw9USSCDGOLN8Ak4qPoOq44jUQE1Y3CDFXbdKmUQXmOODmWuCqPt9808xls9USgei8yGp4xEnv7Otem5TgPPTOI9Bu8z3swOEb6BcEtAxJ6vAQYRRdKsLkRzyRYl3-bKNESJIE4dJ1Kd14tB-3XiAevrAQKQI9UcFY13jMBNGrMv8xPB6iP0aIRmEkaImvA1kcFuOJMiz4e8zde6a7-EHSdsbarxlBjU4wIiVYc=]
- Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo1_N_ok7MUTUZ8dADPWmI8xaYRX1TpvuAV5Nz1bpoUTqETgK89tBhShMeD0d4yntvCAfqDHovLpukMfWRXBq9tbxmjUO9Bl8F1vNOnj4SEbUcgQDlmTE1KE9Jn7gpFQ-SqBj6VBJ0BTp_S_vU]
- This compound - [A53555]. Synthonix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDOsyTPOu4BeUoH1VmGShZHgauyxB7ei9JReU6HUqwU9RakbiksGC04wPKyXis-mjwHuuy84n3NavsmQUW2POzv-1naUwkTz_ESvK9nVO-MAXVpVa3Ta2bUHoD]
- CAS#:110683-22-2 | this compound. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_VjHff6xxn39wh3fWBc9bCzT3C7NpDowquvmEjnzYlF2uKyCEl9rXJyfvWcIMz5eAhc-H2Yr-bBDU7yAnZnR4p-BI1bLbU5cVrrOLz7JVhYyu4DrWSm0gDcH1n5-PYEMPq_KlEkrBF-XR0YYD40LJ-g==]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEckUDz7kHdWvZIkijgX5WwiMCfVaZcAAn5Gc6sT0-9B3buBHzS8wEusI7nzwaaP2XXH6icDNm9WBhVXEBE4_YVWLzEAySCprH1UEriTzpVqHRSdgH0Zlw3-d2LOiq5tvwRPWcEW5J_QL2jM_GG91uE]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8n0XjY-MKuZI0jTeV2jW7PGs93qXqo4_BgPmLmZsw4zM1OdM10Gpdj_PGpCGDqqipUnzvgb_5XEZs5r3qg14dMnT98BYANbANCjzqGOLW5o6WTs0r-Y7gTuRQx2KqJsJ1RHtQLEjwq7jtDa1LrqhN2w==]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM7-NjzqDLOu3EHcHKJn_prV20BSEB9jh1yZ68R2f6mnVxFQp4bSoBaVcPWUNu7PuE7prSZLysmXz9m6AU3da3Wps0UJ8d8wgtUJLoIE40MhVizsfo7MFlISWVG6I1P9HdT5aHhNykY1NCPsyI]
- 8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride. Acmec Biochemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDT-GOrAIFQGSWtGL_G5nwsptTSDMyvDhaoKBu4oPf2Xc-BIjq9_-Idb9Z9ihtSLXgMvNDBN5al5HRlDEh5lVuIo7H_KojbW699NIHXZEDQVPU9HFfYRR_Z_d6EDMWmv0I-L7q]
- This compound. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH-H340DZ_W1k-wrFugDdP_loKu9ESOCbVKj7ZI8_ai_j77NOuop74GWTkGgean3phNnCsaYSmaXoYHEzvslQbfBwwqv4stRcyqGMixkBSoKHKWcEsAV5loaxRCZYyzXj7Nn8A]
Sources
- 1. Synthonix, Inc > 110683-22-2 | this compound [synthonix.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 110683-23-3[8-Amino-2-(2H-tetrazol-5-yl)-4H-chromen-4-one hydrochloride]- Acmec Biochemical [acmec.com.cn]
- 5. CAS#:110683-22-2 | this compound | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
